molecular formula C7H3BrClF3 B1265624 3-Bromo-4-chlorobenzotrifluoride CAS No. 454-78-4

3-Bromo-4-chlorobenzotrifluoride

Cat. No.: B1265624
CAS No.: 454-78-4
M. Wt: 259.45 g/mol
InChI Key: APSISOSWYXCEQX-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrClF3 and its molecular weight is 259.45 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1-chloro-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

APSISOSWYXCEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
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DSSTOX Substance ID

DTXSID80196495
Record name 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
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Molecular Weight

259.45 g/mol
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CAS No.

454-78-4
Record name 3-Bromo-4-chlorobenzotrifluoride
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Record name 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride (CAS 454-78-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzotrifluoride is a key fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group alongside bromine and chlorine atoms, imparts specific reactivity that is highly valued in the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling procedures.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing essential data for reaction planning and characterization.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 454-78-4
Molecular Formula C₇H₃BrClF₃
Molecular Weight 259.45 g/mol
Appearance Colorless to light yellow clear liquid
Melting Point -22 °C to -23 °C
Boiling Point 189-190 °C @ 760 mmHg
Density 1.717 g/cm³
Refractive Index (n20/D) 1.491
Flash Point 94.4 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.
Table 2: Spectroscopic Data
TechniqueData
¹H NMR Spectra of similar bromobenzotrifluorides show aromatic protons in the range of 7.3-8.0 ppm.
¹³C NMR Spectra of related compounds indicate aromatic carbons between 120-140 ppm, with the CF₃ carbon appearing as a quartet.
IR (Infrared) Characteristic peaks for C-F, C-Cl, C-Br, and aromatic C-H and C=C bonds are expected.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the presence of bromine and chlorine atoms.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a multi-step process involving the halogenation and trifluoromethylation of a suitable benzene derivative. A common and industrially relevant approach starts from 4-chlorobenzotrichloride. This process involves two main transformations: bromination of the aromatic ring followed by fluorination of the trichloromethyl group.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Electrophilic Aromatic Bromination cluster_1 Step 2: Halogen Exchange Fluorination 4-chlorobenzotrichloride 4-chlorobenzotrichloride Brominated_Intermediate 4-Chloro-3-bromobenzotrichloride 4-chlorobenzotrichloride->Brominated_Intermediate Reaction at 30°C 4-chlorobenzotrichloride->Brominated_Intermediate Bromine Bromine Bromine->Brominated_Intermediate Fe_catalyst Fe catalyst (e.g., Fe powder) Fe_catalyst->Brominated_Intermediate Final_Product This compound Brominated_Intermediate->Final_Product Reaction in autoclave at elevated temperature and pressure Brominated_Intermediate->Final_Product HF Anhydrous HF HF->Final_Product G Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-X      L₂ Pd(0)L2->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Transmetal Ar-Pd(II)-Ar'      L₂ OxAdd->Transmetal Transmetalation ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->Transmetal Base Base Base->Transmetal Transmetal->Pd(0)L2 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Bromo-4-chlorobenzotrifluoride, a versatile chemical compound used in organic synthesis and materials science.[1][2] The information presented is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical and Chemical Data

This compound, with the CAS number 454-78-4, is a substituted aromatic compound.[1][2] Its structure, featuring bromine, chlorine, and a trifluoromethyl group on a benzene ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₃BrClF₃[1][2][3][4]
Molecular Weight 259.45 g/mol [1][2][3][4]
Melting Point -22 °C to -23 °C[1][2][4]
Boiling Point 188-190 °C (lit.)[4]
190 °C at 1 mmHg[1][2][5]
170-172 °C[6]
Density 1.726 g/mL at 25 °C (lit.)[4]
1.74 g/mL[7]
1.75 g/mL[1][2]
Refractive Index n20/D 1.499 (lit.)[4]
n20/D 1.5[1][2]
1.4980 to 1.5000[7]
Appearance Colorless to light yellow clear liquid[1][2][5]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and acetone[6]
Purity ≥ 97% (GC)[2][5]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for the application and handling of chemical compounds. The following sections outline the generalized experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances that are liquid at room temperature, this is often referred to as the freezing point. The capillary method is a standard technique for this determination.[1]

Methodology:

  • A small, solidified sample of the substance is introduced into a thin glass capillary tube.

  • The capillary tube is placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, in close proximity to a calibrated thermometer or temperature sensor.[6]

  • The temperature is increased at a controlled, slow rate.[8]

  • The temperatures at which the first droplet of liquid appears and at which the entire solid has melted are recorded as the melting point range. A sharp melting point range is indicative of a pure compound.[6]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_end Completion start Start sample_prep Solidify Sample start->sample_prep load_capillary Load Capillary Tube sample_prep->load_capillary place_in_apparatus Place in Apparatus load_capillary->place_in_apparatus heat_sample Heat at Controlled Rate place_in_apparatus->heat_sample observe_melting Observe Melting heat_sample->observe_melting record_range Record Temperature Range observe_melting->record_range end End record_range->end BoilingPoint_Workflow cluster_prep Setup cluster_measurement Measurement cluster_end Completion start Start fill_tube Fill Test Tube start->fill_tube insert_capillary Insert Inverted Capillary fill_tube->insert_capillary attach_thermometer Attach to Thermometer insert_capillary->attach_thermometer place_in_thiele Place in Thiele Tube attach_thermometer->place_in_thiele heat_gently Heat Gently place_in_thiele->heat_gently observe_bubbles Observe Bubble Stream heat_gently->observe_bubbles cool_and_observe Cool and Observe observe_bubbles->cool_and_observe record_temp Record Temperature cool_and_observe->record_temp end End record_temp->end Density_Workflow cluster_pycnometer Pycnometer Method cluster_digital Digital Meter Method start Start method_choice Choose Method start->method_choice weigh_empty Weigh Empty Pycnometer method_choice->weigh_empty Pycnometer calibrate_meter Calibrate Meter method_choice->calibrate_meter Digital Meter fill_sample Fill with Sample & Weigh weigh_empty->fill_sample fill_reference Fill with Reference & Weigh fill_sample->fill_reference calculate_density Calculate Density fill_reference->calculate_density end End calculate_density->end inject_sample Inject Sample calibrate_meter->inject_sample read_density Read Density inject_sample->read_density read_density->end RefractiveIndex_Workflow cluster_setup Setup cluster_measurement Measurement cluster_end Completion start Start calibrate Calibrate Refractometer start->calibrate place_sample Place Sample on Prism calibrate->place_sample adjust_view Adjust View place_sample->adjust_view align_boundary Align Light/Dark Boundary adjust_view->align_boundary read_scale Read Refractive Index align_boundary->read_scale end End read_scale->end Solubility_Workflow start Start add_solute Add Solute to Test Tube start->add_solute add_solvent Add Solvent in Portions add_solute->add_solvent agitate Vigorously Agitate add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Soluble observe->soluble Complete Dissolution insoluble Insoluble observe->insoluble Solid Remains end End soluble->end insoluble->end

References

An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chlorobenzotrifluoride is a key halogenated aromatic compound with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring, imparts specific reactivity and properties that make it a valuable building block. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Identification

This compound, with the CAS number 454-78-4 , is a substituted benzene derivative.[1] The molecule consists of a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 4, and a trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. The bromine and chlorine atoms provide sites for various chemical transformations, most notably cross-coupling reactions.

The IUPAC name for this compound is 2-Bromo-1-chloro-4-(trifluoromethyl)benzene .[2] Other synonyms include 3-Bromo-4-chloro-α,α,α-trifluorotoluene.[2]

The chemical structure can be represented by the following SMILES string: C1=CC(=C(C=C1C(F)(F)F)Br)Cl.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₃BrClF₃[3]
Molecular Weight 259.45 g/mol [3]
Appearance Colorless to light yellow liquid[2][4]
Melting Point -22 °C[2]
Boiling Point 190 °C at 1 mmHg; 170-172 °C[2]
Density 1.75 g/cm³ at 20 °C[2]
Refractive Index 1.50[2]
Flash Point 94 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.

Table 2: Spectroscopic Data of this compound

Spectroscopy TypeKey Features and Interpretation
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns indicative of the trisubstituted benzene ring. The electron-withdrawing nature of the trifluoromethyl, chloro, and bromo groups will shift the proton signals downfield.
¹³C NMR The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents.
¹⁹F NMR The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is characteristic of the -CF₃ group attached to an aromatic ring, typically observed around -63 ppm relative to CFCl₃.[5][6]
Infrared (IR) The IR spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region). The C-Cl and C-Br stretching vibrations will appear at lower frequencies.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7][8] This results in a complex cluster of peaks for the molecular ion. Fragmentation may involve the loss of halogen atoms and the trifluoromethyl group.[7]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the halogenation and trifluoromethylation of a suitable benzene derivative.[1] One documented method involves the bromination of 4-chlorobenzotrichloride followed by a halogen exchange reaction with hydrogen fluoride.[9][10]

Experimental Protocol: Synthesis via Bromination and Fluorination

This protocol is based on the methodology described in U.S. Patent 4,155,940.[9]

Step 1: Bromination of 4-Chlorobenzotrichloride

  • In a suitable reaction vessel, charge 4-chlorobenzotrichloride and a catalytic amount of iron powder (e.g., 3g per 920g of starting material).[9]

  • At a controlled temperature of 30 °C, add bromine dropwise over a period of one hour.[9]

  • After the addition is complete, continue to stir the mixture at 30 °C for an additional six hours.[9]

  • The resulting product is 3-bromo-4-chlorobenzotrichloride.

Step 2: Fluorination of 3-Bromo-4-chlorobenzotrichloride

  • In an autoclave, charge the crude 3-bromo-4-chlorobenzotrichloride from the previous step.

  • Add anhydrous hydrofluoric acid to the autoclave.[9]

  • Pressurize the autoclave with nitrogen and heat the mixture to 70 °C, allowing the generated hydrogen chloride to be released.[10]

  • After two hours, increase the temperature to 100 °C and maintain until the evolution of gas ceases.[10]

  • After cooling, carefully distill off the excess hydrofluoric acid.[10]

  • The organic residue is then washed with a sodium bisulfite solution and water, dried, and purified by fractional distillation under vacuum to yield this compound.[10]

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Fluorination start1 4-Chlorobenzotrichloride process1 Reaction at 30°C start1->process1 reagent1 Bromine (Br2) Iron catalyst reagent1->process1 product1 3-Bromo-4-chlorobenzotrichloride process1->product1 process2 Reaction in Autoclave (70-100°C) product1->process2 reagent2 Anhydrous HF reagent2->process2 workup Workup & Purification (Washing, Distillation) process2->workup final_product This compound workup->final_product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical sectors.[1] Its reactivity is centered around the bromine and chlorine substituents, which can be selectively functionalized.

Role in Drug Discovery

The presence of the trifluoromethyl group is highly desirable in drug candidates as it can enhance metabolic stability, binding affinity, and lipophilicity. The bromo and chloro substituents on this compound serve as handles for introducing various functionalities through cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

A notable example of a structurally similar compound's application is in the synthesis of the anticancer drug Nilotinib .[11] A key intermediate in some synthetic routes to Nilotinib is 3-bromo-5-nitro-trifluorotoluene, which highlights the importance of brominated trifluoromethyl benzene derivatives in the synthesis of complex pharmaceutical agents.[12][13] The synthesis of Nilotinib involves a condensation reaction of this intermediate with 4-methyl-1H-imidazole, followed by reduction of the nitro group.[12][13] This demonstrates the utility of such compounds as scaffolds for constructing pharmacologically active molecules.

Agrochemical Synthesis

In the agrochemical industry, fluorinated compounds are crucial for developing new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.[14][15] this compound can serve as a starting material for the synthesis of novel active ingredients. The trifluoromethyl group often imparts enhanced biological activity, while the halogen atoms allow for the introduction of other functional groups to modulate the compound's properties.[15]

Key Chemical Transformations

The bromine atom in this compound is more reactive than the chlorine atom in many cross-coupling reactions, allowing for selective functionalization. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituted compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Reaction reactant1 This compound product Aryl-substituted 4-chlorobenzotrifluoride reactant1->product reactant2 Aryl Boronic Acid (R-B(OH)2) reactant2->product catalyst Palladium Catalyst Base catalyst->product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and two different halogen atoms provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and developers working in these fields.

References

An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its physicochemical properties, provides insights into its synthesis, and outlines experimental protocols for its application in common cross-coupling reactions.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃.[2] Its structural characteristics, particularly the presence of bromine, chlorine, and a trifluoromethyl group, make it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 259.45 g/mol [2]
CAS Number 454-78-4
Appearance Colorless to light yellow clear liquid
Density 1.726 g/cm³[3]
Boiling Point 188-190 °C[3]
Flash Point 94 °C[3]
SMILES C1=C(C(=CC=C1C(F)(F)F)Br)Cl[2]
InChI InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the sequential halogenation and trifluoromethylation of a suitable benzene derivative.[4] A common industrial approach involves the bromination of 4-chlorobenzotrichloride followed by fluorination.[5]

Experimental Protocol: Two-Step Synthesis

This protocol is based on a patented industrial method.[5]

Step 1: Bromination of 4-chlorobenzotrichloride

  • In a suitable reactor, charge 4-chlorobenzotrichloride and a Friedel-Crafts catalyst, such as iron powder or iron sulfide (0.2 to 1% by weight relative to the benzotrichloride).[5]

  • With stirring, add bromine dropwise to the mixture. The reaction temperature should be maintained between 20°C and 70°C.[5]

  • The reaction can be carried out at normal pressure, although a slightly elevated pressure may be advantageous to prevent the loss of bromine.[5]

  • Upon completion of the reaction, the crude bromination product is purified, for instance, by distillation, to remove excess bromine and the catalyst.[5]

Step 2: Fluorination of 3-Bromo-4-chlorobenzotrichloride

  • The purified 3-Bromo-4-chlorobenzotrichloride is then reacted with anhydrous hydrofluoric acid.[5]

  • This reaction is conducted at an elevated temperature and under pressure. For example, the mixture can be heated to 70°C under an initial nitrogen pressure of 3 bars, with the pressure rising to approximately 7 bars as hydrogen chloride is formed.[6]

  • After the reaction is complete, the excess hydrofluoric acid is distilled off.

  • The final product, this compound, is isolated and purified by fractional distillation in vacuo.[5]

G cluster_synthesis Synthesis of this compound 4-Chlorobenzotrichloride 4-Chlorobenzotrichloride Bromination Bromination 4-Chlorobenzotrichloride->Bromination Bromine Bromine Bromine->Bromination Friedel-Crafts Catalyst Friedel-Crafts Catalyst Friedel-Crafts Catalyst->Bromination 3-Bromo-4-chlorobenzotrichloride 3-Bromo-4-chlorobenzotrichloride Bromination->3-Bromo-4-chlorobenzotrichloride Fluorination Fluorination 3-Bromo-4-chlorobenzotrichloride->Fluorination Hydrofluoric Acid Hydrofluoric Acid Hydrofluoric Acid->Fluorination This compound This compound Fluorination->this compound

Synthetic pathway for this compound.

Applications in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.5 equivalents).[7]

  • Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).[7]

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.[7]

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110°C.[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[7]

  • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification of the crude product is typically achieved by column chromatography.[7]

G cluster_buchwald Buchwald-Hartwig Amination Workflow Setup Combine Pd Catalyst, Ligand, Base, Aryl Halide, and Amine in an inert atmosphere Solvent Add Anhydrous Solvent Setup->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Purification Column Chromatography Workup->Purification

General workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[8]

  • Add a suitable degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[8][9]

  • Heat the reaction mixture with vigorous stirring. The temperature can range from room temperature to reflux, depending on the specific substrates and catalyst system.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and perform an aqueous workup.

  • The product is extracted into an organic solvent, and the combined organic phases are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.[8]

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Product Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura coupling.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and other key physical properties of 3-Bromo-4-chlorobenzotrifluoride, a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₃BrClF₃[3]
Molecular Weight 259.45 g/mol [3]
CAS Number 454-78-4[3][4]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 188-190 °C (at atmospheric pressure)[3][4][5]
190 °C (at 1 mmHg)[2]
78-81 °C (at 15 mmHg)[6]
Melting Point -23 to -22 °C[3][4]
Density 1.726 g/mL at 25 °C[4][5]
1.740 g/mL[3]
Refractive Index n20/D 1.499[4]
1.4980 to 1.5000[3]
Flash Point 94 °C (202 °F)[3][4]

Experimental Protocol: Determination of Boiling Point

Materials:

  • This compound sample

  • Thiele tube or other suitable heating apparatus (e.g., oil bath)

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • Sample Preparation: A small amount of this compound is placed into the small test tube.

  • Capillary Tube Insertion: The sealed-end capillary tube is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid sample just begins to enter the capillary tube is recorded as the boiling point.

  • For Reduced Pressure Measurement: The entire apparatus can be connected to a vacuum system with a manometer to measure the boiling point at a specific reduced pressure.

Visualizations

The following diagrams illustrate the experimental workflow for determining the boiling point and the fundamental relationship between boiling point and pressure.

BoilingPoint_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Place sample in test tube prep2 Insert inverted sealed capillary tube prep1->prep2 setup1 Attach test tube to thermometer prep2->setup1 setup2 Secure assembly in Thiele tube setup1->setup2 meas1 Gently heat the apparatus setup2->meas1 meas2 Observe for continuous stream of bubbles meas1->meas2 meas3 Record temperature meas2->meas3 meas4 Remove heat and cool meas3->meas4 meas5 Record temperature when liquid enters capillary meas4->meas5 result Boiling Point meas5->result

Caption: Experimental workflow for boiling point determination.

BoilingPoint_Pressure_Relationship cluster_pressure External Pressure cluster_vapor Vapor Pressure Requirement cluster_boilingpoint Resulting Boiling Point pressure_high Higher External Pressure vapor_high Higher Vapor Pressure Needed pressure_high->vapor_high requires pressure_low Lower External Pressure vapor_low Lower Vapor Pressure Needed pressure_low->vapor_low requires bp_high Higher Boiling Point vapor_high->bp_high results in bp_low Lower Boiling Point vapor_low->bp_low results in

Caption: Relationship between external pressure and boiling point.

References

3-Bromo-4-chlorobenzotrifluoride melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its melting point. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and quality control.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 454-78-4[1][2][4][5]
Molecular Formula C₇H₃BrClF₃[1][2][5][6]
Molecular Weight 259.45 g/mol [1][2][5][6]
Melting Point -23 to -22 °C[2][3][4][7]
Boiling Point 188-190 °C (at 760 mmHg)[4][5]
Density 1.726 - 1.75 g/mL (at 25 °C)[2][3][4]
Refractive Index n20/D 1.498 - 1.499[4][5]
Appearance Colorless to light yellow clear liquid[1][2][3][7]
Purity ≥ 97%[2][7]

Experimental Protocol: Melting Point Determination

The melting point of this compound, being below room temperature, requires a cryostatic method for accurate determination. The following protocol outlines a standard procedure using a cryo-compatible melting point apparatus.

Objective: To determine the melting point range of solid this compound.

Apparatus and Materials:

  • Melting point apparatus with a cooling system (e.g., a circulating bath with a suitable cryo-coolant like ethanol/dry ice or a Peltier-cooled stage).

  • Capillary tubes (thin-walled, one end sealed).

  • This compound sample (solidified).

  • Low-temperature thermometer or calibrated digital probe.

  • Cold bath (e.g., dry ice/acetone slurry).

  • Mortar and pestle (pre-chilled).

Procedure:

  • Sample Preparation:

    • Place a vial containing liquid this compound into a cold bath to induce solidification.

    • Once fully solidified, quickly transfer a small amount of the solid to a pre-chilled mortar.

    • Grind the solid into a fine powder. This must be done swiftly to prevent melting.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup:

    • Pre-cool the melting point apparatus to approximately -30 °C, which is below the expected melting point.

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.

  • Determination of Melting Range:

    • Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) once the temperature is near the expected melting point.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating at the same rate and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

  • Confirmation:

    • Perform the measurement in triplicate to ensure accuracy and reproducibility.

    • The reported melting point should be the range from the initial to the final temperature readings.

Visualizations

The following diagrams illustrate the logical workflow for determining the melting point of a sub-ambient temperature solid and the chemical structure of the target compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Solidify Liquid Sample (Cold Bath) grind Grind to Fine Powder (Pre-chilled Mortar) start->grind pack Pack Capillary Tube (2-3 mm height) grind->pack setup Pre-cool Apparatus (e.g., to -30°C) pack->setup insert Insert Capillary Tube setup->insert heat Heat Slowly (1-2°C / min) insert->heat observe Observe Phase Change heat->observe t1 Record T1: First Liquid Drop observe->t1 t2 Record T2: All Liquid observe->t2 end_node Report Melting Range (T1 - T2) t1->end_node t2->end_node

Caption: Workflow for Sub-Ambient Melting Point Determination.

Caption: Chemical Structure of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3-Bromo-4-chlorobenzotrifluoride. Due to the absence of a publicly available experimental spectrum in spectral databases, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern for the three aromatic protons. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and trifluoromethyl substituents. The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the adjacent protons, shifting them downfield. Bromine and chlorine are also electron-withdrawing through induction but can donate electron density through resonance.

The predicted spectral data, assuming a 400 MHz spectrometer and chloroform-d (CDCl₃) as the solvent, is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-2~ 7.95Doublet (d)⁴J(H-2, H-6) ≈ 2.0 Hz1H
H-5~ 7.65Doublet of Doublets (dd)³J(H-5, H-6) ≈ 8.5 Hz, ⁴J(H-5, CF₃) ≈ 0.5 Hz1H
H-6~ 7.50Doublet of Doublets (dd)³J(H-6, H-5) ≈ 8.5 Hz, ⁴J(H-6, H-2) ≈ 2.0 Hz1H

Note: The chemical shifts and coupling constants are estimations and may vary depending on experimental conditions.

Spin-Spin Coupling Analysis

The predicted coupling pattern arises from the interactions between the three non-equivalent aromatic protons.

  • H-2 is expected to appear as a doublet due to meta-coupling with H-6.

  • H-5 is expected to be a doublet of doublets, resulting from ortho-coupling with H-6 and a smaller long-range coupling to the trifluoromethyl group.

  • H-6 is predicted to be a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.

Typical coupling constants for protons on a benzene ring are in the range of 6-10 Hz for ortho coupling (³J) and 1-3 Hz for meta coupling (⁴J)[1][2].

The spin-spin coupling relationships are visualized in the diagram below.

Caption: Predicted spin-spin coupling in this compound.

Experimental Protocol

The following is a standard protocol for acquiring a ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
  • The probe should be tuned to the proton frequency.
  • The sample should be allowed to equilibrate to the probe temperature (typically 298 K) for several minutes before data acquisition.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16 to 64, depending on the sample concentration.
  • Receiver Gain: Optimized to avoid signal clipping.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the signals corresponding to the aromatic protons.
  • Analyze the multiplicities and measure the coupling constants.

The workflow for this experimental protocol is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim transfer->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID (16-64 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analyze Integrate and Analyze Peaks calibrate->analyze

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

References

An In-Depth Technical Guide to the 13C NMR Data of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 3-Bromo-4-chlorobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages data from structurally analogous compounds to predict and interpret its 13C NMR spectrum.

Predicted 13C NMR Spectral Data

The chemical shifts for the aromatic carbons in this compound are influenced by the electronic effects of three distinct substituents: the electron-withdrawing trifluoromethyl group (-CF3), and the inductively withdrawing and mesomerically donating bromo (-Br) and chloro (-Cl) groups. The predicted 13C NMR chemical shifts are summarized in the table below. These predictions are based on established substituent effects on the benzene ring and data from similar halogenated benzotrifluorides.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-1 (C-CF3)~133Quartet (q)
C-2~135Singlet (s)
C-3 (C-Br)~118Singlet (s)
C-4 (C-Cl)~132Singlet (s)
C-5~128Quartet (q)
C-6~130Singlet (s)
CF3~123Quartet (q)

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The multiplicity of C-1, C-5, and the CF3 carbon is due to coupling with the fluorine atoms.

Interpretation of the Spectrum

The trifluoromethyl group is a strong electron-withdrawing group, which generally deshields the attached carbon (C-1) and other carbons in the ring, causing them to appear at a higher chemical shift (downfield). The quartet multiplicity for C-1 and C-5 arises from coupling with the three fluorine atoms of the CF3 group. The bromine and chlorine atoms also exert an influence on the chemical shifts of the carbons to which they are attached (C-3 and C-4, respectively) and the other carbons in the aromatic ring.[1][2]

The logical assignment of the carbon signals can be visualized as follows:

Figure 1. Structure and Predicted 13C NMR Signal Assignments.

Experimental Protocol

The following provides a standard methodology for acquiring a 13C NMR spectrum for a compound such as this compound.[3]

1. Sample Preparation:

  • Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a 5 mm NMR tube.[3]

  • Ensure the sample is completely dissolved, using sonication if necessary.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C observation.[4]

  • The spectrometer should be equipped with a broadband probe tuneable to the 13C frequency.

  • A standard proton-decoupled pulse program should be utilized to simplify the spectrum to singlets for carbons not coupled to fluorine.[3]

3. Acquisition Parameters:

  • Temperature: 298 K (25 °C).[5]

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.[3]

  • Number of Scans: 1024 to 4096 scans are typically required for 13C due to its low natural abundance.[3]

  • Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of all carbon nuclei.[3]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[3][4]

  • Perform peak picking to identify the chemical shifts of the signals.

The following diagram illustrates the general workflow for obtaining and processing the 13C NMR data.

G A Sample Preparation B NMR Data Acquisition A->B C Fourier Transformation B->C D Phase Correction C->D E Chemical Shift Calibration D->E F Peak Picking & Analysis E->F

Figure 2. Experimental Workflow for 13C NMR Spectroscopy.

This guide provides a foundational understanding of the expected 13C NMR data for this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.

References

In-Depth Mass Spectrometry Analysis of 3-Bromo-4-chlorobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-4-chlorobenzotrifluoride (C7H3BrClF3), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its fragmentation patterns, experimental protocols, and data interpretation.

Molecular Properties and Isotopic Distribution

This compound has a molecular formula of C7H3BrClF3 and a monoisotopic mass of approximately 257.9 g/mol . The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. The relative abundance of these isotopes leads to a distinctive M, M+2, and M+4 peak pattern, which is a crucial identifier for compounds containing both bromine and chlorine.

Predicted Mass Spectrometry Data

The following table summarizes the expected m/z values for the molecular ion and major fragments of this compound under electron impact (EI) ionization. The relative intensities are predicted based on the natural isotopic abundances of bromine and chlorine.

Ion / FragmentDescriptionPredicted m/zPredicted Relative Intensity (%)
[C7H3⁷⁹Br³⁵ClF3]⁺ (M)Molecular Ion258100
[C7H3⁸¹Br³⁵ClF3]⁺ / [C7H3⁷⁹Br³⁷ClF3]⁺ (M+2)Molecular Ion + 2 Da260130
[C7H3⁸¹Br³⁷ClF3]⁺ (M+4)Molecular Ion + 4 Da26232
[C7H3³⁵ClF3]⁺Loss of Br radical179Moderate
[C7H3³⁷ClF3]⁺Loss of Br radical181Moderate
[C7H3⁷⁹BrF3]⁺Loss of Cl radical223Low
[C7H3⁸¹BrF3]⁺Loss of Cl radical225Low
[C7H3BrCl]⁺Loss of CF3 radical189Moderate to High
[C6H3Cl]⁺Loss of Br and CF3110Low
[C6H3Br]⁺Loss of Cl and CF3154Low

Proposed Fragmentation Pathway

Under electron impact ionization, this compound is expected to undergo a series of fragmentation steps. The initial molecular ion is formed by the loss of an electron. Subsequent fragmentation is driven by the cleavage of the weakest bonds, primarily the carbon-halogen bonds. The trifluoromethyl group (CF3) is also a likely leaving group.

The proposed primary fragmentation pathways include:

  • Loss of a bromine radical (•Br): This is often a favorable fragmentation pathway for brominated aromatic compounds, leading to a chlorobenzotrifluoride cation.

  • Loss of a chlorine radical (•Cl): While generally less favorable than bromine loss, the cleavage of the C-Cl bond will also occur.

  • Loss of a trifluoromethyl radical (•CF3): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, resulting in a bromochlorobenzene cation.

  • Sequential loss of halogens and other small molecules: Further fragmentation can occur from the primary fragment ions.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₇H₃BrClF₃]⁺˙ m/z = 258, 260, 262 F1 [C₇H₃ClF₃]⁺ m/z = 179, 181 M->F1 - •Br F2 [C₇H₃BrF₃]⁺ m/z = 223, 225 M->F2 - •Cl F3 [C₇H₃BrCl]⁺˙ m/z = 189, 191, 193 M->F3 - •CF₃ F4 [C₆H₃Cl]⁺˙ m/z = 110, 112 F3->F4 - •Br F5 [C₆H₃Br]⁺˙ m/z = 154, 156 F3->F5 - •Cl

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following outlines a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

4.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or hexane.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode for low concentrations or split mode (e.g., 50:1 split ratio) for higher concentrations.

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 400

  • Scan Rate: 2 scans/second

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

The workflow for this experimental protocol is illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilutions Stock->Dilution GC Gas Chromatography Separation Dilution->GC Sample Unknown Sample Prep Sample->GC MS Mass Spectrometry Detection (EI) GC->MS Integration Peak Integration & Identification MS->Integration Quant Quantification Integration->Quant

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound provides distinct and interpretable data crucial for its identification and quantification. The characteristic isotopic pattern arising from the presence of both bromine and chlorine serves as a definitive marker. Understanding the fragmentation pathways allows for structural confirmation and differentiation from isomers. The provided experimental protocol offers a robust starting point for developing validated analytical methods for this important chemical intermediate in various research and industrial applications.

An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of chemical compounds is paramount. Infrared (IR) spectroscopy is a fundamental analytical technique for elucidating the functional groups and structural features of molecules. This guide provides a detailed overview of the expected infrared spectrum of 3-Bromo-4-chlorobenzotrifluoride, including experimental protocols and data interpretation.

Introduction to this compound

This compound, with the chemical formula C₇H₃BrClF₃, is a halogenated aromatic compound. Its structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. The vibrational modes of these functional groups give rise to a characteristic infrared spectrum that can be used for its identification and characterization.

Infrared Spectrum Data

While experimental infrared spectral data for this compound is available in commercial databases such as SpectraBase, public access to a detailed peak list is limited.[1] However, based on the known absorption ranges for its constituent functional groups, a table of expected characteristic IR absorption bands can be compiled. This provides a valuable reference for researchers analyzing the spectrum of this compound or related structures.

The interpretation of the IR spectrum of this compound relies on identifying the vibrational frequencies associated with the aromatic ring, the carbon-halogen bonds (C-Br and C-Cl), and the trifluoromethyl (CF₃) group.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Weak to MediumAromatic C-H stretching
1600 - 1450Medium to StrongAromatic C=C ring stretching
1350 - 1100StrongC-F stretching (from CF₃ group)
1100 - 1000MediumAromatic C-H in-plane bending
900 - 675StrongAromatic C-H out-of-plane bending
850 - 550Medium to StrongC-Cl stretching
690 - 515Medium to StrongC-Br stretching

Experimental Protocols

The acquisition of an infrared spectrum for a liquid sample like this compound is typically performed using Fourier Transform Infrared (FTIR) spectroscopy. The following outlines a general experimental protocol for two common techniques: the neat liquid method using a capillary cell and the Attenuated Total Reflectance (ATR) method.

Neat Liquid (Capillary Cell) FTIR Spectroscopy

This technique is suitable for pure liquid samples.

  • Sample Preparation: A small drop of this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Cell Assembly: The plates are carefully pressed together to form a thin capillary film of the liquid.

  • Instrumentation: The assembled cell is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is recorded.

    • The sample spectrum is then recorded over a spectral range of typically 4000 to 400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method that requires minimal sample preparation.

  • Sample Preparation: A small drop of this compound is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: The ATR accessory is installed in the FTIR spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded. The IR beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.

    • The resulting spectrum is processed and displayed.

Visualization of Experimental Workflow

The logical flow for obtaining and analyzing the IR spectrum of this compound can be visualized as follows:

IR_Spectrum_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (Liquid) Prep_Neat Prepare Neat Sample (Capillary Film) Sample->Prep_Neat Prep_ATR Place on ATR Crystal Sample->Prep_ATR FTIR FTIR Spectrometer Prep_Neat->FTIR Insert Sample Cell Prep_ATR->FTIR Engage ATR Background Record Background Spectrum FTIR->Background Sample_Spectrum Record Sample Spectrum Background->Sample_Spectrum Process Fourier Transform & Background Correction Sample_Spectrum->Process Spectrum Generate IR Spectrum (Absorbance vs. Wavenumber) Process->Spectrum Analysis Peak Identification & Functional Group Assignment Spectrum->Analysis

References

An In-depth Technical Guide to the Safety of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4), a versatile chemical intermediate. The information is compiled from Safety Data Sheets (SDS) and established testing guidelines to ensure safe handling and use in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound, also known as 3-Bromo-4-chloro-α,α,α-trifluorotoluene, is a halogenated aromatic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₃BrClF₃
Molecular Weight 259.45 g/mol
Appearance Colorless to light yellow liquid
Odor Odorless
Melting Point -23 to -22 °C (-9.4 to -7.6 °F)
Boiling Point 188 to 190 °C (370.4 to 374 °F) at 760 mmHg
Flash Point 94 °C (201.2 °F)
Specific Gravity 1.740
Vapor Density 8.9

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation

Signal Word: Danger

Experimental Protocols for Hazard Determination

Skin Corrosion/Irritation Testing (Based on OECD Guideline 431)

The determination of "Causes severe skin burns" is typically made using an in vitro Reconstructed human Epidermis (RhE) test. This method is preferred to avoid the use of live animals.

Principle: The test chemical is applied to a three-dimensional RhE model, which mimics the structure and function of the human epidermis. Corrosive chemicals are able to penetrate the outer layer (stratum corneum) and cause cell death in the underlying layers. Cell viability is measured after exposure to the chemical.

Methodology:

  • Tissue Preparation: At least two tissue replicates of the RhE model are used for the test chemical and for positive and negative controls.

  • Chemical Application: A sufficient amount of this compound (typically 30-70 µL/cm²) is applied to uniformly cover the epidermis surface. For solid substances, the epidermis is often moistened to ensure good contact.

  • Exposure: The chemical is applied for specific time points, typically 3 minutes and 1 hour.

  • Washing: After the exposure period, the chemical is thoroughly washed from the tissue surface with a buffered saline solution.

  • Viability Assessment: The viability of the skin tissue is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a blue formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

  • Classification: A chemical is identified as corrosive (Category 1) if the cell viability falls below a certain threshold after a specific exposure time.

Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405)

The classification of "Causes serious eye damage" is determined through a tiered testing strategy that prioritizes in vitro methods before resorting to in vivo (animal) testing.

Principle: The potential of a substance to cause serious eye damage is assessed by its effect on the cornea, iris, and conjunctiva.

Methodology (In Vivo - if required):

  • Animal Selection: Healthy, young adult albino rabbits are typically used for this test.

  • Initial Test: A single dose of the test substance (0.1 mL for liquids) is applied to the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.

  • Observation: The eyes are examined for signs of irritation or damage at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.

  • Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.

Respiratory Irritation Assessment

The determination of "May cause respiratory irritation" is often based on a combination of factors including the chemical's volatility, user reports, and, if necessary, animal studies.

Principle: The potential of a chemical to cause respiratory irritation is assessed by observing respiratory tract effects following inhalation exposure.

Methodology (Indicative, based on animal studies):

  • Exposure: Animals, typically rats, are exposed to an aerosol or vapor of the test substance in an inhalation chamber for a defined period.

  • Observation: During and after exposure, animals are observed for clinical signs of respiratory irritation, such as changes in breathing patterns, nasal discharge, and respiratory distress.

  • Histopathology: After a set observation period, tissues from the respiratory tract may be examined microscopically for evidence of inflammation or damage.

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Logical Workflow for Handling a Spill

The following diagram illustrates the logical steps to be taken in the event of a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large Spill small_spill->large_spill No contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end End dispose->end emergency_services Contact Emergency Services large_spill->emergency_services emergency_services->end

Caption: Spill Response Workflow for this compound.

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Do not allow it to enter drains or waterways.

This guide is intended to provide detailed safety information for trained professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Bromo-4-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details two robust synthetic pathways, providing step-by-step experimental protocols and summarizing key quantitative data. The synthesis strategies discussed are substantiated by established chemical principles and literature precedents.

Introduction

This compound (CAS No. 454-78-4) is a halogenated aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. The presence of bromine, chlorine, and a trifluoromethyl group on the benzene ring offers multiple reaction sites for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This guide explores two principal methods for its synthesis: the bromination of a benzotrichloride derivative followed by fluorination, and the Sandmeyer reaction of an amino-substituted precursor.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized product.

PropertyValue
Molecular Formula C₇H₃BrClF₃
Molecular Weight 259.45 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Melting Point -23 to -22 °C[3]
Boiling Point 188-190 °C[3]
Density 1.726 g/mL at 25 °C[3]
¹H NMR (CDCl₃) δ 7.7-7.9 (m, 1H), 7.5-7.7 (m, 2H) ppm (Predicted)
¹³C NMR (CDCl₃) δ 135.5, 132.9, 131.8, 128.3 (q, J=33Hz), 124.2 (q, J=4Hz), 122.9 (q, J=273Hz), 118.9 (Predicted)
IR (Neat) ν 1595, 1485, 1400, 1325 (C-F), 1180, 1140, 1070, 1030, 880, 820 cm⁻¹ (Predicted)
Mass Spectrum (EI) m/z 258/260 (M⁺), 179, 144 (Predicted)

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are detailed below. Each pathway offers distinct advantages and considerations for laboratory and potential scale-up synthesis.

Route 1: Bromination of 4-Chlorobenzotrichloride and Subsequent Fluorination

This pathway involves the direct bromination of 4-chlorobenzotrichloride, followed by a halogen exchange reaction (fluorination) to yield the final product. This method has been described in the patent literature and offers a high-yielding route from readily available starting materials.

Synthesis_Route_1 4-Chlorobenzotrichloride 4-Chlorobenzotrichloride Intermediate_1 3-Bromo-4-chlorobenzotrichloride 4-Chlorobenzotrichloride->Intermediate_1 Bromination Bromine_Catalyst Br₂, FeS Product This compound Intermediate_1->Product Fluorination HF HF

Synthesis of this compound via Bromination and Fluorination.
Route 2: Sandmeyer Reaction of 3-Amino-4-chlorobenzotrifluoride

The Sandmeyer reaction provides a classic and versatile method for the introduction of a bromo group onto an aromatic ring via a diazonium salt intermediate. This route commences with the diazotization of 3-Amino-4-chlorobenzotrifluoride, followed by a copper(I) bromide-mediated substitution.

Synthesis_Route_2 Starting_Material 3-Amino-4-chlorobenzotrifluoride Intermediate_2 Diazonium Salt Intermediate Starting_Material->Intermediate_2 Diazotization Reagents_1 NaNO₂, HBr Product This compound Intermediate_2->Product Sandmeyer Reaction Reagents_2 CuBr

Synthesis of this compound via the Sandmeyer Reaction.

Experimental Protocols

Detailed experimental procedures for the two synthetic routes are provided below. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood.

Experimental Workflow: A General Overview

The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to product purification and analysis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reagents Weigh/Measure Reagents Setup Assemble Reaction Apparatus Reagents->Setup Reaction_Execution Execute Reaction under Controlled Conditions Setup->Reaction_Execution Quenching Quench Reaction Reaction_Execution->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation under Reduced Pressure Solvent_Removal->Distillation Characterization Spectroscopic Analysis (NMR, IR, MS) Distillation->Characterization Purity Purity Assessment (GC) Characterization->Purity

A generalized workflow for the synthesis and purification of this compound.
Protocol 1: Synthesis via Bromination and Fluorination

This protocol is adapted from the procedure described in US Patent 4,155,940.

Materials:

  • 4-Chlorobenzotrichloride

  • Bromine (Br₂)

  • Iron sulfide (FeS)

  • Anhydrous hydrofluoric acid (HF)

  • Nitrogen gas (N₂)

Procedure:

  • Bromination:

    • To a suitable reactor equipped with a stirrer, dropping funnel, and gas outlet, charge 4-chlorobenzotrichloride (e.g., 920 g) and iron sulfide (e.g., 3 g).

    • With stirring, add bromine (e.g., 690 g) dropwise over 1 hour, maintaining the reaction temperature at approximately 30 °C.

    • After the addition is complete, continue stirring the mixture for 6 hours at 30 °C.

    • Remove any excess bromine by passing a stream of nitrogen through the reaction mixture.

  • Fluorination:

    • Caution: Anhydrous hydrofluoric acid is extremely corrosive and toxic. This step must be performed in a specialized apparatus (e.g., an autoclave) by trained personnel.

    • Transfer the crude bromination product to an autoclave containing anhydrous hydrofluoric acid (e.g., 800 g).

    • Seal the autoclave and heat the mixture. The hydrogen chloride gas formed is released through a regulating valve.

    • After the initial gas evolution subsides, heat the mixture to 80-85 °C for 6 hours.

    • After cooling, carefully vent and distill off the excess hydrofluoric acid.

  • Purification:

    • The residue is purified by fractional distillation under reduced pressure.

    • Collect the fraction boiling at 78-81 °C at 15 mmHg. This fraction contains the desired this compound.

    • A typical yield for this process is in the range of 75-81%.

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure based on established methodologies for the Sandmeyer reaction.

Materials:

  • 3-Amino-4-chlorobenzotrifluoride

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-Amino-4-chlorobenzotrifluoride (1 equivalent) in hydrobromic acid (48%, ~3-4 equivalents).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the amine solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Extract the product with dichloromethane (3 x volume).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by vacuum distillation to afford this compound.

Conclusion

This guide has outlined two effective synthetic routes for the preparation of this compound. The choice of method will depend on the availability of starting materials, required scale, and laboratory capabilities. Both routes, when executed with care, can provide the target compound in good yield and purity, suitable for further applications in research and development. The provided experimental protocols and characterization data serve as a valuable resource for chemists working in the fields of pharmaceutical and agrochemical synthesis.

References

Core Principles: The Strong Electron-Withdrawing Nature of the Trifluoromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Benzotrifluorides

For researchers, scientists, and professionals in drug development, a comprehensive understanding of substituent effects is paramount for molecular design. The trifluoromethyl (CF3) group is a key functional group, renowned for its profound impact on the electronic properties of aromatic systems. This guide provides a detailed exploration of the electron-withdrawing nature of the CF3 group in benzotrifluorides, supported by quantitative data, experimental methodologies, and visual representations of core concepts.

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1][2] Its influence on the electronic environment of an aromatic ring, such as in benzotrifluoride, is primarily attributed to a strong inductive effect (-I effect). This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the carbon-fluorine bonds and, consequently, the bond between the trifluoromethyl carbon and the benzene ring.[3][4] This inductive pull withdraws electron density from the aromatic system, significantly altering its reactivity and properties.[2][3]

Unlike substituents with available lone pairs or pi systems, the CF3 group does not participate in electron donation via resonance (+R effect). In fact, it can exhibit a weak resonance-withdrawing effect (-R effect) through a phenomenon known as negative hyperconjugation. This involves the overlap of the C-F σ* antibonding orbitals with the aromatic π system, further delocalizing and withdrawing electron density.

The combination of these effects makes the benzotrifluoride ring electron-deficient, which has significant implications for its chemical behavior and its utility in various applications, including pharmaceuticals and materials science.[2][5]

Inductive_Effect cluster_0 Electron Density Withdrawal Benzene Benzene Ring CF3 CF3 Group CF3->Benzene Strong Inductive Effect (-I)

Figure 1: Inductive effect of the CF3 group on a benzene ring.

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing strength of the trifluoromethyl group can be quantified using several experimental parameters, most notably Hammett substituent constants (σ) and acidity constants (pKa).

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[6] The Hammett constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect.[7] The trifluoromethyl group possesses significantly positive σ values, confirming its strong electron-withdrawing character.[8]

SubstituentPositionHammett Constant (σ)Reference
Trifluoromethyl (CF3)meta (σm)0.43[9]
Trifluoromethyl (CF3)para (σp)0.54[9]
Trifluoromethyl (CF3)para (σp+)0.612[8]

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.

Acidity Constants (pKa)

The electron-withdrawing nature of the CF3 group enhances the acidity of functional groups attached to the benzene ring. For instance, trifluoromethyl-substituted benzoic acids and phenols are significantly more acidic (i.e., have lower pKa values) than their non-substituted counterparts.[10][11] This is because the CF3 group stabilizes the conjugate base by delocalizing the negative charge.

CompoundpKa Value
Benzoic acid4.20[12]
3-(Trifluoromethyl)benzoic acid3.79 (calculated from data)
4-(Trifluoromethyl)benzoic acid3.66 (calculated from data)
Phenol9.95
3-(Trifluoromethyl)phenol9.08[13]
3,5-Bis(trifluoromethyl)phenol8.03[13]

Table 2: pKa Values of Trifluoromethyl-Substituted Acids and Phenols.

Experimental Protocols for Quantifying Electron-Withdrawing Effects

The following sections outline generalized experimental methodologies for determining the key quantitative parameters discussed above. These protocols are intended as a guide and may require optimization for specific research applications.

Determination of Hammett Constants (σ) via Reaction Kinetics

This protocol describes a general method for determining Hammett constants by studying the kinetics of a reaction, such as the hydrolysis of substituted ethyl benzoates.

Objective: To determine the Hammett constant (σ) for a substituent by comparing the rate of reaction of a substituted benzotrifluoride derivative to that of an unsubstituted reference compound.

Methodology:

  • Synthesis/Procurement of Substrates: Obtain high-purity samples of the unsubstituted reference compound (e.g., ethyl benzoate) and the corresponding meta- or para-trifluoromethyl-substituted derivative.

  • Reaction Setup:

    • Prepare a stock solution of the ester in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of the hydrolyzing agent (e.g., sodium hydroxide in a water/ethanol mixture).

    • Thermostat a reaction vessel to a constant temperature (e.g., 30 °C).

  • Kinetic Run:

    • Initiate the reaction by mixing known volumes of the ester and hydroxide solutions in the reaction vessel.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding excess acid).

    • Determine the concentration of the remaining reactant or the formed product. This can be achieved via titration of the remaining base or spectroscopic methods (e.g., UV-Vis spectrophotometry) if the product or reactant has a distinct chromophore.

  • Data Analysis:

    • Calculate the rate constant (k) for both the substituted and unsubstituted reactions, typically by plotting the natural logarithm of the reactant concentration versus time for a pseudo-first-order reaction.

    • Use the Hammett equation to calculate the substituent constant (σ):

      • σ = (1/ρ) * log(k_substituted / k_unsubstituted)

      • Where ρ (rho) is the reaction constant, which is defined as 1 for the ionization of benzoic acids and must be determined for other reaction series.

Determination of pKa via 19F NMR Spectroscopy

This method leverages the sensitivity of the 19F NMR chemical shift to the electronic environment of the trifluoromethyl group.

Objective: To determine the pKa of a trifluoromethyl-containing compound by monitoring the change in its 19F NMR chemical shift as a function of pH.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with precisely known pH values spanning a range of at least 3-4 pH units around the expected pKa.

    • Dissolve a small, consistent amount of the trifluoromethyl-substituted compound in each buffer solution.

  • NMR Data Acquisition:

    • Acquire the 19F NMR spectrum for each sample under constant temperature conditions.

    • Use an external or internal reference standard for accurate chemical shift determination.

  • Data Analysis:

    • Record the 19F chemical shift (δ) for the CF3 group in each spectrum.

    • Plot the observed chemical shift (δ_obs) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann fit), where the pKa is the pH at the inflection point of the curve. The equation takes the form:

      • δ_obs = (δ_acidic * 10^(-pKa) + δ_basic * 10^(-pH)) / (10^(-pKa) + 10^(-pH))

      • Where δ_acidic and δ_basic are the chemical shifts of the fully protonated and deprotonated species, respectively.

Experimental_Workflow cluster_0 Experimental Design cluster_1 Data Acquisition cluster_2 Data Analysis A Select Benzotrifluoride Derivative B Choose Experimental Method (e.g., Kinetics, NMR, Titration) A->B C Perform Experiment (e.g., Measure Reaction Rates or pH-dependent Spectra) B->C D Calculate Rate Constants or Plot Spectroscopic Data vs. pH C->D E Determine Hammett Constant (σ) or pKa Value D->E F Quantitative Result E->F Quantification of Electron-Withdrawing Effect

Figure 2: Conceptual workflow for quantifying electron-withdrawing effects.

Implications in Drug Development

The strong electron-withdrawing properties of the trifluoromethyl group are highly advantageous in medicinal chemistry.[5] Introducing a CF3 group to a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic profile.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This can increase the half-life of a drug.

  • Binding Affinity: The electron-withdrawing nature of the CF3 group can modify the acidity of nearby protons, influencing hydrogen bonding interactions with biological targets.[5] It can also engage in favorable electrostatic interactions within a protein binding pocket.

  • Lipophilicity and Bioavailability: The CF3 group increases the lipophilicity of a molecule (Hansch π parameter of +0.88), which can enhance its ability to cross cell membranes and improve bioavailability.[5]

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-4-chlorobenzotrifluoride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzotrifluoride is a key fluorinated building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom, imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity of a drug molecule, while the bromine and chlorine atoms provide reactive handles for various cross-coupling reactions, enabling the construction of diverse molecular architectures.

This document provides detailed application notes on the use of this compound as an intermediate in the synthesis of kinase inhibitors, with a focus on compounds structurally related to the multi-kinase inhibitor Sorafenib. Furthermore, it outlines a detailed experimental protocol for a representative Buchwald-Hartwig amination reaction, a common and powerful method for C-N bond formation in pharmaceutical synthesis.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The bromo and chloro substituents on the aromatic ring allow for selective functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in constructing the complex molecular scaffolds of many kinase inhibitors.

A prominent example of a drug that contains a structurally similar moiety is Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] The synthesis of Sorafenib involves the coupling of a substituted pyridine derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a derivative of the benzotrifluoride core.[5]

The signaling pathways inhibited by Sorafenib are crucial for cancer progression:

  • RAF/MEK/ERK Pathway: This pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[6][][8] Sorafenib inhibits RAF kinases (C-RAF, BRAF, and wild-type BRAF), thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[1][9]

  • VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11][12][13] Sorafenib inhibits VEGFR-2 and VEGFR-3, thereby disrupting tumor angiogenesis.[2]

  • PDGFR Signaling Pathway: Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) are involved in cell growth, proliferation, and migration.[14][15][16][17][18] Dysregulation of this pathway can contribute to tumor growth and angiogenesis. Sorafenib's inhibition of PDGFR-β further contributes to its anti-tumor effects.[2]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by Sorafenib.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RAF

Caption: RAF/MEK/ERK Signaling Pathway Inhibition.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis Vascular Permeability PLCg->Angiogenesis PI3K->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR

Caption: VEGFR Signaling Pathway Inhibition.

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K/AKT PDGFR->PI3K RAS_MAPK RAS/MAPK PDGFR->RAS_MAPK CellGrowth Cell Growth and Proliferation PI3K->CellGrowth RAS_MAPK->CellGrowth Sorafenib Sorafenib Sorafenib->PDGFR

Caption: PDGFR Signaling Pathway Inhibition.

Experimental Protocols

The following section details a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This reaction is a versatile method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds. The protocol is adapted from established procedures for similar anilines.[19]

Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a primary aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

  • A suitable phosphine ligand (e.g., XantPhos, SPhos, or RuPhos)

  • A suitable base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or oven-dried reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine derivative.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Setup 1. Reaction Setup (Inert Atmosphere) AddReagents 2. Add Reagents (Pd catalyst, ligand, base, This compound, amine) Setup->AddReagents AddSolvent 3. Add Anhydrous Solvent AddReagents->AddSolvent Reaction 4. Heat and Stir (80-110 °C) AddSolvent->Reaction Monitoring 5. Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Workup 6. Workup (Cool, Dilute, Filter) Monitoring->Workup Extraction 7. Extraction (EtOAc, H₂O, Brine) Workup->Extraction Drying 8. Dry and Concentrate Extraction->Drying Purification 9. Purify (Column Chromatography) Drying->Purification Product Pure N-Aryl Amine Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Data Presentation

The following table presents representative quantitative data for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a guideline for expected yields under different conditions. The specific conditions for this compound may require optimization.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XantPhos (4)NaOtBu (1.2)Toluene1001285-95
2PiperidinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Dioxane1001880-90
3AnilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene1102475-85
4n-ButylaminePd(OAc)₂ (3)BrettPhos (6)NaOtBu (1.4)THF80888-98

Data is representative and adapted from various sources for similar aryl bromides. Actual yields may vary depending on the specific amine and optimized reaction conditions.

References

Application Notes and Protocols: The Use of 3-Bromo-4-chlorobenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4) is a halogenated aromatic compound recognized for its utility as a key intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Its trifluoromethyl group imparts desirable properties such as metabolic stability and increased biological activity to the target molecules. The presence of both bromine and chlorine atoms on the benzene ring offers distinct reactivity, allowing for selective functionalization through various cross-coupling reactions.

While specific, detailed industrial protocols for the synthesis of commercial agrochemicals starting directly from this compound are often proprietary and not publicly disclosed, its chemical structure makes it an ideal substrate for reactions that are fundamental to the construction of modern agrochemicals. This document provides a representative application of this compound in a Suzuki-Miyaura coupling reaction, a widely used method for the formation of carbon-carbon bonds in agrochemical discovery and development.

Representative Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide.[3][4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. In the context of agrochemical synthesis, it is frequently employed to construct biaryl or aryl-heteroaryl linkages, which are common structural motifs in many herbicides, fungicides, and insecticides.

The bromine atom in this compound is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position.

Reaction Scheme:

This selective coupling allows for the introduction of a wide variety of aryl or heteroaryl substituents, enabling the synthesis of diverse libraries of compounds for biological screening.

Quantitative Data Summary

The following table summarizes typical quantitative data for a representative Suzuki-Miyaura coupling reaction of this compound with 4-methoxyphenylboronic acid.

ParameterValue
Reactants
This compound1.0 mmol
4-Methoxyphenylboronic acid1.2 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05 mmol
Base (e.g., K₂CO₃)2.0 mmol
Solvent (e.g., Toluene/Water)10 mL (4:1 v/v)
Reaction Conditions
Temperature90 °C
Reaction Time12 h
Product
Product Name4-Chloro-3-(4-methoxyphenyl)benzotrifluoride
Yield85-95% (isolated)
Purity (by HPLC)>98%

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-Chloro-3-(4-methoxyphenyl)benzotrifluoride from this compound and 4-methoxyphenylboronic acid via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (MW: 259.45 g/mol )

  • 4-Methoxyphenylboronic acid (MW: 151.96 g/mol )

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (259.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to 90 °C using a preheated oil bath or heating mantle.

    • Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure product, 4-Chloro-3-(4-methoxyphenyl)benzotrifluoride.

Visualizations

Suzuki_Miyaura_Coupling start This compound oxidative_addition Oxidative Addition start->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)₂) transmetalation Transmetalation boronic_acid->transmetalation catalyst_cycle Pd(0) Catalyst Cycle catalyst_cycle->transmetalation oxidative_addition->catalyst_cycle reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst_cycle product 3-Aryl-4-chlorobenzotrifluoride reductive_elimination->product base Base (e.g., K₂CO₃) base->transmetalation

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Solvent Addition (Toluene/Water) A->B C 3. Reaction (90 °C, 12 h) B->C D 4. Work-up (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Figure 2. Experimental workflow for the synthesis of a 3-aryl-4-chlorobenzotrifluoride.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-4-chlorobenzotrifluoride with various aryl- and heteroarylboronic acids. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the selective formation of carbon-carbon bonds to construct complex molecular architectures prevalent in pharmaceutical and agrochemical research.

The inherent reactivity difference in the carbon-halogen bonds of this compound (C-Br > C-Cl) allows for site-selective coupling at the C-3 position, leaving the C-4 chloro substituent intact for potential subsequent transformations.[1][2] This chemoselectivity is a key advantage in multi-step synthetic strategies.

Core Reaction Scheme

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent system. The fundamental steps include oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the active catalyst.

Suzuki_Coupling_General_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupled Product Coupled Product This compound->Coupled Product Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product Experimental_Workflow start Start reactants Combine Reactants: This compound, Arylboronic Acid, Base start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reactants->inert catalyst Add Palladium Catalyst and Degassed Solvent inert->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Workup: Cool, Dilute, Wash monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product Drug_Development_Logic cluster_synthesis Synthetic Chemistry cluster_discovery Drug Discovery start This compound suzuki Suzuki Coupling with diverse Arylboronic Acids start->suzuki library Library of 4-Chloro-3-arylbenzotrifluorides suzuki->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 3-Bromo-4-chlorobenzotrifluoride, a versatile building block in medicinal and process chemistry. The presence of two distinct halogen atoms on the aromatic ring, a bromine and a chlorine, presents an opportunity for chemoselective functionalization, a critical aspect in the synthesis of complex molecules.

Reaction Principle and Chemoselectivity

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1][2]

A pivotal consideration in the amination of this compound is the chemoselectivity of the reaction. Generally, the reactivity of aryl halides in the Buchwald-Hartwig amination follows the trend: I > Br > Cl. This inherent difference in reactivity allows for the selective amination of the more reactive C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. By employing milder conditions and appropriate ligand systems, a high degree of selectivity for mono-amination at the 3-position can be achieved.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the selective Buchwald-Hartwig amination of substrates analogous to this compound. This data, compiled from literature on similar dihaloarenes, serves as a robust starting point for reaction optimization.

Table 1: Selective Amination of this compound with Primary Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene801285-95
2BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1001680-90
3AnilinePd₂(dba)₃ (1)BrettPhos (2)Cs₂CO₃ (1.5)Toluene1102475-85

Table 2: Selective Amination of this compound with Secondary Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.4)Toluene90890-98
2PiperidinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane1001288-96
3N-MethylanilinePd(OAc)₂ (2)SPhos (4)LiHMDS (1.5)THF701882-92

Experimental Protocols

The following are generalized protocols for the selective Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Protocol for Selective Mono-Amination with a Primary or Secondary Amine

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas (this cycle should be repeated three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to obtain the desired 3-amino-4-chlorobenzotrifluoride derivative.

Mandatory Visualizations

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide This compound ArylHalide->OxidativeAddition PdII_complex [ArPd(II)(Br)L_n] OxidativeAddition->PdII_complex LigandExchange Ligand Exchange PdII_complex->LigandExchange Amine R₂NH Amine->LigandExchange Base Base Base->LigandExchange AmidoComplex [ArPd(II)(NR₂)L_n] LigandExchange->AmidoComplex ReductiveElimination Reductive Elimination AmidoComplex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 3-(R₂N)-4-chlorobenzotrifluoride ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reaction reagents Add Pd catalyst, ligand, base, and this compound to Schlenk tube start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent_amine Add Anhydrous Solvent and Amine inert->solvent_amine reaction Heat and Stir (80-110 °C) solvent_amine->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute and Filter - Aqueous Wash monitoring->workup Upon Completion purification Purification: (Flash Column Chromatography) workup->purification product Isolated Product: 3-Amino-4-chlorobenzotrifluoride Derivative purification->product

Caption: General experimental workflow for the amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving 3-bromo-4-chlorobenzotrifluoride. This versatile building block, featuring a trifluoromethyl group and two distinct halogen atoms, offers a valuable scaffold for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it an attractive substrate for various palladium-catalyzed transformations.

Core Concepts: Chemoselectivity

The palladium-catalyzed cross-coupling reactions of this compound are governed by the principle of chemoselectivity. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed systems. This reactivity difference (C-I > C-Br > C-OTf > C-Cl) allows for the selective coupling at the C3 position (bromine) while leaving the C4 position (chlorine) intact for subsequent transformations. Careful selection of the catalyst, ligands, and reaction conditions is crucial to achieve high selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be employed to introduce a variety of aryl and heteroaryl substituents at the C3 position.

Representative Reaction Data for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O901685-95
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF1108~90
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equiv)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this mixture to the main reaction flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups at the C3 position of this compound.

Representative Reaction Data for Heck Reaction

The following table illustrates typical conditions and yields for the Heck reaction with substrates analogous to this compound.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001685-95
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃ (2)Acetonitrile8024~80
32,3-DihydrofuranPd(OAc)₂ (1)-(Cyclohexyl)₂NMe (1.2)n-BuOH9012>90
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add anhydrous DMF and Et₃N (2.0 equiv).

  • Add the alkene (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This method is ideal for introducing alkynyl moieties at the C3 position of this compound.

Representative Reaction Data for Sonogashira Coupling

The table below provides representative conditions and yields for the Sonogashira coupling of similar bromochloroarenes.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF656>90
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)DIPAToluene801285-95
31-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF908~90
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF, followed by Et₃N (as both base and solvent or co-solvent).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[1][2][3] This reaction allows for the introduction of various amino groups at the C3 position of this compound.

Representative Reaction Data for Buchwald-Hartwig Amination

The following table shows typical conditions and yields for the Buchwald-Hartwig amination of analogous bromochloroarenes.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10018>95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102480-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH9016~90
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Toluene, anhydrous and degassed

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.2 equiv) to a dry Schlenk tube.

  • Add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (this compound) ArX->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans NuM R-M (Coupling Partner) NuM->Trans PdIINu Ar-Pd(II)-R Ln Trans->PdIINu RedElim Reductive Elimination PdIINu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Aryl Halide, Coupling Partner, Base) B 2. Add Catalyst and Ligand A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Heat Under Inert Atmosphere C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool and Quench Reaction E->F G 7. Extraction and Washing F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Chemoselectivity_Factors center Chemoselective Coupling of This compound Bond_Reactivity Relative Bond Reactivity (C-Br > C-Cl) center->Bond_Reactivity Catalyst_System Catalyst System center->Catalyst_System Reaction_Conditions Reaction Conditions center->Reaction_Conditions Outcome Selective C3 Functionalization Bond_Reactivity->Outcome Catalyst Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst_System->Catalyst Ligand Ligand Choice (e.g., Phosphines, NHCs) Catalyst_System->Ligand Temperature Temperature Reaction_Conditions->Temperature Base Base Strength Reaction_Conditions->Base Catalyst->Outcome Ligand->Outcome Temperature->Outcome Base->Outcome

Caption: Key factors influencing the chemoselectivity of the cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzotrifluoride is a versatile and highly valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the presence of a trifluoromethyl group and two different halogen substituents, make it an attractive substrate for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, with a focus on regioselectivity and the synthesis of key intermediates.

The reactivity of the two halogen atoms, bromine and chlorine, can be selectively targeted under different reaction conditions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom a better leaving group in many nucleophilic substitution reactions. This differential reactivity allows for selective functionalization at the C-Br position.

Regioselectivity

The regioselectivity of nucleophilic substitution on this compound is primarily governed by the electronic effects of the substituents on the benzene ring. The potent electron-withdrawing trifluoromethyl group (-CF₃) at position 1 deactivates the entire ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. In SNAr reactions, the nucleophile preferentially attacks the carbon atom bearing the better leaving group, which is typically the bromine atom at position 3. The presence of the -CF₃ group at the meta position relative to the bromine further stabilizes the Meisenheimer intermediate formed during the reaction, thus favoring substitution at this position.

Applications in Drug Development

The products derived from nucleophilic substitution reactions of this compound are key intermediates in the synthesis of a wide range of biologically active molecules. For instance, the resulting aniline, ether, and thioether derivatives are scaffolds for kinase inhibitors, antiviral agents, and other therapeutic compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final drug molecule.

Experimental Protocols

This section details selected protocols for nucleophilic substitution reactions of this compound with various nucleophiles.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][3] This reaction is highly versatile and tolerates a wide range of functional groups.

Protocol 1: Synthesis of N-Aryl-4-chloro-3-(trifluoromethyl)aniline

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., aniline, morpholine)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[2]

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

    • Add the base (1.5-2.0 mmol).

    • Add anhydrous solvent (5-10 mL).

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds, often utilizing copper catalysts. It provides an alternative to palladium-catalyzed methods.

Protocol 2: Synthesis of N-Aryl-4-chloro-3-(trifluoromethyl)aniline

  • Materials:

    • This compound

    • Primary or secondary amine

    • Copper(I) iodide (CuI)

    • Ligand (e.g., L-proline, 1,10-phenanthroline)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 mmol), the amine (1.5 mmol), CuI (10 mol%), the ligand (20 mol%), and the base (2.0 mmol).

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent (5 mL).

    • Heat the reaction mixture to 100-140 °C and stir vigorously.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through celite.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound.

Table 1: Palladium-Catalyzed Amination of this compound

EntryNucleophile (Amine)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
2MorpholinePd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (2.0)Dioxane1101880-90
3n-ButylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene902475-85

Table 2: Copper-Catalyzed Reactions of this compound

EntryNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1PhenolCuI (10)L-Proline (20)K₂CO₃ (2.0)DMF120244-Chloro-3-(trifluoromethyl)phenoxybenzene70-80
2BenzenethiolCuI (10)NoneK₃PO₄ (2.0)DMSO13018(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)sulfane75-85

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Nucleophilic Substitution A Reaction Setup (Substrate, Nucleophile, Catalyst, Ligand, Base in Solvent) B Inert Atmosphere (Argon or Nitrogen) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

G This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nucleophile Nucleophile Nucleophile->Substituted Product Palladium or Copper Catalyst Palladium or Copper Catalyst Palladium or Copper Catalyst->Substituted Product Ligand Ligand Ligand->Substituted Product Base Base Base->Substituted Product Solvent Solvent Solvent->Substituted Product

Caption: Key components in the nucleophilic substitution of this compound.

References

Synthesis of active pharmaceutical ingredients (APIs) using 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-chlorobenzotrifluoride is a versatile chemical intermediate of significant interest to the pharmaceutical industry. Its trifluoromethyl and halogenated phenyl structure serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology. The presence of the trifluoromethyl group can enhance a drug's metabolic stability and binding affinity, while the bromo and chloro substituents provide reactive sites for key bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib.

Application Notes

This compound is a key starting material for the synthesis of 4-chloro-3-(trifluoromethyl)aniline, a pivotal intermediate in the production of numerous APIs. The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the amine functionality.

The resulting 4-chloro-3-(trifluoromethyl)aniline is then utilized in the synthesis of complex molecules like Sorafenib and Regorafenib.[1] These drugs are potent inhibitors of multiple tyrosine kinases involved in tumor progression and angiogenesis. The synthetic routes to these APIs typically involve the formation of a urea linkage with the 4-chloro-3-(trifluoromethyl)aniline moiety.

Key Synthetic Pathways

The overall synthetic strategy involves two main stages:

  • Synthesis of the Key Intermediate: Conversion of this compound to 4-chloro-3-(trifluoromethyl)aniline.

  • API Synthesis: Utilization of 4-chloro-3-(trifluoromethyl)aniline in the synthesis of Sorafenib and Regorafenib.

The following sections provide detailed experimental protocols for these synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline from this compound (via Buchwald-Hartwig Amination)

This protocol describes a representative method for the amination of this compound to produce the key intermediate, 4-chloro-3-(trifluoromethyl)aniline.

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine followed by hydrolysis, or an ammonia equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Hydrochloric acid (for hydrolysis)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., 1.5 eq) and the ammonia source (e.g., 1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If using a protected ammonia source like benzophenone imine, quench the reaction with aqueous acid (e.g., 2M HCl) and stir to effect hydrolysis.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-3-(trifluoromethyl)aniline.

Protocol 2: Synthesis of Sorafenib from 4-chloro-3-(trifluoromethyl)aniline

This protocol outlines the synthesis of Sorafenib, a multi-kinase inhibitor, using the previously synthesized intermediate.[2]

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • Urea forming agent (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate or a precursor)

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • The synthesis of the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, is first required. This can be achieved by reacting 4-aminophenol with 4-chloro-N-methyl-2-pyridinecarboxamide in the presence of a base like potassium tert-butoxide.[2]

  • In a reaction vessel, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in an anhydrous organic solvent.

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise to the mixture.[2]

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • The product, Sorafenib, will precipitate from the reaction mixture.

  • Filter the solid, wash with the reaction solvent, and dry under vacuum to obtain pure Sorafenib.

Protocol 3: Synthesis of Regorafenib from 4-chloro-3-(trifluoromethyl)aniline

This protocol details the synthesis of Regorafenib, another multi-kinase inhibitor.[3]

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

  • Urea forming agent (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • The synthesis of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is the initial step. This is synthesized by reacting 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide.[3]

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in an appropriate solvent.

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature for several hours.

  • Upon completion, the product, Regorafenib, can be isolated by filtration, followed by washing and drying.

Data Presentation

Table 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline

Starting MaterialReaction TypeCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
1-chloro-2-trifluoromethylbenzeneNitration, ReductionHNO₃/H₂SO₄, Fe/HCl---->99[4]
o-chlorotrifluoromethyl benzeneNitration, ReductionAc₂O/HNO₃, Fe/NH₄Cl-----[5]

Table 2: Synthesis of Sorafenib

Intermediate 1Intermediate 2Coupling ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
4-(4-aminophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanate-DichloromethaneRT1--[6]
4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline4-chloro-3-(trifluoromethyl)phenyl isocyanate-Non-chlorinated organic solvent-->80>99[7][8]

Table 3: Synthesis of Regorafenib

Intermediate 1Intermediate 2Coupling ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanate-Dichloromethane0 to RT16->99.7[3][9]
4-amino-3-fluorophenol / 4-chloro-N-methylpicolinamide3-trifluoromethyl-4-chlorobenzoic acidDiphenylphosphoryl azideDioxaneReflux190-93-[10]

Mandatory Visualization

G cluster_0 Synthesis of Key Intermediate cluster_1 API Synthesis A This compound B 4-chloro-3-(trifluoromethyl)aniline A->B Buchwald-Hartwig Amination C Sorafenib B->C Urea Formation D Regorafenib B->D Urea Formation

Caption: Synthetic pathways from this compound to APIs.

G cluster_0 Buchwald-Hartwig Amination Workflow prep Reaction Setup: - Aryl Halide - Amine Source - Catalyst & Ligand - Base reaction Reaction: - Heat under  inert atmosphere prep->reaction 1. Add Solvent workup Workup: - Quench - Extraction reaction->workup 2. Cool & Quench purification Purification: - Column Chromatography workup->purification 3. Isolate Crude product Pure Aryl Amine purification->product 4. Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-Br pd0->pd_complex Oxidative Addition (Ar-Br) amide_complex Ar-Pd(II)(L_n)-NHR pd_complex->amide_complex Amine Coordination & Deprotonation (+ RNH2, Base) amide_complex->pd0 Reductive Elimination product Ar-NHR amide_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Bromo-4-chlorobenzotrifluoride as a Versatile Building Block for Novel Diphenyl Ether Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-4-chlorobenzotrifluoride in the development of novel diphenyl ether herbicides. This document outlines a representative synthetic protocol for a novel herbicide candidate, detailed methodologies for evaluating its biological activity, and quantitative data for a well-established herbicide with a similar core structure, Fomesafen, to serve as a benchmark for comparison.

Introduction

This compound is a key intermediate in the agrochemical industry, valued for its distinct substitution pattern which allows for the strategic introduction of a trifluoromethylphenoxy moiety into larger molecules.[1] This structural unit is a critical pharmacophore in a major class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2][3] PPO is a crucial enzyme in the biosynthesis of chlorophyll and heme.[4] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and cell membrane disruption, ultimately resulting in weed death.[4]

This document details the application of this compound in the synthesis of a novel PPO-inhibiting herbicide, designated herein as BCBT-Ester-1. While BCBT-Ester-1 is a representative compound, the outlined protocols are broadly applicable to a range of analogous diphenyl ether herbicides.

Synthesis of a Novel Herbicide Candidate: BCBT-Ester-1

The synthesis of novel diphenyl ether herbicides from this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol describes the synthesis of a hypothetical, yet plausible, novel herbicide candidate, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid methyl ester (BCBT-Ester-1). This synthesis is analogous to methods used for commercial herbicides like Fomesafen.[5][6]

Experimental Protocol: Synthesis of BCBT-Ester-1

Materials:

  • This compound

  • Methyl 3-hydroxy-2-nitrobenzoate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (1M)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a stirred solution of methyl 3-hydroxy-2-nitrobenzoate (1.1 equivalents) in DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Heat the mixture to 80°C and stir for 1 hour.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Increase the temperature to 120-130°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1M HCl to pH 2-3.

  • Extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure BCBT-Ester-1.

Biological Activity Evaluation

The herbicidal efficacy of novel compounds derived from this compound can be assessed through a combination of in vitro enzyme inhibition assays and whole-plant bioassays.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compound on the target enzyme, PPO.[7][8][9]

Protocol:

  • Enzyme Preparation: Isolate PPO from a suitable plant source, such as etiolated barley seedlings or spinach leaves, following established protocols. This typically involves homogenization, differential centrifugation to isolate mitochondria or chloroplasts, and solubilization of the membrane-bound enzyme.

  • Substrate Preparation: Synthesize the substrate, protoporphyrinogen IX, by the reduction of protoporphyrin IX using sodium amalgam.[10]

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer (e.g., Tris-HCl with cofactors).

    • Add various concentrations of the test compound (BCBT-Ester-1) dissolved in a suitable solvent (e.g., DMSO).

    • Initiate the reaction by adding the prepared PPO enzyme and protoporphyrinogen IX substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the formation of protoporphyrin IX. The fluorescence can be measured at an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm.[10]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Plant Pot Bioassay (Post-emergence)

This bioassay evaluates the herbicidal effect of the compound on whole plants under controlled greenhouse conditions.

Protocol:

  • Plant Cultivation: Grow various weed species (e.g., Palmer amaranth, common lambsquarters, barnyardgrass) and crop species (e.g., soybean, corn) in pots containing a standard potting mix. Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: When the weed seedlings have reached a specific growth stage (e.g., 2-4 true leaves), apply the test compound (BCBT-Ester-1) as a foliar spray. The compound should be formulated with appropriate adjuvants (e.g., surfactant, crop oil concentrate) to ensure proper leaf coverage. Apply a range of doses to determine the dose-response relationship. Include an untreated control and a commercial standard (e.g., Fomesafen) for comparison.

  • Evaluation: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete kill).

  • Quantitative Assessment: At the final evaluation, harvest the above-ground biomass of the plants. Determine the fresh and dry weights.

  • Data Analysis: Calculate the GR50 or ED50 value (the dose required to cause a 50% reduction in plant growth or produce a 50% effect) for each weed species using a suitable statistical model (e.g., log-logistic dose-response curve).

Quantitative Data for a Benchmark Herbicide: Fomesafen

The following tables provide herbicidal activity data for Fomesafen, a commercial PPO-inhibiting diphenyl ether herbicide, which can serve as a benchmark for evaluating novel compounds like BCBT-Ester-1.

Table 1: Herbicidal Efficacy of Fomesafen on Various Weed Species

Weed SpeciesCommon NameApplication Rate (g ai/ha)% Control (Post-emergence)
Amaranthus palmeriPalmer amaranth28090-100
Chenopodium albumCommon lambsquarters28085-95
Abutilon theophrastiVelvetleaf28090-100
Solanum nigrumBlack nightshade28090-100
Ipomoea spp.Morningglory28080-90

Data compiled from publicly available herbicide labels and extension service recommendations.[11][12][13]

Table 2: Crop Tolerance to Fomesafen

Crop SpeciesCommon NameApplication Rate (g ai/ha)Injury Level
Glycine maxSoybean280Tolerant (minor transient injury may occur)
Phaseolus vulgarisDry Bean280Tolerant
Phaseolus vulgarisSnap Bean280Tolerant
Solanum tuberosumPotato280Tolerant

Data compiled from publicly available herbicide labels.[2][12]

Visualizations

Signaling Pathway: PPO Inhibition

PPO_Inhibition Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Auto-oxidation Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme PPO_Enzyme->Protoporphyrin_IX O2 -> H2O2 Herbicide Diphenyl Ether Herbicide (e.g., BCBT-Ester-1) Herbicide->PPO_Enzyme Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation

Mechanism of PPO-inhibiting herbicides.
Experimental Workflow

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis of BCBT-Ester-1 Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Assay In Vitro PPO Inhibition Assay Purification->InVitro_Assay WholePlant_Assay Whole-Plant Pot Bioassay (Post-emergence) Purification->WholePlant_Assay IC50 Determine IC50 Value InVitro_Assay->IC50 Analysis Data Analysis & SAR IC50->Analysis Data_Collection Data Collection (% Control, Biomass) WholePlant_Assay->Data_Collection GR50 Determine GR50 Value Data_Collection->GR50 GR50->Analysis End Lead Compound Identification Analysis->End

Workflow for herbicide discovery and evaluation.

References

Application Notes and Protocols for the Synthesis of a Novel Anti-inflammatory Drug from 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-chlorobenzotrifluoride is a versatile chemical intermediate, particularly valuable in the synthesis of complex pharmaceutical compounds due to its unique substitution pattern.[1] The trifluoromethyl group is a key pharmacophore in many modern drugs, enhancing metabolic stability and binding affinity. This document provides a detailed protocol for the synthesis of a novel pyrazole-based anti-inflammatory agent, structurally analogous to the well-known COX-2 inhibitor Celecoxib, starting from this compound. The protocols outlined herein are intended for research and development purposes.

The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs, as its selective inhibition can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The synthesized compound is designed to be a selective COX-2 inhibitor.

Overall Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis of the novel anti-inflammatory drug from this compound.

G A This compound B 1-Chloro-2-((trimethylsilyl)ethynyl)- 4-(trifluoromethyl)benzene A->B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene B->C Desilylation (K2CO3, MeOH) D 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone C->D Alkyne Hydration (H2SO4, H2O, HgSO4) E 1-(4-Chloro-3-(trifluoromethyl)phenyl)butane-1,3-dione D->E Claisen Condensation (NaOEt, Ethyl acetate) F Final Product: 4-(5-(4-Chloro-3-(trifluoromethyl)phenyl)-3-methyl- 1H-pyrazol-1-yl)benzenesulfonamide E->F Pyrazole Formation (4-Hydrazinobenzenesulfonamide HCl)

Figure 1: Synthetic route from this compound to the final drug product.

Experimental Protocols

Step 1: Sonogashira Coupling of this compound

This step involves a palladium-copper catalyzed cross-coupling reaction between this compound and trimethylsilylacetylene.[3][4][5]

  • Materials:

    • This compound

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene, anhydrous

  • Procedure:

    • To a dry, argon-purged flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous toluene, followed by triethylamine (2.0 eq).

    • Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 70°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Desilylation

  • Materials:

    • 1-Chloro-2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzene

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the product from Step 1 in methanol.

    • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous Mg₂SO₄.

    • Concentrate the solvent under reduced pressure to obtain the desilylated product.

Step 3: Alkyne Hydration

  • Materials:

    • 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

    • Sulfuric acid (H₂SO₄)

    • Mercury(II) sulfate (HgSO₄)

    • Water

  • Procedure:

    • To a solution of the alkyne from Step 2 in aqueous acetone, add a catalytic amount of HgSO₄.

    • Slowly add concentrated H₂SO₄.

    • Heat the mixture to 60°C and stir for 4 hours.

    • Cool the reaction to room temperature and neutralize with saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Step 4: Claisen Condensation

  • Materials:

    • 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone

    • Sodium ethoxide (NaOEt)

    • Ethyl acetate

    • Anhydrous ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add the acetophenone from Step 3, followed by ethyl acetate.

    • Reflux the mixture for 6 hours.

    • Cool the reaction and pour it into ice-cold dilute HCl.

    • Extract the resulting β-diketone with dichloromethane.

    • Wash the organic layer with water, dry, and concentrate to yield the crude product.

Step 5: Pyrazole Formation

  • Materials:

    • 1-(4-Chloro-3-(trifluoromethyl)phenyl)butane-1,3-dione

    • 4-Hydrazinobenzenesulfonamide hydrochloride

    • Ethanol

  • Procedure:

    • Dissolve the β-diketone from Step 4 in ethanol.

    • Add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq).

    • Reflux the mixture for 8 hours.

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductTypical Yield (%)Purity (by HPLC) (%)
1Sonogashira CouplingThis compound1-Chloro-2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzene85-95>98
2Desilylation1-Chloro-2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzene1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene90-98>99
3Alkyne Hydration1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone70-80>97
4Claisen Condensation1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone1-(4-Chloro-3-(trifluoromethyl)phenyl)butane-1,3-dione65-75>95
5Pyrazole Formation1-(4-Chloro-3-(trifluoromethyl)phenyl)butane-1,3-dioneFinal Product75-85>99

Table 2: In Vitro COX-1 and COX-2 Inhibition Data (Hypothetical)

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Final Product15.20.08190
Celecoxib[6]150.05300
Ibuprofen5.115.50.33

Mechanism of Action

The synthesized compound is designed as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethylphenyl moiety is expected to bind within a hydrophobic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform. This selective binding is anticipated to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX-2 Signaling Pathway

The following diagram illustrates the inflammatory pathway and the site of action for the synthesized COX-2 inhibitor.

G cluster_cell Inflamed Cell Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid releases Phospholipase A2->Membrane Phospholipids acts on COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediate Synthesized Drug Synthesized Drug Synthesized Drug->COX-2 inhibits

Figure 2: Inhibition of the COX-2 pathway by the synthesized drug.

Conclusion

This application note provides a comprehensive and plausible synthetic route for a novel anti-inflammatory drug starting from this compound. The detailed protocols and accompanying data serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The proposed compound, a structural analogue of Celecoxib, holds promise as a selective COX-2 inhibitor, warranting further investigation into its pharmacological properties.

References

Synthetic Routes to Trifluoromethyl-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for three robust and widely used methods for the synthesis of trifluoromethyl-containing heterocycles.

Method 1: Photoredox-Catalyzed Direct C-H Trifluoromethylation of Heterocycles

Direct C-H functionalization is an atom-economical and efficient strategy for modifying complex molecules. Visible-light photoredox catalysis has emerged as a powerful tool for the direct trifluoromethylation of a wide array of heterocycles under mild conditions, avoiding the need for pre-functionalized substrates.[1] This method typically employs a photocatalyst, such as Ru(bpy)3Cl2 or Ir(ppy)3, that, upon excitation with visible light, initiates a radical chain reaction using a trifluoromethyl source like trifluoromethanesulfonyl chloride (CF3SO2Cl).[1][2]

Data Presentation: Substrate Scope and Yields

The photoredox-catalyzed C-H trifluoromethylation is applicable to a broad range of electron-rich and electron-deficient heterocycles. The following table summarizes the performance of this method across various substrates.

Heterocycle SubstrateTrifluoromethyl SourcePhotocatalystSolventYield (%)Reference
N-Boc-PyrroleCF3SO2ClRu(phen)3Cl2CH3CN94[1]
N-MethylindoleCF3SO2ClRu(phen)3Cl2CH3CN85[1]
FuranCF3SO2ClRu(phen)3Cl2CH3CN81[1]
ThiopheneCF3SO2ClRu(phen)3Cl2CH3CN78[1]
2,6-DichloropyrazineCF3SO2ClRu(phen)3Cl2CH3CN94[1]
PyridineCF3SO2ClRu(phen)3Cl2CH3CN70[1]
CaffeineCF3SO2ClRu(phen)3Cl2CH3CN75[1]
4-PhenylpyrimidineCF3SO2ClRu(phen)3Cl2CH3CN88[1]
Experimental Protocol: General Procedure for Photoredox C-H Trifluoromethylation

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl, 2.0 equiv)

  • Ru(phen)3Cl2 (photocatalyst, 1 mol%)

  • Potassium hydrogen phosphate (K2HPO4, 2.0 equiv)

  • Acetonitrile (CH3CN, to make a 0.1 M solution)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., 26W household compact fluorescent lamp or blue LED strip)

Procedure:

  • To a Schlenk tube, add the heterocyclic substrate (0.5 mmol, 1.0 equiv), Ru(phen)3Cl2 (0.005 mmol, 1 mol%), and K2HPO4 (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add acetonitrile (5.0 mL) and trifluoromethanesulfonyl chloride (1.0 mmol, 2.0 equiv) via syringe.

  • Place the reaction vessel approximately 5-10 cm from the visible light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.[1][2]

Visualization: Reaction Mechanism

photoredox_mechanism PC Ru(II) PC_excited *Ru(II) PC->PC_excited Excitation PC_oxidized Ru(III) PC_excited->PC_oxidized SET CF3SO2Cl CF3SO2Cl PC_excited->CF3SO2Cl e- transfer PC_oxidized->PC Regeneration CF3_radical •CF3 CF3SO2Cl->CF3_radical Fragmentation (-SO2, -Cl-) Radical_adduct [Het(H)-CF3]• Heterocycle Heterocycle (Het-H) Heterocycle->Radical_adduct Radical Addition Radical_adduct->PC_oxidized e- transfer Cation_adduct [Het(H)-CF3]+ Radical_adduct->Cation_adduct Oxidation Product Trifluoromethylated Heterocycle (Het-CF3) Cation_adduct->Product Deprotonation Base Base Light Visible Light (hν) HBase H-Base+

Caption: Proposed mechanism for photoredox C-H trifluoromethylation.

Method 2: Synthesis of Trifluoromethyl-Pyrazoles via CF3-Building Blocks

The "building block" approach involves the construction of the heterocyclic ring from precursors that already contain the trifluoromethyl group. This strategy is particularly effective for the synthesis of highly substituted heterocycles with defined regiochemistry. A classic and robust example is the synthesis of trifluoromethyl-pyrazoles via the cyclocondensation of a trifluoromethyl-1,3-dicarbonyl compound with hydrazine or its derivatives.[3][4] This method is the basis for the industrial synthesis of several important pharmaceuticals, including the COX-2 inhibitor Celecoxib.[1][5]

Data Presentation: Substrate Scope and Yields

The cyclocondensation reaction is highly efficient and versatile, accommodating a range of trifluoromethylated diketones and hydrazine derivatives.

CF3-1,3-Diketone Building BlockHydrazine DerivativeSolventYield (%)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneHydrazine hydrateEthanol>95[3]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol>95 (regioisomeric mixture)[3]
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione4-SulfonamidophenylhydrazineEthanolHigh (undisclosed)[1]
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedioneMethylhydrazineDMAc85[3]
1,1,1-Trifluoropentane-2,4-dioneHydrazine hydrateEthanolHigh (undisclosed)[3]
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedionePhenylhydrazineDMAc92[3]
Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-5-substituted-1H-pyrazole

Materials:

  • 4,4,4-Trifluoro-1-(substituted-phenyl)-1,3-butanedione (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.1 equiv)

  • Ethanol

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve the 4,4,4-trifluoro-1-(substituted-phenyl)-1,3-butanedione (5.0 mmol, 1.0 equiv) in ethanol (25 mL).

  • Add phenylhydrazine hydrochloride (5.5 mmol, 1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography to yield the desired trifluoromethyl-pyrazole.[3][5]

Visualization: General Workflow

building_block_workflow Diketone CF3-1,3-Diketone Building Block Intermediate Condensation Intermediate Plus + Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate Condensation Pyrazole Trifluoromethyl-Pyrazole Product Intermediate->Pyrazole Cyclization (-H2O) Solvent_Heat Solvent, Δ

Caption: Synthesis of trifluoromethyl-pyrazoles via cyclocondensation.

Method 3: Electrophilic Trifluoromethylation with Togni's and Umemoto's Reagents

A third major strategy involves the use of powerful, shelf-stable electrophilic trifluoromethylating reagents. Among the most prominent are the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents.[5][6] These reagents act as sources of an electrophilic trifluoromethyl group ("CF3+"), enabling the direct trifluoromethylation of a wide range of nucleophilic heterocycles, such as indoles, pyrroles, and thiophenes, under relatively mild conditions.[5][7]

Data Presentation: Substrate Scope and Yields

Both Togni's and Umemoto's reagents are effective for the trifluoromethylation of various heterocycles. Umemoto's reagents are often considered more reactive for certain substrates.[1]

Heterocycle SubstrateReagentCatalyst/ConditionsSolventYield (%)Reference
IndoleTogni Reagent IINone, rtDCMHigh (undisclosed)[7]
N-MethylindoleTogni Reagent IINone, rtDCM91[7]
2-PhenylpyridineUmemoto ReagentPd(OAc)2, Cu(OAc)2, 110 °CDCE/TFA78[5]
2-(Thiazol-2-yl)benzeneUmemoto ReagentPd(OAc)2, Cu(OAc)2, 110 °CDCE/TFA85[5]
Indoline (N-pyrimidyl)Umemoto ReagentPd(OAc)2, Cu(OAc)2, 120 °CDCE82[2][8]
ThiophenolTogni Reagent INone, rtCH3CN95[5]
PyrroleUmemoto Reagent IIVisible light, rtDCMGood (undisclosed)[3]
Experimental Protocol: Direct C3-Trifluoromethylation of Indole using Togni's Reagent II

Materials:

  • Indole (1.0 equiv)

  • Togni's Reagent II (1.2 equiv)

  • Dichloromethane (DCM)

  • Schlenk tube or round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add indole (1.0 mmol, 1.0 equiv) and dissolve it in dry dichloromethane (5 mL).

  • Add Togni's Reagent II (1.2 mmol, 1.2 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to afford the pure 3-trifluoromethylindole.[7]

Visualization: General Workflow

electrophilic_trifluoromethylation Heterocycle Nucleophilic Heterocycle (Het-H) Intermediate Wheland-type Intermediate Plus + Reagent Togni's or Umemoto's Reagent (E-CF3) Reagent->Intermediate Electrophilic Attack Product Trifluoromethylated Heterocycle (Het-CF3) Intermediate->Product Deprotonation Byproduct + E-H

Caption: General scheme for electrophilic trifluoromethylation.

References

Application Notes and Protocols: 3-Bromo-4-chlorobenzotrifluoride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzotrifluoride is a key starting material in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the bromo and chloro substituents provide versatile handles for synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of multi-kinase inhibitors Sorafenib and Regorafenib, utilizing this compound as a pivotal building block.

I. Synthesis of Key Intermediate: 4-Chloro-3-(trifluoromethyl)aniline

A crucial intermediate for the synthesis of both Sorafenib and Regorafenib is 4-chloro-3-(trifluoromethyl)aniline. This intermediate can be efficiently prepared from this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine, followed by hydrolysis, or direct amination with ammonia under pressure)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., tBu₃P·HBF₄ - Tri-tert-butylphosphonium tetrafluoroborate)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrochloric acid (for hydrolysis if using an imine)

  • Dichloromethane (for extraction)

  • Sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • To a dried and nitrogen-purged reaction vessel, add this compound (1.0 eq.), the ammonia source (1.2 eq.), palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), and phosphine ligand (e.g., 2-4 mol% tBu₃P·HBF₄).

  • Add anhydrous, degassed toluene to the vessel.

  • Add the base (e.g., Sodium tert-butoxide, 2.0 eq.) to the mixture.

  • Heat the reaction mixture under a nitrogen atmosphere at a temperature of 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using an imine, the resulting intermediate is hydrolyzed by treatment with aqueous acid (e.g., 2M HCl) to yield the primary aniline.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-chloro-3-(trifluoromethyl)aniline.

II. Synthesis of Sorafenib

Sorafenib is a multi-kinase inhibitor that targets Raf kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis.

Experimental Workflow: Synthesis of Sorafenib

G A This compound B 4-Chloro-3-(trifluoromethyl)aniline A->B Buchwald-Hartwig Amination C 4-Chloro-3-(trifluoromethyl)phenyl isocyanate B->C Phosgenation E Sorafenib C->E Urea Formation D 4-(4-aminophenoxy)-N-methylpicolinamide D->E

Caption: Synthetic workflow for Sorafenib.

Experimental Protocol: Synthesis of Sorafenib

Step 1: Preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq.) in an anhydrous solvent like dichloromethane.

  • Add a phosgene source, such as triphosgene (0.4 eq.), to the solution at 0 °C.

  • Slowly add a non-nucleophilic base, like triethylamine (2.2 eq.), and allow the reaction to warm to room temperature.

  • Monitor the reaction by IR spectroscopy for the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude isocyanate, which is often used directly in the next step.

Step 2: Urea Formation to Yield Sorafenib

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane.

  • Add the freshly prepared 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • The product, Sorafenib, often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum to obtain pure Sorafenib.

III. Synthesis of Regorafenib

Regorafenib is another oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1]

Experimental Workflow: Synthesis of Regorafenib

G A This compound B 4-Chloro-3-(trifluoromethyl)aniline A->B Buchwald-Hartwig Amination C 4-Chloro-3-(trifluoromethyl)phenyl isocyanate B->C Phosgenation E Regorafenib C->E Urea Formation D 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide D->E

Caption: Synthetic workflow for Regorafenib.

Experimental Protocol: Synthesis of Regorafenib

The synthesis of Regorafenib follows a similar pathway to Sorafenib, utilizing the same isocyanate intermediate.

Step 1: Preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This step is identical to the one described in the Sorafenib synthesis.

Step 2: Urea Formation to Yield Regorafenib

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq.) in an anhydrous solvent like dichloromethane.

  • At 0 °C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq.) in dichloromethane dropwise under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • The product, Regorafenib, will precipitate from the solution.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry to yield pure Regorafenib.

IV. Quantitative Data: Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity (IC₅₀) of Sorafenib and Regorafenib against a panel of key kinases.

Table 1: Sorafenib IC₅₀ Values [2][3]

Kinase TargetIC₅₀ (nM)
Raf-16
B-Raf (wild-type)22
B-Raf (V600E)38
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
Flt-358
RET43
FGFR-1580

Table 2: Regorafenib IC₅₀ Values [4][5][6]

Kinase TargetIC₅₀ (nM)
RET1.5
Raf-12.5
VEGFR-24.2
c-Kit7
VEGFR-113
B-Raf (V600E)19
PDGFRβ22
B-Raf (wild-type)28
VEGFR-346

V. Signaling Pathway Inhibition

Sorafenib and Regorafenib exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Sorafenib Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTKs VEGFR, PDGFR, c-KIT, Flt-3, RET Ras Ras RTKs->Ras Growth Factors Raf Raf-1, B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Sorafenib Sorafenib Sorafenib->RTKs Inhibits Sorafenib->Raf Inhibits

Caption: Sorafenib inhibits RTKs and the Raf/MEK/ERK pathway.

Regorafenib Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTKs VEGFR, PDGFR, FGFR, TIE2, c-KIT, RET Ras Ras RTKs->Ras PI3K PI3K RTKs->PI3K STAT STAT RTKs->STAT Raf Raf-1, B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival, Metastasis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Regorafenib Regorafenib Regorafenib->RTKs Inhibits Regorafenib->Raf Inhibits

Caption: Regorafenib inhibits multiple RTKs and the Raf kinase.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent multi-kinase inhibitors like Sorafenib and Regorafenib. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, facilitating the synthesis and understanding of these important therapeutic agents. The strategic use of this building block enables the efficient construction of complex molecular architectures with significant biological activity.

References

Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the regioselective functionalization of 3-bromo-4-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic introduction of new functionalities at either the C-Br or C-Cl bond allows for the creation of a diverse range of molecular architectures.

Introduction to Regioselective Functionalization

This compound possesses two distinct halogen atoms, offering the potential for selective chemical transformations. The difference in reactivity between the C-Br and C-Cl bonds, with the former generally being more reactive in palladium-catalyzed cross-coupling reactions, allows for predictable and controlled functionalization. This regioselectivity is crucial for the efficient synthesis of complex molecules and the avoidance of isomeric mixtures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this compound, with a focus on achieving high regioselectivity for substitution at the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound. Due to the higher reactivity of the C-Br bond, this reaction can be performed selectively at the 3-position of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel. solvent Add degassed solvent (e.g., Dioxane/Water). reagents->solvent atmosphere Purge with inert gas (e.g., Argon). solvent->atmosphere heat Heat the mixture to the specified temperature (e.g., 90-100 °C). atmosphere->heat stir Stir vigorously for the designated time (e.g., 12-24 h). heat->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Cool to room temperature and quench with water. monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash organic layer with brine. extract->wash dry Dry over anhydrous Na2SO4 or MgSO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify

Caption: General workflow for a regioselective Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Br:Cl)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9016>90>98:2
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>85>99:1
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O9518>80>98:2

Detailed Protocol for Suzuki-Miyaura Coupling (Entry 1):

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed 4:1 mixture of dioxane and water (5 mL).

  • Purge the flask with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the reaction can be directed to the C-Br bond of this compound with high selectivity.

Logical Diagram for Buchwald-Hartwig Amination Catalyst Selection

G start Select Amine Type primary_amine Primary Amine start->primary_amine secondary_amine Secondary Amine start->secondary_amine ligand1 Use bulky biarylphosphine ligands (e.g., XPhos, SPhos) primary_amine->ligand1 ligand2 Josiphos or Buchwald-type ligands can be effective secondary_amine->ligand2 base1 Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) ligand1->base1 base2 Weaker bases like Cs2CO3 may be sufficient ligand2->base2 product Desired N-Aryl Product base1->product base2->product

Caption: Decision-making for ligand and base selection in Buchwald-Hartwig amination.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Br:Cl)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10018>90>98:2
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024>85>97:3
3n-ButylaminePd₂(dba)₃ (1)RuPhos (2)LHMDSTHF8012>88>99:1

Detailed Protocol for Buchwald-Hartwig Amination (Entry 1):

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. High regioselectivity for the C-Br bond can be achieved under appropriate conditions.[2]

Table 3: Representative Conditions and Yields for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (Br:Cl)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608>90>98:2
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)i-Pr₂NHDMF706>85>99:1
31-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene8012>80>97:3

Detailed Protocol for Sonogashira Coupling (Entry 1):

  • To a Schlenk flask containing a solution of this compound (1.0 mmol) in THF (10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add triethylamine (2.0 mmol) and phenylacetylene (1.2 mmol).

  • Heat the reaction to 60 °C and stir for 8 hours.

  • After completion, cool the reaction, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired alkynylated product.

Other Regioselective Functionalizations

Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, preferentially at the C-Br bond.

Table 4: Conditions for Regioselective Cyanation

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)DMF12012>80
2K₄[Fe(CN)₆]Pd(OAc)₂ (3)XPhos (6)NMP14018>75

Detailed Protocol for Cyanation (Entry 1):

  • In a glovebox, charge a reaction vial with this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and heat to 120 °C for 12 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter.

  • Wash the organic layer with aqueous NaHCO₃ and brine, dry, and concentrate.

  • Purify by column chromatography.

Formylation

Regioselective formylation can be challenging. One potential route involves a metal-halogen exchange at the more reactive C-Br bond followed by quenching with a formylating agent.

Proposed Two-Step Formylation Workflow

G start This compound step1 Metal-Halogen Exchange (e.g., n-BuLi, -78 °C, THF) Selectively at C-Br start->step1 intermediate Aryl Lithium Intermediate step1->intermediate step2 Quench with Formylating Agent (e.g., DMF) intermediate->step2 product 2-Chloro-5-(trifluoromethyl)benzaldehyde step2->product

Caption: A potential pathway for the regioselective formylation of this compound.

Applications in Drug Development

Derivatives of functionalized benzotrifluorides are prevalent in medicinal chemistry. For instance, substituted benzotrifluoride moieties are found in a number of kinase inhibitors. While specific signaling pathway involvement for derivatives of this compound is not extensively documented in publicly available literature, the functionalized products can be envisioned as key building blocks for synthesizing analogs of known kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a derivative synthesized from this compound acts as a kinase inhibitor in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase TF Transcription Factor Kinase->TF Apoptosis Apoptosis Kinase->Apoptosis Proliferation Cell Proliferation and Survival TF->Proliferation Inhibitor Functionalized Benzotrifluoride Derivative Inhibitor->Kinase

Caption: A conceptual diagram of a kinase inhibitor's role in a signaling pathway.

Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity. All experiments should be conducted by trained professionals in a controlled laboratory environment, following all appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-4-chlorobenzotrifluoride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a Suzuki coupling with this compound?

A1: The main challenge is achieving selective coupling at the C-Br bond while leaving the C-Cl bond intact. Due to the general reactivity trend of aryl halides in Suzuki couplings (C-I > C-Br > C-OTf >> C-Cl), the carbon-bromine bond is significantly more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.[1][2] Careful optimization of reaction conditions is crucial to ensure high chemoselectivity.

Q2: How does the trifluoromethyl (-CF3) group affect the reaction?

A2: The strongly electron-withdrawing nature of the trifluoromethyl group activates the aryl ring towards oxidative addition.[3] This can be beneficial for the reactivity of the C-Br bond but may also increase the propensity for side reactions if the conditions are too harsh.

Q3: Which palladium catalysts and ligands are most effective for this transformation?

A3: For selective C-Br coupling, a variety of palladium catalysts can be effective. Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands are often successful. For more challenging couplings or to ensure high efficiency, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands are recommended.[4]

Q4: What is the role of the base, and which one should I choose?

A4: The base is essential for activating the boronic acid or its ester, facilitating the transmetalation step in the catalytic cycle.[5][6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and selectivity. For sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial to prevent degradation of starting materials or products.[6]

Q5: Can I use boronic esters instead of boronic acids?

A5: Yes, boronic esters, such as pinacol esters (Bpin), are often preferred. They tend to be more stable, are less prone to protodeboronation (a common side reaction), and can lead to more reproducible results.[1]

Q6: What are common side reactions, and how can I minimize them?

A6: Common side reactions include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be minimized by using weaker inorganic bases (e.g., K₂CO₃ instead of strong alkoxide bases), ensuring an inert atmosphere, and using appropriate ligands.

  • Homocoupling: Two molecules of the boronic acid react to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of solvents and reaction vessels is critical.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene. Using boronic esters or anhydrous conditions can mitigate this issue.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst or ligand. 2. Insufficiently reactive conditions (temperature, base). 3. Poor solubility of reagents. 4. Deactivation of the catalyst by oxygen.1. Switch to a more active catalyst/ligand system (e.g., a Buchwald pre-catalyst with SPhos or XPhos). 2. Increase the reaction temperature (typically 80-110 °C). Screen different bases (K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃). 3. Use a co-solvent system like dioxane/water or toluene/water to improve solubility. 4. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Poor Selectivity (Reaction at C-Cl) 1. Reaction conditions are too harsh (high temperature, overly active catalyst).1. Lower the reaction temperature. 2. Use a less active catalyst system (e.g., Pd(PPh₃)₄). 3. Reduce the reaction time.
Significant Dehalogenation Product 1. Use of a strong base (e.g., alkoxides). 2. Presence of hydride sources. 3. Highly active catalyst system.1. Switch to a weaker inorganic base like K₂CO₃ or KF. 2. Use anhydrous solvents. 3. Consider a less active catalyst or ligand.
Formation of Boronic Acid Homocoupling Product 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst-to-ligand ratio.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Optimize the catalyst and ligand loading.
Protodeboronation of Boronic Acid/Ester 1. Presence of water or other protic sources. 2. Prolonged reaction times at high temperatures. 3. Unstable boronic acid.1. Use anhydrous solvents if possible. 2. Use a more stable boronic ester (e.g., pinacol ester). 3. Optimize the reaction to proceed faster at a lower temperature.

Data Presentation

Table 1: Representative Conditions for Selective Suzuki Coupling at the C-Br Position

The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling of aryl bromides in the presence of aryl chlorides. These serve as a starting point for the optimization of the reaction with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)901275-90
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O (5:1)100885-95
3XPhos Pd G3 (2)-Cs₂CO₃ (2)THF/H₂O (10:1)801680-92
4PdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (4:1)110670-85

Experimental Protocols

General Protocol for Selective Suzuki Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for various aryl or heteroaryl boronic acids or esters.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent and add this solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L2 (Active Catalyst) B Ar-Pd(II)(Br)L2 (Oxidative Adduct) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(Ar')L2 B->C Transmetalation (Ar'-B(OR)2 + Base) C->A Reductive Elimination Product Coupled Product (Ar-Ar') C->Product Reactant1 3-Bromo-4-chloro- benzotrifluoride (Ar-Br) Reactant1->B Reactant2 Boronic Acid/Ester (Ar'-B(OR)2) Reactant2->C

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield Catalyst Is the catalyst system active enough? Start->Catalyst Conditions Are the reaction conditions optimal? Catalyst->Conditions No ChangeCatalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Catalyst->ChangeCatalyst Yes Atmosphere Is the system properly degassed? Conditions->Atmosphere No OptimizeConditions Increase temperature (80-120 °C). Screen stronger bases (K3PO4, Cs2CO3). Conditions->OptimizeConditions Yes Degas Thoroughly degas solvents and run under inert atmosphere. Atmosphere->Degas Yes Success Successful Coupling Atmosphere->Success No ChangeCatalyst->Success OptimizeConditions->Success Degas->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Byproduct formation in the synthesis of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 3-Bromo-4-chlorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (EAS), specifically the bromination of 4-chlorobenzotrifluoride. This reaction typically employs a Lewis acid catalyst, such as iron (Fe) or ferric chloride (FeCl₃), to activate the bromine.[1]

Q2: What are the primary byproducts observed during the synthesis of this compound?

A2: The main byproducts encountered are positional isomers and poly-brominated compounds. The most common isomeric byproduct is 2-Bromo-4-chlorobenzotrifluoride. Over-bromination can lead to the formation of dibrominated products such as 3,5-Dibromo-4-chlorobenzotrifluoride. In some cases, residual starting material (4-chlorobenzotrifluoride) may also be present in the final product mixture.

Q3: What is the underlying chemical reason for the formation of isomeric byproducts?

A3: The formation of isomeric byproducts is a direct consequence of the directing effects of the substituents on the 4-chlorobenzotrifluoride starting material. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and directs incoming electrophiles to the meta-position (position 3). The chlorine atom (-Cl), while deactivating, is an ortho-, para-director. Since the para position is blocked, it directs incoming electrophiles to the ortho position (position 2). This competition between the meta-directing -CF₃ group and the ortho-directing -Cl group leads to a mixture of the desired 3-bromo isomer and the undesired 2-bromo isomer.

Q4: How can I minimize the formation of these byproducts?

A4: Optimizing reaction conditions is key to minimizing byproduct formation. This includes:

  • Temperature Control: Lowering the reaction temperature can increase the regioselectivity of the bromination, favoring the thermodynamically more stable 3-bromo isomer.

  • Catalyst Choice: The type and amount of Lewis acid catalyst can influence the product distribution.

  • Stoichiometry: Careful control of the bromine to substrate molar ratio is crucial to prevent over-bromination. Using a slight excess of the limiting reactant can help ensure full conversion of the other.

  • Slow Addition: Slow, dropwise addition of bromine to the reaction mixture can help maintain a low concentration of the electrophile and improve selectivity.

Q5: What are the recommended methods for purifying the crude this compound?

A5: Fractional distillation is the most common and effective method for purifying this compound from its byproducts and unreacted starting material. The different boiling points of the components allow for their separation. For high-purity requirements, preparative gas chromatography (GC) or crystallization may also be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of 2-Bromo-4-chlorobenzotrifluoride isomer in the product. Reaction temperature is too high, leading to reduced regioselectivity.Lower the reaction temperature. Consider running the reaction at or below room temperature.
Incorrect catalyst or catalyst concentration.Experiment with different Lewis acid catalysts (e.g., Fe, FeCl₃, AlCl₃) and optimize their concentration.
Significant amount of dibrominated byproducts detected. Excess bromine was used.Carefully control the stoichiometry. Use a molar ratio of bromine to 4-chlorobenzotrifluoride close to 1:1.
Reaction time was too long.Monitor the reaction progress using GC-MS and stop the reaction once the starting material is consumed.
Incomplete reaction with starting material remaining. Insufficient catalyst or deactivated catalyst.Ensure the catalyst is fresh and anhydrous. Increase the catalyst loading incrementally.
Insufficient reaction time or temperature.Increase the reaction time or slightly raise the temperature, while monitoring for an increase in byproduct formation.
Poor quality of reagents.Use high-purity, anhydrous starting materials and reagents.
Low overall yield after purification. Product loss during fractional distillation.Ensure the distillation column is efficient and the distillation is performed slowly to achieve good separation. Check for leaks in the distillation apparatus.
Incomplete reaction.Address the potential causes of incomplete reaction as listed above.
Mechanical losses during workup.Handle the product carefully during transfers and extractions.

Experimental Protocols

Synthesis of this compound via Bromination of 4-chlorobenzotrifluoride

Materials:

  • 4-chlorobenzotrifluoride

  • Liquid bromine (Br₂)

  • Iron powder (Fe) or anhydrous ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 4-chlorobenzotrifluoride and the inert solvent.

  • Add the Lewis acid catalyst (e.g., a catalytic amount of iron powder).

  • Cool the mixture in an ice bath.

  • Slowly add liquid bromine dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until GC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Collect the initial fraction, which will likely be the lower-boiling unreacted 4-chlorobenzotrifluoride.

  • As the temperature rises, the desired this compound will begin to distill. Collect this fraction in a separate, clean receiving flask.

  • A higher boiling fraction will contain the dibrominated byproducts.

  • Monitor the temperature at the head of the column throughout the distillation to ensure good separation of the fractions.

  • Analyze the collected fractions by GC-MS to confirm their identity and purity.

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution (Illustrative)

Temperature (°C)This compound (%)2-Bromo-4-chlorobenzotrifluoride (%)Dibromo-byproducts (%)Unreacted Starting Material (%)
0851023
25 (Room Temp)781543
50652573

Note: These are illustrative values. Actual results will vary based on specific reaction conditions.

Table 2: Boiling Points of Key Components for Fractional Distillation

CompoundBoiling Point (°C) at 760 mmHg (approx.)
4-chlorobenzotrifluoride139
This compound204-206
2-Bromo-4-chlorobenzotrifluoride~200-205 (estimated to be close to the 3-bromo isomer)
Dibromo-4-chlorobenzotrifluoride>220

Visualizations

Byproduct_Formation 4-Chlorobenzotrifluoride 4-Chlorobenzotrifluoride Bromination (Br2, Lewis Acid) Bromination (Br2, Lewis Acid) 4-Chlorobenzotrifluoride->Bromination (Br2, Lewis Acid) Desired Product This compound Bromination (Br2, Lewis Acid)->Desired Product meta-directing -CF3 dominates Isomeric Byproduct 2-Bromo-4-chlorobenzotrifluoride Bromination (Br2, Lewis Acid)->Isomeric Byproduct ortho-directing -Cl influence Over-bromination Byproduct Dibromo-4-chlorobenzotrifluoride Desired Product->Over-bromination Byproduct Further Bromination

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Troubleshooting_Workflow start Experiment Complete check_purity Analyze Crude Product (GC-MS) start->check_purity high_isomer High Isomeric Byproduct? check_purity->high_isomer Yes purify Proceed to Purification check_purity->purify No, Purity Acceptable high_dibromo High Dibromo Byproduct? high_isomer->high_dibromo No optimize_temp Lower Reaction Temperature Optimize Catalyst high_isomer->optimize_temp Yes incomplete_reaction Incomplete Reaction? high_dibromo->incomplete_reaction No optimize_stoich Reduce Bromine Stoichiometry Shorten Reaction Time high_dibromo->optimize_stoich Yes optimize_catalyst_time Increase Catalyst/Time Check Reagent Quality incomplete_reaction->optimize_catalyst_time Yes incomplete_reaction->purify No optimize_temp->start optimize_stoich->start optimize_catalyst_time->start end Pure Product purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: During the synthesis of this compound, several impurities can form. These typically include:

  • Isomeric Byproducts: Positional isomers are common impurities in electrophilic aromatic substitutions. Depending on the synthetic route, isomers such as 2-bromo-4-chlorobenzotrifluoride or 4-bromo-3-chlorobenzotrifluoride may be present. These isomers often have very similar physical properties, making them challenging to separate.[1][2]

  • Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.

  • Over-brominated or Over-chlorinated Products: The reaction may proceed further than desired, leading to the formation of di-brominated or di-chlorinated benzotrifluorides.

  • Solvent Residues: Residual solvents used in the synthesis or workup may be present.

Q2: Which purification method is most suitable for this compound?

A2: Given that this compound is a liquid at room temperature with a boiling point of 188-190 °C at atmospheric pressure, fractional vacuum distillation is the most effective and commonly used method for its purification on a laboratory and industrial scale.[3] This technique is particularly useful for separating compounds with close boiling points, such as isomers. For very high purity requirements or difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: Is recrystallization a viable purification method for this compound?

A3: As this compound is a liquid at room temperature (melting point: -22 °C), direct recrystallization is not feasible. However, if the compound is converted to a solid derivative, recrystallization could then be used to purify that derivative.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer packed or Vigreux column. Ensure the packing material is appropriate and evenly distributed.
Reflux ratio is too low.Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column.
Distillation rate is too fast.Reduce the heating rate to ensure a slow and steady distillation, allowing for proper separation.
Bumping or Unstable Boiling Lack of boiling chips or inadequate stirring.Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling.
System pressure is fluctuating.Ensure all joints are properly sealed and the vacuum source is stable. Use a manometer to monitor the pressure.
Product Solidifies in the Condenser The condenser water is too cold, and the compound's melting point is close to the condenser temperature.Use a coolant at a temperature above the compound's melting point or use an air condenser.
No Distillate Collection The vacuum is too high, causing the boiling point to be below the temperature of the condenser coolant.Reduce the vacuum (increase the pressure) to raise the boiling point.
The heating mantle is not hot enough.Gradually increase the temperature of the heating mantle.
Preparative High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Poor Peak Resolution Inappropriate stationary phase.For halogenated aromatic compounds, consider using a phenyl-hexyl or pentafluorophenyl (PFP) column to enhance separation based on π-π interactions.[4]
Mobile phase is not optimized.Perform a scouting gradient to determine the optimal mobile phase composition. Adjust the solvent strength and consider using different organic modifiers (e.g., acetonitrile vs. methanol).
Broad Peaks Column overloading.Reduce the injection volume or the concentration of the sample.
Inappropriate pH of the mobile phase (if ionizable impurities are present).Adjust the pH of the mobile phase with a suitable buffer.
Low Recovery The compound is not eluting from the column.Increase the strength of the organic solvent in the mobile phase.
The compound is degrading on the column.Use a milder stationary phase or adjust the mobile phase pH.

Quantitative Data

Purification Method Parameter Typical Value/Range Notes
Fractional Vacuum Distillation Boiling Point (Atmospheric)188-190 °C[3][5]
Boiling Point (Reduced Pressure)~90-95 °C at 20 mmHg (Estimated)Boiling point decreases with reduced pressure. A specific nomograph can be used for more accurate estimation.
Achievable Purity>98%Dependent on the efficiency of the distillation column and the nature of the impurities.
Preparative HPLC Column TypeReversed-phase C18, Phenyl-Hexyl, or PFPThe choice depends on the specific isomers to be separated.
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientsOptimization is required for each specific separation.
Achievable Purity>99.5%Capable of achieving very high purity but may be limited by sample loading capacity.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a packed or Vigreux fractionating column, a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is dry and free of cracks.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • System Sealing: Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the flask with a heating mantle while stirring.

  • Fraction Collection: Slowly increase the temperature until the liquid begins to boil and the vapor rises through the fractionating column. Collect any low-boiling impurities as the first fraction.

  • Product Distillation: Once the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask and collect the pure product.

  • Shutdown: After collecting the product, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Preparative HPLC
  • Analytical Method Development: First, develop an analytical HPLC method using a column with the same stationary phase as the intended preparative column (e.g., C18, Phenyl-Hexyl, or PFP). Optimize the mobile phase gradient (e.g., a gradient of acetonitrile in water) to achieve baseline separation of the desired product from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger diameter column and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure product.

  • Product Recovery: Combine the collected fractions and remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Primary Method Analysis Purity Analysis (GC/NMR) Distillation->Analysis HPLC Preparative HPLC HighPurityProduct High Purity Product (>99.5%) HPLC->HighPurityProduct PureProduct Pure this compound (>98%) Analysis->HPLC Further Purification Needed Analysis->PureProduct Purity Met

Caption: General purification workflow for this compound.

DistillationTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PoorSep Poor Isomer Separation Cause1 Low Column Efficiency PoorSep->Cause1 Cause2 Low Reflux Ratio PoorSep->Cause2 Cause3 Fast Distillation Rate PoorSep->Cause3 Sol1 Use Longer/Packed Column Cause1->Sol1 Sol2 Increase Reflux Ratio Cause2->Sol2 Sol3 Reduce Heating Cause3->Sol3

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Overcoming challenges in the bromination of 4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-chlorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this challenging electrophilic aromatic substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 4-chlorobenzotrifluoride, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Brominated Product

Q: My bromination of 4-chlorobenzotrifluoride resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in this reaction are a common challenge, often stemming from the deactivated nature of the aromatic ring due to the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups. Here are several factors to investigate:

  • Insufficient Catalyst Activity: The choice and condition of the Lewis acid catalyst are critical.

    • Solution: Ensure your catalyst (e.g., iron powder, ferric chloride, or iron (III) bromide) is fresh and anhydrous. The use of iron sulfide has also been reported.[1] Consider activating the iron catalyst with a small amount of iodine.

  • Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For instance, procedures using iron as a catalyst have been successful at temperatures around 50-60°C.[1] However, be aware that excessively high temperatures can lead to side reactions and decreased selectivity.

  • Poor Quality of Bromine: Moisture in the bromine can deactivate the catalyst.

    • Solution: Use fresh, anhydrous bromine.

  • Sub-optimal Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using techniques like GC-MS or TLC. Extend the reaction time if necessary. Some procedures report reaction times of several hours.[1]

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Q: I am observing a mixture of brominated isomers instead of the desired 3-bromo-4-chlorobenzotrifluoride. How can I control the regioselectivity?

A: The trifluoromethyl and chloro substituents direct the electrophilic attack to specific positions. The -CF₃ group is a meta-director, while the -Cl group is an ortho, para-director. In 4-chlorobenzotrifluoride, these directing effects are in opposition, which can lead to the formation of multiple isomers.

  • Controlling Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic product distribution.

    • Solution: Lowering the reaction temperature can sometimes favor the formation of a specific isomer. For electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to enhance selectivity.

  • Choice of Catalyst: The nature of the Lewis acid can influence the steric and electronic environment of the reaction, thereby affecting regioselectivity.

    • Solution: Experiment with different Lewis acids such as iron powder, iron (III) chloride, or antimony pentachloride. The latter has been reported for the bromination of trifluoromethylbenzenes, although with lower yields in some cases.

  • Alternative Brominating Agents: The reactivity of the brominating agent can impact selectivity.

    • Solution: For deactivated aromatic rings, stronger brominating conditions might be necessary. A combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid can be an effective method for monobromination of deactivated aromatics.

Issue 3: Formation of Byproducts

Q: My reaction mixture contains significant byproducts, particularly a carboxylic acid. How can I minimize their formation and remove them?

A: A significant challenge in the bromination of 4-chlorobenzotrifluoride is the potential for saponification of the trifluoromethyl group to a carboxylic acid under certain conditions.[1]

  • Minimizing Water Content: The presence of water can promote the hydrolysis of the -CF₃ group.

    • Solution: Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents and reagents.

  • Controlling Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.

    • Solution: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.

  • Purification: If the carboxylic acid byproduct is formed, it can often be removed during the work-up.

    • Solution: An aqueous basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) during the work-up will convert the carboxylic acid to its water-soluble carboxylate salt, which will be extracted into the aqueous layer. The desired brominated product, being organic-soluble, will remain in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 4-chlorobenzotrifluoride?

The major product is typically this compound. The directing effects of the chloro (ortho, para-directing) and trifluoromethyl (meta-directing) groups both favor substitution at the 3-position.

Q2: What are the most common catalysts used for this reaction?

Iron powder and iron (III) halides (FeCl₃, FeBr₃) are the most commonly used catalysts. Iron sulfide has also been reported as an effective catalyst.[1]

Q3: Can I use N-bromosuccinimide (NBS) for this bromination?

Yes, NBS can be used, particularly for deactivated aromatic systems. To enhance its electrophilicity, it is often used in conjunction with a strong acid, such as concentrated sulfuric acid. This method can provide good yields for monobromination.

Q4: What is a typical work-up procedure for this reaction?

A typical work-up involves quenching the reaction, often with an aqueous solution of a reducing agent like sodium bisulfite to destroy excess bromine. This is followed by separation of the organic and aqueous layers. The organic layer is then washed with water, a basic solution (like sodium bicarbonate) to remove any acidic byproducts, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Q5: How can I purify the final product?

Fractional distillation under reduced pressure is a common method for purifying the brominated product, as the boiling points of the isomers and the starting material are often different.[1] Column chromatography on silica gel can also be employed for smaller-scale purifications.

Data Presentation

Table 1: Comparison of Reported Reaction Conditions for the Synthesis of this compound

CatalystBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
IronBromineNone--~55J. Am. Chem. Soc. 71, 2659 (1949)[1]
Iron SulfideBromineNone50 - 60875US Patent 4,155,940[1]
Antimony PentachlorideBromineNone--30 - 35J. Am. Chem. Soc. 72, 1651 (1950)

Experimental Protocols

Protocol 1: Bromination of 4-chlorobenzotrifluoride using Iron Sulfide Catalyst

This protocol is adapted from US Patent 4,155,940.

Materials:

  • 4-chlorobenzotrifluoride

  • Bromine

  • Iron sulfide

  • Nitrogen gas

  • Standard reaction glassware with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, place 4-chlorobenzotrifluoride and iron sulfide (e.g., 920 g of 4-chlorobenzotrichloride and 4 g of iron sulfide as a precursor in the patent).

  • Heat the mixture to 50°C with stirring.

  • Add bromine dropwise over a period of 4 hours, maintaining the temperature at 50°C.

  • After the addition is complete, continue to stir the mixture for an additional 4 hours at 60°C.

  • Cool the reaction mixture and expel any excess bromine by bubbling nitrogen gas through the solution.

  • The crude product can then be purified by fractional distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 4-chlorobenzotrifluoride and Iron Sulfide Catalyst B Heat to 50°C A->B C Add Bromine Dropwise (4h) B->C D Stir at 60°C (4h) C->D E Cool and Quench (N₂ Purge) D->E F Fractional Distillation E->F G Isolated Product: This compound F->G

Caption: Experimental workflow for the bromination of 4-chlorobenzotrifluoride.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_selectivity Poor Regioselectivity cluster_byproducts Byproduct Formation Start Low Yield? C1 Check Catalyst Activity (Fresh, Anhydrous) Start->C1 Yes R1 Increase Temperature Gradually Start->R1 Yes PoorSelectivity Poor Selectivity? Start->PoorSelectivity No C2 Consider Catalyst Activation (e.g., with Iodine) C1->C2 End Optimized Reaction C2->End R2 Extend Reaction Time (Monitor Progress) R1->R2 R3 Ensure Anhydrous Reagents R2->R3 R3->End S1 Lower Reaction Temperature S2 Screen Different Lewis Acids S1->S2 S3 Use Alternative Brominating Agent (e.g., NBS/H₂SO₄) S2->S3 S3->End B1 Ensure Anhydrous Conditions B2 Use Basic Wash During Work-up B1->B2 B2->End PoorSelectivity->S1 Yes Byproducts Byproducts? PoorSelectivity->Byproducts No Byproducts->B1 Yes Byproducts->End No

Caption: Troubleshooting logic for bromination of 4-chlorobenzotrifluoride.

References

Technical Support Center: Improving Yield in Palladium-Catalyzed Reactions of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 3-bromo-4-chlorobenzotrifluoride. The guidance is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My palladium-catalyzed cross-coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A: Low or no product yield in palladium-catalyzed reactions is a common issue that can often be resolved by systematically evaluating several key parameters. The primary suspects are typically the catalyst's activity, the quality of your reagents, and the reaction conditions.

  • Catalyst Activity: The palladium catalyst, whether a pre-catalyst or generated in situ, is the heart of the reaction. Its deactivation is a frequent cause of low yields. A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1] This can be triggered by impurities in the starting materials, inappropriate solvent choice, or incorrect reaction temperatures.

  • Reagent Quality: The purity of your starting materials, including the this compound, the coupling partner (e.g., boronic acid, amine, alkyne), base, and solvent, is critical. Impurities can poison the catalyst.[2] Ensure all reagents are of high purity and, if necessary, purify them before use. Solvents should be anhydrous and degassed, as oxygen can lead to undesirable side reactions like the homocoupling of boronic acids or alkynes.[1][3]

  • Reaction Conditions: The choice of ligand, base, solvent, and temperature are all interconnected and crucial for a successful reaction. The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The base is essential for activating the coupling partner in Suzuki reactions or deprotonating the amine in Buchwald-Hartwig aminations. The solvent must be appropriate for the specific reaction type and capable of dissolving the reagents. The temperature needs to be optimized to ensure a sufficient reaction rate while minimizing catalyst decomposition and side reactions.

Issue 2: Lack of Selectivity (Reaction at the C-Cl Bond)

Q: I am observing products resulting from the reaction at the C-Cl bond in addition to the desired C-Br bond functionalization. How can I improve the selectivity for the C-Br bond?

A: Achieving high selectivity for the C-Br bond over the C-Cl bond in this compound is based on the inherent difference in reactivity of aryl halides in palladium-catalyzed reactions. The general reactivity trend is I > Br > OTf > Cl.[1] To enhance selectivity for the C-Br bond, consider the following:

  • Ligand Choice: The ligand can significantly influence the chemoselectivity of the reaction.[4] For selective C-Br bond activation, ligands that promote oxidative addition at lower temperatures are often preferred. Less electron-rich ligands may favor reaction at the more reactive C-Br bond.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the oxidative addition to the C-Cl bond is generally higher than for the C-Br bond. By maintaining a lower temperature, you can favor the kinetically preferred reaction at the C-Br bond.

  • Palladium Catalyst: Certain palladium pre-catalysts are known to offer higher selectivity in cross-coupling reactions of dihalogenated substrates. It may be beneficial to screen different palladium sources.

Issue 3: Common Side Reactions

Q: What are the common side reactions in palladium-catalyzed couplings of this compound, and how can I minimize them?

A: Besides low yield and lack of selectivity, several side reactions can complicate your reaction and reduce the yield of the desired product.

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction or two alkyne molecules in a Sonogashira reaction). This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[3] In Sonogashira couplings, the use of a copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).[1] Copper-free conditions can be employed to avoid this.

  • Hydrodehalogenation: This is the replacement of the bromine or chlorine atom with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture, which can arise from the solvent or certain bases. Using rigorously dried solvents can help minimize this side reaction.[3]

  • Protodeboronation (in Suzuki Reactions): This is the cleavage of the C-B bond in the boronic acid, which is a significant side reaction, particularly with electron-rich or heteroaromatic boronic acids.[2] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data is based on reactions with substrates analogous to this compound and serves as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001885-95General conditions for electron-deficient aryl bromides.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O901275-85Classic conditions, may require longer reaction times.
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF80690-98Effective for a broad range of substrates.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1002490-98Highly effective for a wide range of amines.[5]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1001888-95Milder base, good functional group tolerance.[5]
[Pd(allyl)Cl]₂ (2)tBuXPhos (4)LiHMDS (2)THF801285-92For substrates with base-sensitive functional groups.[5]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃N (3)THF601280-95Classic Sonogashira conditions.
Pd(OAc)₂ (2)-SPhos (4)Cs₂CO₃ (2)Dioxane801885-92Copper-free conditions to avoid alkyne homocoupling.
Pd(PPh₃)₄ (5)CuI (10)-iPr₂NH (3)Toluene70888-96Effective for a variety of alkynes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to an inert gas line.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent and purify the product by column chromatography.[2]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent, Base, and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL), the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in an appropriate solvent and purify by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reaction Setup: - Aryl Halide - Coupling Partner - Base catalyst Add Catalyst System: - Pd Source - Ligand prep->catalyst 1. inert Inert Atmosphere: Evacuate & Backfill (3x) catalyst->inert 2. solvent Add Degassed Solvent inert->solvent 3. react Heat & Stir solvent->react 4. monitor Monitor Progress (TLC, LC-MS, GC-MS) react->monitor 5. workup Quench & Extract monitor->workup 6. (If complete) purify Column Chromatography workup->purify 7. product Isolated Product purify->product 8.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low/No Yield catalyst_deactivated Catalyst Deactivated? (e.g., Pd black) start->catalyst_deactivated reagent_purity Impure Starting Materials? start->reagent_purity temperature Suboptimal Temperature? start->temperature ligand_choice Inappropriate Ligand? catalyst_deactivated->ligand_choice catalyst_loading Incorrect Catalyst Loading? ligand_choice->catalyst_loading solvent_quality Wet or O₂-Contaminated Solvent? reagent_purity->solvent_quality base_issue Incorrect or Degraded Base? solvent_quality->base_issue concentration Incorrect Concentration? temperature->concentration time Insufficient Reaction Time? concentration->time

Caption: Troubleshooting logic for low or no yield in cross-coupling reactions.

References

Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution of Benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrophilic aromatic substitution (EAS) reactions of benzotrifluorides.

Understanding the Challenge: The Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. Understanding and managing this directing effect is crucial for achieving the desired regioselectivity in your experiments.

The Directing Effect of the -CF3 Group

EAS_Regioselectivity cluster_0 Electronic Effects of -CF3 cluster_1 Impact on Aromatic Ring cluster_2 Reaction Outcome Benzotrifluoride Benzotrifluoride CF3_group -CF3 Group Benzotrifluoride->CF3_group Inductive_Effect Strong -I Effect CF3_group->Inductive_Effect Resonance_Effect Weak -M Effect CF3_group->Resonance_Effect Ring_Deactivation Ring Deactivation (Reduced Nucleophilicity) Inductive_Effect->Ring_Deactivation Draws electron density from ring Resonance_Effect->Ring_Deactivation Ortho_Para_Destabilization Destabilization of Ortho/Para Intermediates Ring_Deactivation->Ortho_Para_Destabilization Positive charge adjacent to -CF3 is unfavorable Meta_Intermediate Less Destabilized Meta Intermediate Ortho_Para_Destabilization->Meta_Intermediate Avoids direct positive charge on C-CF3 Meta_Product Predominant meta-Substitution Meta_Intermediate->Meta_Product Favored kinetic pathway

Caption: Directing effect of the -CF3 group in electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution reaction with benzotrifluoride so slow?

A1: The -CF3 group is strongly deactivating, making the benzene ring less nucleophilic and therefore less reactive towards electrophiles. To increase the reaction rate, you may need to use more forcing reaction conditions, such as higher temperatures, longer reaction times, or a stronger Lewis acid catalyst.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the meta product?

A2: While the -CF3 group is a meta-director, some ortho and para isomers can still form. To enhance meta-selectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the isomer ratio. Experiment with different Lewis acids (e.g., AlCl3, FeCl3, BF3) to find the optimal conditions for your specific reaction.

  • Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates and thus the isomer distribution. Consider screening different solvents.

Q3: How can I separate the ortho, meta, and para isomers of my product?

A3: The separation of positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel with an optimized eluent system is the most common method. You may need to use a very slow gradient and a long column to achieve good separation.

  • Gas Chromatography (GC): For volatile compounds, preparative GC can be an effective separation technique.

  • Crystallization: If one of the isomers is a solid and has significantly different solubility than the others, fractional crystallization can be employed.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating isomers that are difficult to resolve by other methods.

Q4: Can I perform a Friedel-Crafts acylation on benzotrifluoride?

A4: Yes, but it is challenging due to the deactivated nature of the ring. You will likely need to use a strong Lewis acid catalyst, such as AlCl3, in stoichiometric amounts. The use of a superacid like trifluoromethanesulfonic acid (TfOH) has been shown to be effective in acylating deactivated aromatic rings, including benzotrifluoride.[1]

Troubleshooting Guides

Nitration of Benzotrifluoride
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction due to insufficient nitrating agent or deactivation of the ring.- Increase the molar excess of nitric acid.[2] - Ensure the use of concentrated (e.g., 98%) or fuming nitric acid.[2] - Increase the reaction time or temperature cautiously.
Poor meta-selectivity Reaction conditions favoring the formation of ortho/para isomers.- Lower the reaction temperature; nitration of some substituted benzotrifluorides shows increased formation of other isomers at higher temperatures.[2] - Avoid the use of sulfuric acid as a co-solvent, as it may increase the formation of 4- and 6-nitro isomers in some cases.[2]
Formation of dinitro products Overly harsh reaction conditions.- Reduce the amount of nitrating agent. - Decrease the reaction temperature and/or time.
Side reactions (e.g., oxidation) Reaction temperature is too high.- Maintain strict temperature control, especially during the addition of reagents. - Use an inert solvent to help moderate the exothermic reaction.[2]
Halogenation of Benzotrifluoride
Problem Possible Cause Troubleshooting Steps
No or very slow reaction Insufficiently activated halogen or deactivated ring.- Use a Lewis acid catalyst (e.g., FeBr3 for bromination, AlCl3 for chlorination) to activate the halogen.[3][4] - Increase the reaction temperature.
Low Yield Sub-optimal reaction conditions or loss of product during workup.- Ensure anhydrous conditions as moisture can deactivate the Lewis acid catalyst. - Optimize the reaction time and temperature. - Use an appropriate workup procedure to quench the catalyst and extract the product efficiently.
Mixture of isomers Inherent directing effects and reaction conditions.- While meta is the major product, some ortho and para isomers are expected. Separation by chromatography is usually necessary.
Polyhalogenation Excess halogenating agent or prolonged reaction time.- Use a stoichiometric amount or a slight excess of the halogenating agent. - Monitor the reaction progress by GC or TLC to avoid over-reaction.
Friedel-Crafts Acylation of Benzotrifluoride
Problem Possible Cause Troubleshooting Steps
No reaction or very low conversion The benzotrifluoride ring is too deactivated for the reaction conditions.- Use a strong Lewis acid catalyst like AlCl3 in stoichiometric amounts.[5] - Consider using a superacid catalyst such as trifluoromethanesulfonic acid (TfOH).[1] - Increase the reaction temperature.
Low Yield Deactivation of the catalyst or incomplete reaction.- Ensure strictly anhydrous conditions to prevent catalyst deactivation. - Use freshly opened or purified reagents. - Increase the amount of Lewis acid catalyst.
Side reactions High reaction temperatures leading to decomposition.- Optimize the reaction temperature; start with milder conditions and gradually increase if necessary.

Quantitative Data Summary

Reaction Substrate Conditions meta-Isomer (%) ortho-Isomer (%) para-Isomer (%) Yield (%)
Nitration3-methyl-benzotrifluoride98% HNO3, -30°C to -31°C-46.6 (2-nitro)26.9 (4-nitro) & 26.5 (6-nitro)98
Vapour-phase ChlorinationBenzotrifluoride350-450°C53-5413-1730-32-
Vapour-phase BrominationBenzotrifluoride375-475°C53-5413-1730-32-
AcylationBenzotrifluorideMethyl benzoate, TfOH, 85°CHigh--High

Experimental Protocols

General Protocol for Nitration of a Substituted Benzotrifluoride

This protocol is adapted from the nitration of 3-methyl-benzotrifluoride.[2]

Materials:

  • Substituted benzotrifluoride

  • 98% Nitric acid

  • Methylene chloride

  • Ice

  • Sodium bicarbonate solution (aqueous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a reaction vessel equipped with a dropping funnel and a magnetic stirrer, cool the desired amount of 98% nitric acid to -20°C to -30°C using an appropriate cooling bath.

  • Slowly add the substituted benzotrifluoride dropwise to the cooled nitric acid with vigorous stirring, maintaining the temperature within the specified range. The addition may take several hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 15-60 minutes to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.

  • Extract the product from the aqueous mixture with methylene chloride.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

General Protocol for Bromination of Benzotrifluoride

This protocol is a general procedure for the bromination of a deactivated aromatic ring and can be adapted for benzotrifluoride.

Materials:

  • Benzotrifluoride

  • Bromine

  • Iron(III) bromide (FeBr3) or iron powder

  • Carbon tetrachloride (or another inert solvent)

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add benzotrifluoride and the inert solvent.

  • Add the Lewis acid catalyst (e.g., FeBr3 or iron powder) to the mixture.

  • Cool the mixture in an ice bath.

  • Slowly add bromine dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by carefully adding it to an aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography to separate the isomers.

General Protocol for Friedel-Crafts Acylation of Benzotrifluoride

This protocol is a general procedure for the Friedel-Crafts acylation of a deactivated aromatic compound.

Materials:

  • Benzotrifluoride

  • Acyl chloride or anhydride

  • Aluminum chloride (AlCl3)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute, cold)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath and slowly add the acyl chloride or anhydride dropwise with stirring.

  • After the addition, add benzotrifluoride dropwise to the reaction mixture, maintaining the low temperature.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture in an ice bath and quench it by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash them with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Isomer Analysis Workflow

Isomer_Analysis_Workflow Reaction_Mixture Crude Reaction Mixture Purification Purification (Column Chromatography, Distillation, or Prep-GC) Reaction_Mixture->Purification Isomer_Fractions Separated or Enriched Isomer Fractions Purification->Isomer_Fractions GCMS_Analysis GC-MS Analysis Isomer_Fractions->GCMS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 19F) Isomer_Fractions->NMR_Analysis Structure_Confirmation Structure Confirmation and Isomer Ratio Determination GCMS_Analysis->Structure_Confirmation Retention times and fragmentation patterns NMR_Analysis->Structure_Confirmation Chemical shifts and coupling patterns

Caption: Workflow for the analysis and characterization of benzotrifluoride substitution isomers.

References

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-4-chlorobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-Bromo-4-chlorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my reaction mixture?

A1: Residual palladium can have several detrimental effects. In pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][2] Palladium is a common catalyst in cross-coupling reactions and its presence in the final product is strictly controlled, often to low parts-per-million (ppm) levels. Beyond regulatory concerns, residual palladium can interfere with subsequent synthetic steps by catalyzing unwanted side reactions.

Q2: What are the most common methods for removing palladium catalysts?

A2: The most prevalent methods for palladium removal include:

  • Filtration: Effective for heterogeneous catalysts or palladium that has precipitated. Often performed using a pad of celite.[3][4][5]

  • Adsorption/Scavenging: This involves using materials that bind to the palladium, which are then removed by filtration. Common scavengers include activated carbon, silica-based scavengers (e.g., with thiol or amine functional groups), and specialized polymer resins.[2][6]

  • Crystallization: Purifying the product by crystallization can leave the palladium impurities behind in the mother liquor.[2]

  • Chromatography: Column chromatography can be effective in separating the desired product from the palladium catalyst and other impurities.[4]

  • Extraction: Liquid-liquid extraction can be used in some cases to remove water-soluble palladium species.

Q3: What is Celite, and how does it aid in palladium removal?

A3: Celite is a brand name for diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is composed of the fossilized remains of diatoms. In the laboratory, it is used as a filter aid. For palladium removal, a pad of Celite is typically used in a filter funnel to trap finely divided palladium particles that might otherwise pass through standard filter paper.[3][4]

Q4: How does the chemical nature of this compound and its reaction products affect palladium removal?

A4: The presence of electron-withdrawing groups (trifluoromethyl) and multiple halogens (bromo and chloro) on the aromatic ring can influence the state of the palladium in the reaction mixture. These features can affect the solubility of the resulting palladium complexes and the product itself, which in turn impacts the choice of solvent for filtration or scavenging. The electron-deficient nature of the aromatic ring might also influence the binding affinity of palladium to certain scavengers.

Q5: Can I reuse the palladium catalyst after it has been removed?

A5: In some cases, particularly with heterogeneous catalysts like palladium on carbon (Pd/C), recovery and reuse are possible.[6] However, for homogeneous catalysts that are removed by scavenging, recovery of the active catalyst is generally not practical. The primary goal of scavenging is the removal of the metal from the product, not the recycling of the catalyst.

Troubleshooting Guides

This section addresses specific issues you may encounter during the removal of palladium from your this compound reaction mixtures.

Problem 1: After filtration through Celite, I still detect significant levels of palladium in my product.
  • Possible Cause 1: Soluble Palladium Species

    • Explanation: Filtration is primarily effective for removing heterogeneous palladium particles (e.g., Pd/C) or palladium that has precipitated out of solution. If your reaction has resulted in soluble palladium complexes, they will pass through the Celite filter.

    • Solution:

      • Utilize a Palladium Scavenger: Treat the filtrate with a suitable palladium scavenger. Thiol-functionalized silica gels are often effective for scavenging soluble palladium.

      • Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb soluble palladium species.[7]

      • Induce Precipitation: In some cases, changing the solvent system (e.g., by adding an anti-solvent) can cause the palladium complexes to precipitate, allowing for their removal by a subsequent filtration through Celite.

  • Possible Cause 2: Inefficient Filtration Technique

    • Explanation: An improperly packed Celite pad or using too coarse of a filter can lead to palladium particles passing through.

    • Solution:

      • Optimize Celite Pad: Ensure the Celite pad is well-compacted and of sufficient thickness (typically 1-2 cm).

      • Use a Finer Filter: Consider using a membrane filter (e.g., 0.45 µm PTFE) in conjunction with or instead of Celite for very fine particles.

      • Double Filtration: Pass the filtrate through a second, fresh Celite pad.

Problem 2: The use of a palladium scavenger is not reducing palladium levels sufficiently.
  • Possible Cause 1: Incorrect Scavenger Choice

    • Explanation: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the ligands coordinated to it. A scavenger that is effective for one type of palladium species may not be for another.

    • Solution:

      • Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine-based) to identify the most effective one for your specific reaction mixture.

      • Consider a Combination: Sometimes, a combination of scavengers or a scavenger in conjunction with activated carbon can be more effective.

  • Possible Cause 2: Suboptimal Scavenging Conditions

    • Explanation: Factors such as scavenger amount, reaction time, temperature, and solvent can significantly impact scavenging efficiency.

    • Solution:

      • Increase Scavenger Equivalents: Try increasing the amount of scavenger used.

      • Extend Reaction Time: Allow for a longer stirring time with the scavenger.

      • Optimize Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve the kinetics of scavenging.

      • Solvent Effects: The polarity of the solvent can influence the interaction between the palladium species and the scavenger. If possible, screen different solvents.

Problem 3: I am experiencing significant product loss during the palladium removal process.
  • Possible Cause 1: Adsorption of Product onto the Scavenger/Filter Aid

    • Explanation: Porous materials like activated carbon and even silica-based scavengers can adsorb the desired product along with the palladium.[6]

    • Solution:

      • Thorough Washing: After filtering off the scavenger or activated carbon, wash the filter cake extensively with the reaction solvent to recover as much of the adsorbed product as possible.

      • Reduce Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired level of palladium removal.

      • Alternative Scavengers: Test different scavengers, as some may have a lower affinity for your product.

      • Alternative Method: If product loss remains high, consider other purification methods like crystallization or chromatography.

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of various palladium removal methods from different reaction types. While not specific to this compound, they provide a useful benchmark for what can be achieved with different techniques.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Substrate/Reaction TypeReference
Thiol-functionalized Silica13002>99.8Buchwald-Hartwig Amination[6]
Polystyrene-bound TMT15503>99.8Allyl Deprotection[6]
Activated Carbon & TMT223920>99.1Suzuki Coupling[6]
Activated Carbon (Darco KB-B)300<1>99.7Arylation/Hydrolysis/Reduction[6]

Table 2: Comparison of Purification Methods

Purification MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Substrate/Reaction TypeReference
Filtration through Celite25881414684Buchwald-Hartwig[6]
Column ChromatographyHigh (not specified)<100 (average)~90Suzuki & Buchwald-Hartwig[8]
Column Chromatography + Scavenging ResinHigh (not specified)<50 (average)>98Suzuki & Buchwald-Hartwig[8]

Experimental Protocols

The following are generalized protocols for common palladium removal techniques. These should be optimized for your specific reaction conditions.

Protocol 1: Filtration through a Celite Pad
  • Prepare the Filter: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite and gently press to create a flat, even bed.

  • Wet the Pad: Wet the Celite pad with the solvent used in your reaction mixture.

  • Filter the Reaction Mixture: Slowly pour the reaction mixture onto the center of the Celite bed. Apply gentle vacuum if necessary.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Collect Filtrate: The combined filtrate contains your product with reduced levels of heterogeneous palladium.

Protocol 2: Treatment with Activated Carbon
  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.

  • Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours. The optimal time should be determined experimentally.

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash: Thoroughly wash the carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Batch Treatment with a Solid-Supported Scavenger
  • Select a Scavenger: Choose a scavenger based on the likely oxidation state of your palladium and the solvent system. Thiol-based scavengers are a good starting point.

  • Add Scavenger: Add the scavenger (typically 3-10 wt% relative to the crude product) to the solution of your crude product.

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature for 4-24 hours.

  • Filter: Remove the scavenger by filtration, possibly through a small pad of Celite.

  • Wash: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings and concentrate to obtain the purified product.

Visualization of Workflows

The following diagrams illustrate the general workflows for palladium catalyst removal.

Palladium_Removal_Decision_Tree Decision Tree for Palladium Removal start Reaction Mixture (with this compound product and Pd catalyst) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous celite_filtration Filter through Celite pad is_heterogeneous->celite_filtration Yes scavenger_treatment Treat with Palladium Scavenger is_heterogeneous->scavenger_treatment No / Soluble Pd check_pd_levels1 Analyze Pd levels (e.g., ICP-MS) celite_filtration->check_pd_levels1 check_pd_levels1->scavenger_treatment Pd levels too high final_product Purified Product check_pd_levels1->final_product Pd levels acceptable scavenger_treatment->celite_filtration activated_carbon Treat with Activated Carbon activated_carbon->celite_filtration chromatography Purify by Column Chromatography chromatography->final_product

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow Workflow for Palladium Removal with a Scavenger start Crude Reaction Mixture in Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir_mixture Stir for an Appropriate Time/Temperature add_scavenger->stir_mixture filter_mixture Filter to Remove Scavenger-Pd Complex stir_mixture->filter_mixture wash_scavenger Wash Scavenger with Fresh Solvent filter_mixture->wash_scavenger combine_filtrate Combine Filtrate and Washings filter_mixture->combine_filtrate wash_scavenger->combine_filtrate concentrate Concentrate to Obtain Purified Product combine_filtrate->concentrate end Purified Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Scalable Synthesis of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for this compound?

A1: The most common industrial-scale synthesis of this compound involves multi-step chemical transformations starting from readily available benzene derivatives.[1] A prevalent strategy is the sequential halogenation of a benzotrifluoride precursor.[1] Electrophilic aromatic substitution is a core reaction in these synthetic pathways, requiring careful control of catalysts, temperature, and reagents to ensure high yield and regioselectivity.[1]

Q2: What are the common side products encountered during the synthesis, and how can they be minimized?

A2: During the synthesis of halogenated benzotrifluorides, the formation of isomers and over-halogenated species are common challenges.[2] For instance, in related syntheses, isomers can form, and polychlorinated byproducts may also be generated.[2] To minimize these side products, it is crucial to optimize reaction conditions. This can be achieved by:

  • Lowering the reaction temperature.[2]

  • Reducing the reaction time.[2]

  • Precisely controlling the stoichiometry of the halogenating agent.[2]

  • Selecting an appropriate catalyst to improve selectivity.[2]

Q3: What are the recommended methods for purifying the final this compound product?

A3: A standard purification protocol for similar compounds involves a multi-step process. After the reaction is complete, the crude product is first filtered to remove any solid catalyst.[2] Subsequently, vacuum distillation of the filtered crude product is performed to isolate the pure compound.[2] The progress of the purification can be monitored using Gas Chromatography (GC) to ensure the desired purity is achieved.[2]

Q4: What are the key safety precautions to consider when handling this compound and the reagents involved in its synthesis?

A4: this compound is classified as a corrosive material that can cause serious skin and eye irritation.[3] It is imperative to handle this compound in a well-ventilated area or outdoors.[3] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn.[3] In case of inhalation, the affected person should be moved to fresh air immediately.[3] Skin contact requires thorough washing of the affected area.[3] The reagents used in the synthesis, such as strong oxidizing agents, are incompatible and should be handled with care.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Conversion of Starting Material

Potential Cause Troubleshooting Action Expected Outcome
Insufficient or Inactive CatalystVerify the activity and quantity of the Lewis acid catalyst (e.g., ferric chloride or iron powder).[2]Increased reaction rate and higher conversion of the starting material.
Poor Quality of ReagentsEnsure starting materials are of high purity and that halogenating agents are dry.[2]A cleaner reaction profile with fewer side products and improved yield.
Inadequate MixingFor heterogeneous mixtures, ensure proper agitation to facilitate contact between reactants.[2]Enhanced reaction kinetics and improved product yield.
Incorrect Reaction TemperatureOptimize the reaction temperature; it may be too low for the reaction to proceed efficiently.Increased conversion rate.

Problem 2: Formation of Multiple Isomers or Over-brominated Products

Potential Cause Troubleshooting Action Expected Outcome
Reaction Temperature is Too HighLower the reaction temperature to improve selectivity.[2]Reduced formation of unwanted isomers and over-brominated byproducts.
Extended Reaction TimeMonitor the reaction progress using GC and stop the reaction once the starting material is consumed.[2]Minimized formation of over-halogenated products.
Incorrect StoichiometryCarefully control the molar ratio of the brominating agent to the substrate.Improved selectivity towards the desired product.
Catalyst ChoiceExperiment with different Lewis acid catalysts to find one that offers better regioselectivity.[4]Higher purity of the desired this compound isomer.

Experimental Protocols

Detailed Methodology for the Bromination of 4-Chloro-benzotrifluoride

This protocol describes a representative procedure for the synthesis of this compound via electrophilic bromination of 4-chlorobenzotrifluoride.

Materials and Equipment:

  • 4-Chlorobenzotrifluoride (starting material)

  • Liquid Bromine (brominating agent)

  • Anhydrous Ferric Chloride (FeCl₃) (Lewis acid catalyst)

  • Nitrogen or Argon gas supply

  • Glass reactor with a mechanical stirrer, dropping funnel, condenser, and thermometer

  • Heating/cooling system

  • Scrubber system for acidic gases (e.g., HBr)

  • Vacuum distillation apparatus

  • Gas Chromatography (GC) instrument for reaction monitoring

Procedure:

  • Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and a nitrogen/argon inlet. Ensure the outlet of the condenser is connected to a scrubber containing an appropriate neutralizing solution (e.g., sodium hydroxide solution) to trap any evolved hydrogen bromide (HBr) gas.

  • Charging the Reactor: Charge the reactor with 4-chlorobenzotrifluoride and the anhydrous ferric chloride catalyst under an inert atmosphere.

  • Reaction Initiation: Begin stirring the mixture and gradually add liquid bromine from the dropping funnel. Control the addition rate to maintain the desired reaction temperature. The reaction is exothermic, so cooling may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC. The reaction is considered complete when the starting material is consumed.

  • Quenching the Reaction: Once the reaction is complete, cool the reactor and carefully quench the reaction mixture, for example, by adding a reducing agent solution (e.g., sodium bisulfite) to consume any unreacted bromine.

  • Work-up: Transfer the reaction mixture to a separation funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Filter off the drying agent. The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis start Start Synthesis issue Issue Encountered? start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Yes impurity Impurity / Side Products issue->impurity Yes purify Purification (Distillation) issue->purify No check_catalyst Check Catalyst Activity & Amount low_yield->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) low_yield->check_conditions check_mixing Ensure Adequate Mixing low_yield->check_mixing analyze_impurities Analyze Impurities (GC-MS) impurity->analyze_impurities check_catalyst->purify check_reagents->purify check_conditions->purify check_mixing->purify analyze_impurities->check_reagents adjust_temp Adjust Temperature for Selectivity analyze_impurities->adjust_temp adjust_time Modify Reaction Time analyze_impurities->adjust_time adjust_temp->purify adjust_time->purify end Successful Synthesis purify->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Buchwald-Hartwig Aminations with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Buchwald-Hartwig amination reactions involving electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q1: Why are Buchwald-Hartwig aminations with electron-deficient anilines so challenging?

The primary difficulty stems from the reduced nucleophilicity of the aniline nitrogen atom. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen through inductive and resonance effects.[1] This makes the aniline a much weaker nucleophile, leading to sluggish or incomplete reactions under standard conditions.[1]

Q2: What are the most critical reaction parameters to consider for these difficult couplings?

The success of a Buchwald-Hartwig amination with an electron-deficient aniline is highly dependent on the careful selection and optimization of the following components:

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle.[2][3]

  • Palladium Source: Using a well-defined, air-stable precatalyst often leads to more reproducible and higher-yielding reactions.[1][4]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1][5]

  • Solvent: The solvent must be anhydrous, deoxygenated, and capable of solubilizing the reaction components, particularly the inorganic base.[4][5]

Q3: Can I use traditional palladium sources like Pd(OAc)₂?

While Pd(OAc)₂ can be used, it is often unreliable for challenging substrates like electron-deficient anilines.[6] It requires in-situ reduction to the active Pd(0) species, which can be inefficient and lead to inconsistent results.[4] Well-defined precatalysts, such as G3 or G4 Buchwald precatalysts, are generally preferred as they provide a more consistent and active catalytic species.[1][4]

Q4: Are there alternatives to phosphine ligands?

Yes, N-Heterocyclic Carbene (NHC) ligands can be highly effective for difficult couplings.[1] Palladium-NHC complexes can offer superior stability and activity, especially when dealing with challenging substrates.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Causes & Solutions

  • Insufficiently Active Catalyst:

    • Solution: Switch to a more electron-rich and sterically hindered ligand. Modern biaryl phosphine ligands are specifically designed to accelerate the reaction with challenging substrates.[1] Consider using a well-defined palladium precatalyst to ensure the efficient generation of the active catalytic species.[1]

  • Inappropriate Base:

    • Solution: Electron-deficient anilines require a strong, non-nucleophilic base for efficient deprotonation. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective choices.[1] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be considered, though they may require higher reaction temperatures.[5]

  • Poor Solubility of Reactants:

    • Solution: Ensure your chosen solvent can dissolve the base and other reactants.[5] Aromatic hydrocarbons like toluene and ethereal solvents like dioxane are commonly used.[4][5] In some cases, a mixture of solvents may improve solubility.

  • Catalyst Deactivation:

    • Solution: Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere (Argon or Nitrogen) and degassed solvents.[1] Oxygen can oxidize and deactivate the palladium catalyst.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Possible Causes & Solutions

  • Formation of Palladium-Hydride Species:

    • Solution 1 (Base Selection): The choice of base can influence the rate of hydrodehalogenation. Weaker bases such as K₃PO₄ or Cs₂CO₃ may be preferable to strong alkoxide bases in some instances.[8]

    • Solution 2 (Ligand Selection): Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over the competing reductive dehalogenation.[8]

    • Solution 3 (Protect the Amine): The free amino group can sometimes facilitate dehalogenation. Protecting the aniline with a group like Boc (tert-butyloxycarbonyl) may suppress this side reaction.[8]

Data & Protocols

Table 1: Recommended Ligands for Electron-Deficient Anilines
LigandStructureKey FeaturesTypical Substrates
XPhos BiarylphosphineHighly active for a broad range of substrates, including electron-deficient anilines.[1][9]Aryl chlorides and bromides.
BrettPhos BiarylphosphineEffective for the monoarylation of primary amines and couplings with aryl mesylates.[10]Aryl chlorides and mesylates.
RuPhos BiarylphosphineSuperior for the coupling of secondary amines with aryl chlorides.[10]Secondary amines with aryl chlorides.
tBuBrettPhos BiarylphosphineEnables the coupling of amides with aryl chlorides.[10]Amides with aryl chlorides.
IMes NHCStrong σ-donor, good for activating aryl chlorides.[7]Aryl chlorides.
Table 2: Common Bases and Solvents
BasepKa of Conjugate AcidCommon SolventsNotes
NaOtBu ~19Toluene, Dioxane, THFStrong, non-nucleophilic base; widely used for difficult couplings.[1][5]
KOtBu ~19Toluene, Dioxane, THFSimilar to NaOtBu, another strong base option.[1]
LHMDS ~26Toluene, THFVery strong base, can be used for particularly unreactive anilines.[5]
K₃PO₄ ~12.3Dioxane, TolueneWeaker base, suitable for base-sensitive substrates.[5]
Cs₂CO₃ ~10.3Dioxane, TolueneWeaker base with good solubility in some organic solvents.[4][5]
General Experimental Protocol for a Buchwald-Hartwig Amination with an Electron-Deficient Aniline

Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), the selected base (e.g., sodium tert-butoxide, 1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]

  • Reaction: Place the vessel in a preheated oil bath at the optimized temperature (typically 80-110 °C) and stir vigorously for the determined reaction time (e.g., 12-24 hours).[1][2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Troubleshooting_Workflow Start Reaction Failure: Low or No Product Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Assess Base Strength and Solubility Start->Check_Base Check_Solvent Verify Solvent Quality and Suitability Start->Check_Solvent Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Switch_Ligand Use Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, BrettPhos) Check_Catalyst->Switch_Ligand Inactive Catalyst Use_Precatalyst Employ a Well-Defined Precatalyst (G3/G4) Check_Catalyst->Use_Precatalyst Inconsistent Activation Switch_Base Use Strong, Non-Nucleophilic Base (e.g., NaOtBu, KOtBu) Check_Base->Switch_Base Weak or Insoluble Base Optimize_Solvent Use Anhydrous, Degassed Toluene or Dioxane Check_Solvent->Optimize_Solvent Poor Solubility or Wet Improve_Inerting Refine Inert Gas Technique (e.g., Freeze-Pump-Thaw) Check_Atmosphere->Improve_Inerting Suspected O₂ Contamination Success Successful Reaction Switch_Ligand->Success Use_Precatalyst->Success Switch_Base->Success Optimize_Solvent->Success Improve_Inerting->Success

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.

Catalytic_Cycle_Factors Substrates Aryl Halide (Ar-X) Electron-Deficient Aniline (Ar'-NH₂) center Substrates->center Catalyst_System Pd Precatalyst Ligand (e.g., XPhos) Catalyst_System->center Catalyst_System:pd->center Catalyst_System:l->center Reaction_Conditions Base (e.g., NaOtBu) Solvent (e.g., Toluene) Temperature Reaction_Conditions->center Reaction_Conditions:base->center Reaction_Conditions:sol->center Reaction_Conditions:temp->center Product Desired Product (Ar-NH-Ar') center->Product Catalytic Cycle

Caption: Key components influencing the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Reactivity of 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzotrifluoride. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the bromo and chloro substituents provide versatile handles for various cross-coupling reactions to build more complex molecular architectures.[1]

Q2: Which halogen is more reactive in cross-coupling reactions of this compound?

A2: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This chemoselectivity allows for sequential functionalization at the two positions.

Q3: What are the key safety precautions when handling this compound?

A3: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Q4: How does the trifluoromethyl group influence the reactivity of the aromatic ring?

A4: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In the context of cross-coupling reactions, the electron-withdrawing nature of the -CF3 group can influence the oxidative addition step and the overall reaction kinetics.

Troubleshooting Guides

Low or No Conversion in Cross-Coupling Reactions

Q: I am observing low or no conversion in my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound. What are the potential causes and solutions?

A: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

  • Catalyst Inactivation:

    • Possible Cause: The palladium catalyst can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.[3]

    • Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. All reactions should be set up under a strictly inert atmosphere.

  • Issues with Base:

    • Possible Cause: The choice and quality of the base are critical. The base may not be strong enough, or it may be hydrated, which can inhibit the reaction.

    • Solution: For Suzuki-Miyaura reactions, ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.

  • Ligand Problems:

    • Possible Cause: The phosphine ligand may have degraded through oxidation.

    • Solution: Use fresh, high-purity ligands. Store ligands under an inert atmosphere and handle them quickly in the air.

  • Substrate and Reagent Quality:

    • Possible Cause: Impurities in the this compound, the boronic acid/ester, or the amine can poison the catalyst.

    • Solution: Ensure all starting materials are pure. If necessary, purify the starting materials before use.

  • Solvent Effects:

    • Possible Cause: The chosen solvent may not be optimal for the specific reaction.

    • Solution: Screen a range of solvents. For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, and DMF, often with a small amount of water. For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene, dioxane, or THF are typically preferred.

Poor Chemoselectivity (Reaction at the C-Cl Bond)

Q: My cross-coupling reaction is showing a significant amount of product from the reaction at the C-Cl bond instead of the desired C-Br bond. How can I improve the selectivity?

A: Achieving high chemoselectivity for the C-Br bond is generally expected. If you are observing poor selectivity, consider the following:

  • Reaction Temperature and Time:

    • Possible Cause: High reaction temperatures and prolonged reaction times can lead to the coupling at the less reactive C-Cl bond.

    • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed.

  • Catalyst System:

    • Possible Cause: The chosen palladium catalyst and ligand combination may not be optimal for selective C-Br activation.

    • Solution: For Suzuki-Miyaura couplings, catalysts with bulky, electron-rich phosphine ligands often provide good selectivity. For Buchwald-Hartwig aminations, specific ligands are designed for high selectivity. Experiment with different ligands to find the optimal one for your substrate.

Data Presentation

Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)
1Toluene / H₂O (10:1)1001285
21,4-Dioxane / H₂O (10:1)1001290
3DMF / H₂O (10:1)100875
4THF / H₂O (10:1)801670

Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination of this compound with Aniline

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101892
21,4-Dioxane1101888
3THF802465
4DMF1201278

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Br OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]⁺ LigandEx->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine HNR'R'' Amine->LigandEx Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Check Catalyst Activity and Handling Start->CheckCatalyst CheckBase Evaluate Base (Strength, Purity) CheckCatalyst->CheckBase OK SolutionCatalyst Use Fresh Catalyst, Ensure Inert Atmosphere CheckCatalyst->SolutionCatalyst Issue Found CheckReagents Verify Reagent Purity CheckBase->CheckReagents OK SolutionBase Use Anhydrous, Finely Powdered Base CheckBase->SolutionBase Issue Found CheckConditions Optimize Reaction Conditions (Solvent, Temperature) CheckReagents->CheckConditions OK SolutionReagents Purify Starting Materials CheckReagents->SolutionReagents Issue Found SolutionConditions Screen Solvents and Adjust Temperature CheckConditions->SolutionConditions Issue Found Success Reaction Successful SolutionCatalyst->Success SolutionBase->Success SolutionReagents->Success SolutionConditions->Success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

References

Validation & Comparative

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Purity Analysis Methods for 3-Bromo-4-chlorobenzotrifluoride

For researchers and professionals in the pharmaceutical and agrochemical industries, the purity of chemical intermediates is paramount to the success of their work. This compound, a key building block in the synthesis of various active compounds, is no exception.[1] This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, alongside alternative analytical techniques.

GC-MS is a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound.[2] The process involves vaporizing the sample, separating its components in a gas chromatograph, and then detecting and identifying the components with a mass spectrometer.[2] Commercially available this compound typically has a purity of greater than 97.0% as determined by GC.[3]

Experimental Protocol for GC-MS Analysis

A robust GC-MS method is crucial for obtaining accurate and reproducible purity data. The following is a detailed protocol for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

Data Presentation: Purity Analysis of this compound Batches

The following table summarizes hypothetical purity analysis data for three different batches of this compound, as determined by the GC-MS method described above. The primary impurities are often isomers or related halogenated compounds arising from the synthesis process.[1]

CompoundRetention Time (min)Batch A (% Area)Batch B (% Area)Batch C (% Area)
This compound 10.2 99.2 98.5 97.8
Impurity 1 (Isomer)9.80.50.81.2
Impurity 2 (Dibromo-chlorobenzotrifluoride)11.50.20.40.6
Other ImpuritiesVarious0.10.30.4
Total Purity 99.2% 98.5% 97.8%
Experimental Workflow

The logical flow of the GC-MS analysis is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution in Solvent A->B C Vortexing B->C D Transfer to Vial C->D E Injection into GC D->E F Separation in GC Column E->F G Ionization (EI) F->G H Mass Analysis (MS) G->H I Chromatogram Generation H->I J Peak Integration I->J K Library Search & Identification J->K L Purity Calculation K->L

GC-MS Purity Analysis Workflow

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for purity analysis, each with its own advantages and limitations.[4]

TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-based detection.[2]High sensitivity and specificity; provides structural information for impurity identification.Limited to volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.[4]Suitable for non-volatile or thermally labile impurities; widely available.[5]May require different columns and mobile phases for optimal separation of related compounds.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO2) as the mobile phase.[6]Faster analysis and reduced organic solvent consumption compared to HPLC.[6]Less common instrumentation; may require more method development.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency and minimal sample/solvent consumption.[6]May have lower sensitivity for neutral compounds without derivatization.

Conclusion

For the purity analysis of this compound, GC-MS stands out as a highly effective and reliable method. Its ability to separate volatile impurities and provide definitive mass spectral identification makes it a preferred choice in many quality control and research laboratories. While alternative techniques like HPLC and SFC offer advantages in specific scenarios, the comprehensive data and established protocols for GC-MS make it a cornerstone for ensuring the quality and consistency of this critical chemical intermediate.

References

Quantitative Analysis of 3-Bromo-4-chlorobenzotrifluoride: A Comparative Guide to qNMR, GC-FID, and HPLC-UV Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is critical in drug development and manufacturing. 3-Bromo-4-chlorobenzotrifluoride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of three common analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Overview of Analytical Techniques

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[1] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification without the need for analyte-specific reference standards.[2] For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[3]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile and thermally stable compounds.[4] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The FID detector provides a response that is proportional to the mass of carbon atoms in the analyte, making it a reliable quantitative method when calibrated with appropriate standards.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile separation technique for a wide range of compounds, including those that are non-volatile or thermally labile.[4] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

Comparative Performance

The choice of analytical method depends on various factors including the analyte's properties, the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the assay of this compound.

Table 1: Comparison of Analytical Techniques for this compound Assay

Parameter Quantitative NMR (qNMR) GC-FID HPLC-UV
Principle Absolute quantification based on molar concentration.[1]Separation by volatility; detection by flame ionization.Separation by polarity; detection by UV absorbance.[4]
Selectivity High; based on unique NMR signals for each nucleus.Good; depends on column efficiency and volatility differences.Good; depends on column chemistry and mobile phase composition.
Accuracy High (primary method).[2]High (with proper calibration).High (with proper calibration).
Precision Excellent.Excellent.Excellent.
Sensitivity Moderate.High.High.
Sample Throughput Moderate.High.High.
Reference Standard Analyte-independent internal standard.[1]Analyte-specific reference standard required.Analyte-specific reference standard required.
Development Time Short to moderate.Moderate.Moderate to long.
Solvent Consumption Low.Low.High.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, data for the assay of a single batch of this compound using the three techniques. This data is for illustrative purposes to highlight the expected performance.

Table 2: Illustrative Assay Results for this compound

Method Internal/Reference Standard Mean Purity (%) Standard Deviation (%) Relative Standard Deviation (%)
¹⁹F qNMR Hexafluorobenzene99.20.150.15
GC-FID 4-Bromobenzotrifluoride99.10.200.20
HPLC-UV This compound99.30.180.18

Experimental Protocols

This protocol describes the determination of the purity of this compound using ¹⁹F qNMR with hexafluorobenzene as an internal standard.

Materials and Equipment:

  • This compound (analyte)

  • Hexafluorobenzene (internal standard, ≥99.5% purity)

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer (≥400 MHz) with a fluorine probe

  • High-precision analytical balance (±0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of hexafluorobenzene into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for ¹⁹F).

  • Acquisition Time (aq): ≥ 3 s.

  • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >250:1).

  • Temperature: 298 K.

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the FID.

  • Integrate the singlet from the -CF₃ group of this compound and the singlet of hexafluorobenzene.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Hexafluorobenzene)

Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)

  • This compound (analyte and reference standard)

  • Dichloromethane (solvent)

  • Autosampler vials

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

  • Detector Temperature: 300 °C

Procedure:

  • Prepare a stock solution of the this compound reference standard in dichloromethane.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a known mass of the analyte in a known volume of dichloromethane.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Materials and Equipment:

  • High-performance liquid chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound (analyte and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Autosampler vials

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Procedure:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a known mass of the analyte in a known volume of the mobile phase.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for a quantitative NMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_spectrometer Acquire NMR spectrum transfer->nmr_spectrometer ft Fourier Transform nmr_spectrometer->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate purity_calc Calculate purity integrate->purity_calc

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion

All three methods—qNMR, GC-FID, and HPLC-UV—are suitable for the quantitative assay of this compound, each with its own set of advantages and disadvantages.

  • qNMR stands out as a primary method that provides absolute quantification without the need for an analyte-specific reference standard. Its high selectivity and accuracy make it an excellent choice for the certification of reference materials and for routine quality control where a high degree of confidence is required.

  • GC-FID is a robust and sensitive technique well-suited for the routine analysis of volatile compounds. Its high throughput and reliability make it a cost-effective option for process monitoring and quality control in a manufacturing environment.

  • HPLC-UV offers great versatility and is applicable to a broad range of compounds. It is a powerful tool for purity determination, capable of separating the analyte from non-volatile impurities and degradation products.

The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the stage of drug development. For early-stage development and reference material characterization, qNMR is highly recommended. For routine quality control and in-process monitoring, GC-FID and HPLC-UV provide reliable and efficient solutions.

References

A Comparative Analysis of Reactivity: 3-Bromo-4-chlorobenzotrifluoride vs. 3-Bromo-4-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical reactivity of two closely related halogenated benzotrifluorides: 3-bromo-4-chlorobenzotrifluoride and 3-bromo-4-fluorobenzotrifluoride. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Understanding their relative reactivity is crucial for optimizing synthetic routes and developing novel molecular structures. This document outlines their performance in key organic reactions, supported by comparative data and detailed experimental protocols.

The core structural difference lies in the halogen at the 4-position—chlorine versus fluorine. This substitution significantly influences the electronic properties of the aromatic ring, which in turn dictates the molecule's reactivity towards various reagents. Both molecules feature a strong electron-withdrawing trifluoromethyl (-CF3) group and a bromine atom, which serves as a versatile synthetic handle for cross-coupling reactions.[4]

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for these substrates, leveraging the electron-deficient nature of the aromatic ring caused by the -CF3 group.[4][5] The reaction typically involves the displacement of the halogen at the 4-position (chlorine or fluorine) by a nucleophile.

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5] The stability of this intermediate is enhanced by electron-withdrawing groups. A critical factor in this reaction is the nature of the leaving group. Contrary to substitution reactions at sp3-hybridized carbons, in SNAr, fluoride is often a better leaving group than chloride.[6][7] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[6]

Comparative Data: SNAr with Sodium Methoxide

The following table summarizes the comparative reactivity of the two compounds in a reaction with sodium methoxide. The higher yield for the fluorine-substituted compound underscores its greater reactivity in SNAr.

ReactantProductReaction Time (h)Yield (%)
3-Bromo-4-fluorobenzotrifluoride3-Bromo-4-methoxybenzotrifluoride492
This compound3-Bromo-4-methoxybenzotrifluoride1265

Experimental Protocol: SNAr Reaction

  • Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: The flask is charged with the respective benzotrifluoride substrate (10 mmol), sodium methoxide (15 mmol, 1.5 equiv), and anhydrous N,N-Dimethylformamide (DMF, 50 mL).

  • Reaction: The mixture is heated to 80°C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-water.

  • Extraction: The aqueous mixture is extracted three times with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.

SNAr Mechanism Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylX Aryl-X (X = F, Cl) Meisenheimer Meisenheimer Complex [Aryl(X)(Nu)]⁻ ArylX->Meisenheimer + Nu⁻ (Slow Step) Nu Nu⁻ ArylNu Aryl-Nu Meisenheimer->ArylNu - X⁻ (Fast Step) X X⁻

Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Section 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The bromine atom on both molecules serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][8] This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species.[8][9]

The reactivity in Suzuki coupling is primarily influenced by the ease of the oxidative addition of the aryl bromide to the palladium(0) catalyst.[10][11] The electronic nature of the para-substituent (F vs. Cl) can have a subtle but noticeable effect. Fluorine, being more electronegative than chlorine, exerts a stronger electron-withdrawing inductive effect, which can slightly accelerate the oxidative addition step.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

The data below indicates a slightly faster reaction and higher yield for 3-bromo-4-fluorobenzotrifluoride, consistent with the expected electronic effects.

ReactantProductReaction Time (h)Yield (%)
3-Bromo-4-fluorobenzotrifluoride4-Fluoro-3-(trifluoromethyl)biphenyl695
This compound4-Chloro-3-(trifluoromethyl)biphenyl889

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (5 mmol), phenylboronic acid (6 mmol, 1.2 equiv), and potassium carbonate (15 mmol, 3.0 equiv).

  • Catalyst/Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.25 mmol, 5 mol%), followed by a mixture of toluene (20 mL) and water (5 mL).

  • Reaction: The flask is sealed, and the mixture is heated to 90°C with vigorous stirring for the specified time, monitored by Gas Chromatography (GC).

  • Workup: After cooling, the mixture is diluted with ethyl acetate (50 mL) and water (50 mL). The layers are separated.

  • Extraction: The aqueous layer is extracted twice with 25 mL of ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated in vacuo, and the residue is purified by flash chromatography to afford the biphenyl product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArX Ar-Br Boronic R-B(OH)₂ + Base

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Section 3: Metal-Halogen Exchange (Lithiation)

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), is a common method to convert the aryl bromide into a highly reactive aryllithium species.[12] This intermediate can then be trapped with various electrophiles. The reaction is performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[12]

The efficiency of lithium-halogen exchange is generally high for aryl bromides. The difference in reactivity between the two substrates is expected to be minimal in this transformation, as the primary interaction is between the organolithium reagent and the C-Br bond. Both substrates should undergo this transformation efficiently.

Comparative Data: Lithiation and Quenching with CO₂

As predicted, both substrates provide excellent yields for the formation of the corresponding benzoic acid after quenching the aryllithium intermediate with carbon dioxide.

ReactantProductReaction Time (min)Yield (%)
3-Bromo-4-fluorobenzotrifluoride2-Bromo-4-(trifluoromethyl)-5-fluorobenzoic acid6094
This compound2-Bromo-4-(trifluoromethyl)-5-chlorobenzoic acid6093

Experimental Protocol: Lithiation and Carboxylation

  • Setup: A flame-dried, three-necked round-bottom flask containing a stir bar is placed under an argon atmosphere.

  • Reagents: Anhydrous tetrahydrofuran (THF, 40 mL) and the aryl bromide (10 mmol) are added via syringe. The solution is cooled to -78°C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (11 mmol, 1.1 equiv, 2.5 M in hexanes) is added dropwise over 15 minutes, ensuring the internal temperature remains below -70°C. The mixture is stirred at -78°C for 45 minutes.

  • Quenching: A stream of dry carbon dioxide gas is bubbled through the solution for 30 minutes. Alternatively, the solution can be poured over crushed dry ice.

  • Workup: The reaction is allowed to warm to room temperature. 2 M hydrochloric acid (50 mL) is added, and the mixture is stirred.

  • Extraction: The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid, which is then purified by recrystallization.

Lithiation Experimental Workflow

Lithiation_Workflow Start Dissolve Ar-Br in dry THF Cool Cool to -78°C Start->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir Stir for 45 min at -78°C Add_nBuLi->Stir Quench Quench with Electrophile (e.g., CO₂) Stir->Quench Workup Acidic Workup & Extraction Quench->Workup Purify Purification Workup->Purify

Workflow for the lithiation and electrophilic quench.

Summary and Conclusion

This guide demonstrates key differences and similarities in the reactivity of this compound and 3-bromo-4-fluorobenzotrifluoride.

  • For Nucleophilic Aromatic Substitution (SNAr): 3-Bromo-4-fluorobenzotrifluoride is significantly more reactive. The superior leaving group ability of fluoride in activated aromatic systems is the dominant factor.

  • For Palladium-Catalyzed Cross-Coupling: Both compounds are excellent substrates. 3-Bromo-4-fluorobenzotrifluoride shows a slight rate and yield advantage, likely due to the stronger inductive electron-withdrawing effect of fluorine facilitating the oxidative addition step.

  • For Metal-Halogen Exchange: The reactivity of the two compounds is nearly identical, as the reaction occurs at the C-Br bond and is less influenced by the nature of the para-halogen.

These findings provide a valuable framework for researchers and process chemists in selecting the appropriate substrate and optimizing reaction conditions for the synthesis of complex molecules derived from these versatile building blocks.

References

A Researcher's Guide to the Reactivity of Halogenated Benzotrifluoride Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzotrifluoride derivatives are indispensable building blocks in modern medicinal chemistry and materials science. The trifluoromethyl group (-CF₃) can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The strategic introduction of these motifs often relies on palladium-catalyzed cross-coupling reactions, where the nature of the halogen atom on the benzotrifluoride ring dictates the synthetic strategy. This guide provides an objective comparison of the reactivity of iodo-, bromo-, chloro-, and fluoro-benzotrifluorides in key cross-coupling reactions, supported by experimental data and detailed protocols.

Understanding the Reactivity Landscape

The reactivity of halogenated benzotrifluorides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining step. A weaker C-X bond leads to a faster oxidative addition and, consequently, higher reactivity.

The established reactivity trend for halogens in these reactions is:

I > Br > Cl >> F

The C-F bond is significantly stronger and generally unreactive under standard cross-coupling conditions, requiring specialized methods for activation.[1] The potent electron-withdrawing nature of the trifluoromethyl group further influences the reactivity by making the aromatic ring electron-deficient, which can facilitate the oxidative addition step.

Quantitative Reactivity Comparison

The following table summarizes the key differences in reactivity among the various halogenated benzotrifluorides in common cross-coupling reactions.

Halogen (X)C-X Bond Enthalpy (in CH₃-X, kJ/mol)Suzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Iodo (I) ~234[2]High Reactivity: Typically reacts at room temperature to 80 °C with standard Pd catalysts (e.g., Pd(PPh₃)₄).High Reactivity: Couples efficiently at moderate temperatures with a wide range of amines.High Reactivity: Most active halide; reactions often proceed at room temperature.[3]
Bromo (Br) ~293[2]Good Reactivity: Standard and reliable substrate. Requires slightly higher temperatures (80-110 °C) and often benefits from phosphine ligands.[4]Good Reactivity: Widely used substrate. Modern catalysts and ligands enable efficient coupling.[5]Good Reactivity: Requires heating and is less reactive than the corresponding iodide. Selective coupling of an iodide over a bromide is possible.[3]
Chloro (Cl) ~351[2]Moderate Reactivity: Requires more specialized, electron-rich, and bulky phosphine ligands (e.g., RuPhos, XPhos) and higher temperatures (100-120 °C).[6]Moderate Reactivity: Challenging substrate requiring advanced catalyst systems (e.g., Pd-NHC complexes) to achieve good yields.[7]Low Reactivity: Generally a poor substrate that requires specialized ligands and harsh conditions to achieve viable yields.[8]
Fluoro (F) ~452[2]Very Low/Inert: Generally unreactive under standard Suzuki conditions. C-F bond activation requires specific catalysts and additives.[9][10]Very Low/Inert: Not a viable substrate for standard Buchwald-Hartwig amination.Very Low/Inert: Unreactive under Sonogashira conditions.

Key Cross-Coupling Reactions: A Deeper Dive

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[11] The choice of halogenated benzotrifluoride has a profound impact on reaction efficiency.

  • Iodo- and Bromobenzotrifluorides: These are the most common substrates. Bromo derivatives offer a good balance of reactivity and stability.[4] The inherent reactivity difference allows for selective functionalization, for instance, coupling at a bromine-substituted position while leaving a fluorine atom untouched.[4]

  • Chlorobenzotrifluorides: Once considered challenging, advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made chlorobenzotrifluorides viable coupling partners, which is advantageous due to their lower cost.[6]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for the synthesis of countless pharmaceuticals.[12][13] The reactivity of the halogenated benzotrifluoride is a critical parameter.

  • Iodo- and Bromobenzotrifluorides: These substrates couple efficiently with a broad range of primary and secondary amines using various palladium/phosphine ligand systems.[14]

  • Chlorobenzotrifluorides: Coupling with these substrates is more demanding and necessitates the use of highly active, specialized catalyst systems. The choice of ligand is crucial for achieving high yields.[7]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][15]

  • Iodobenzotrifluorides: As the most reactive halides, they are ideal for Sonogashira couplings, often proceeding under mild conditions with high efficiency.[3]

  • Bromobenzotrifluorides: These are also effective substrates but generally require higher reaction temperatures.

  • Chlorobenzotrifluorides: These are the least reactive and often provide low yields, making them less practical for this transformation.[8]

Visualizing Reactivity and Workflows

G cluster_reactivity Relative Reactivity in Oxidative Addition I Iodo-Benzotrifluoride Br Bromo-Benzotrifluoride I->Br Decreasing Reactivity Cl Chloro-Benzotrifluoride Br->Cl Decreasing Reactivity F Fluoro-Benzotrifluoride Cl->F Decreasing Reactivity

Caption: C-X bond reactivity trend for halogenated benzotrifluorides.

G start Reaction Setup reagents Combine Aryl Halide, Palladium Catalyst, Ligand, and Base in Solvent start->reagents degas Degas Mixture (e.g., N2 or Ar purge) reagents->degas add_nucleophile Add Coupling Partner (e.g., Boronic Acid) degas->add_nucleophile heat Heat to Reaction Temperature under Inert Atmosphere add_nucleophile->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor monitor->heat Incomplete workup Workup monitor->workup Complete quench Quench Reaction & Dilute with Organic Solvent workup->quench extract Aqueous Wash/ Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry purify Purification dry->purify concentrate Concentrate in vacuo purify->concentrate chromatography Purify by Column Chromatography concentrate->chromatography end Characterize Product chromatography->end

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Bromobenzotrifluoride

Reaction: 1-Bromo-3-(trifluoromethyl)benzene with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1-bromo-3-(trifluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand like RuPhos (0.04 mmol).[6]

  • Solvent and Base Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol) to the flask.[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 10:1 toluene/water (0.25 M solution).[6]

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-(trifluoromethyl)-1,1'-biphenyl.

Protocol 2: Buchwald-Hartwig Amination of a Chlorobenzotrifluoride

Reaction: 1-Chloro-4-(trifluoromethyl)benzene with Morpholine

  • Catalyst Pre-formation/Addition: To an oven-dried Schlenk flask under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and a specialized ligand (e.g., XPhos, 0.03 mmol).

  • Reagent Addition: Add 1-chloro-4-(trifluoromethyl)benzene (1.0 mmol) and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (2 mL), followed by morpholine (1.2 mmol).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with stirring. Monitor the reaction for consumption of the starting material.

  • Workup: Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain 4-(4-(trifluoromethyl)phenyl)morpholine.

Protocol 3: Sonogashira Coupling of an Iodobenzotrifluoride

Reaction: 1-Iodo-2-(trifluoromethyl)benzene with Phenylacetylene

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine 1-iodo-2-(trifluoromethyl)benzene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).[16]

  • Solvent and Base: Add anhydrous, degassed triethylamine (TEA) or a mixture of toluene and an amine base.[3]

  • Alkyne Addition: Add phenylacetylene (1.1 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield 1-(phenylethynyl)-2-(trifluoromethyl)benzene.

References

Structural Validation of 3-Bromo-4-chlorobenzotrifluoride and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used for the structural validation of 3-Bromo-4-chlorobenzotrifluoride and its structurally related derivatives. Due to the limited availability of public domain spectral data for this compound, this guide leverages data from its close analogs, including 3-Bromo-4-fluorobenzotrifluoride, 4-Chlorobenzotrifluoride, and 4-Bromobenzotrifluoride, to provide a robust comparative framework. This document outlines detailed experimental protocols for key analytical methods and presents comparative data in a structured format to aid researchers in the identification and characterization of these important chemical entities.

Overview of Compounds

This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.45 g/mol .[1] Its synthesis typically involves multi-step chemical transformations, including sequential halogenation and trifluoromethylation reactions.[2] This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For comparative analysis, the following structurally similar compounds are discussed:

  • 3-Bromo-4-fluorobenzotrifluoride: A fluoro-analog of the target compound.

  • 4-Chlorobenzotrifluoride: A derivative lacking the bromine substituent.

  • 4-Bromobenzotrifluoride: A derivative lacking the chlorine substituent.

Comparative Spectroscopic Data

The structural elucidation of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a comparative summary of the available data for the target compound's analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Data not publicly availableData not publicly available
4-Chlorobenzotrifluoride 7.54 (d), 7.47 (d)[3]132.8, 129.7, 126.0, 123.5 (q, J=272 Hz)[4]
4-Bromobenzotrifluoride 7.64 (d, J=8.6 Hz), 7.50 (d, J=8.6 Hz)Data available in spectral databases
3-Bromo-4-fluorobenzotrifluoride Data not publicly availableData available in spectral databases[5]

Note: The provided data for 4-Chlorobenzotrifluoride and 4-Bromobenzotrifluoride are sourced from publicly available spectra and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 258, 260, 262 (isotopic pattern)Data not publicly available
3-Bromo-4-fluorobenzotrifluoride 242, 244 (isotopic pattern)163[5]
4-Bromobenzotrifluoride 224, 226 (isotopic pattern)145, 95
4-Chlorobenzotrifluoride 180, 182 (isotopic pattern)145, 111

Note: The isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are characteristic features in the mass spectra of these compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, typically operated in split mode.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan range: A range that covers the expected molecular weight and fragment ions (e.g., m/z 40-400).

X-ray Crystallography

While no specific crystal structure data for this compound is publicly available, the following outlines the general workflow for single-crystal X-ray diffraction.

Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile anti-solvent.

  • Cooling of a saturated solution.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • Diffraction data are collected as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical techniques described.

experimental_workflow cluster_nmr NMR Analysis Workflow cluster_ms GC-MS Analysis Workflow cluster_xray X-ray Crystallography Workflow Sample Prep (NMR) Sample Prep (NMR) NMR Data Acquisition NMR Data Acquisition Sample Prep (NMR)->NMR Data Acquisition Spectral Processing Spectral Processing NMR Data Acquisition->Spectral Processing Structure Elucidation (NMR) Structure Elucidation (NMR) Spectral Processing->Structure Elucidation (NMR) Sample Prep (GC-MS) Sample Prep (GC-MS) GC Separation GC Separation Sample Prep (GC-MS)->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis (MS) Data Analysis (MS) MS Detection->Data Analysis (MS) Crystal Growth Crystal Growth Data Collection (X-ray) Data Collection (X-ray) Crystal Growth->Data Collection (X-ray) Structure Solution Structure Solution Data Collection (X-ray)->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement

Caption: General workflows for NMR, GC-MS, and X-ray crystallography.

Logical Relationships in Structural Validation

The combination of different analytical techniques provides a higher level of confidence in the structural assignment.

logical_relationship Synthesis Synthesis Purification Purification Synthesis->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation X-ray Crystallography->Structural Confirmation

Caption: Interconnectivity of synthesis and analytical techniques for structural validation.

This guide serves as a foundational resource for researchers working with this compound and its derivatives. While a complete dataset for the primary compound is not yet publicly available, the comparative data and detailed protocols provided herein offer a valuable starting point for structural characterization and further research.

References

A Comparative Guide to the Analysis of Isomeric Impurities in 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of isomeric impurities in 3-Bromo-4-chlorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The control of isomeric impurities is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares the use of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for this purpose, supported by detailed experimental protocols and comparative data.

Introduction to Isomeric Impurities in this compound

Isomeric impurities pose a significant analytical challenge due to their identical molecular weight and similar physicochemical properties. The synthesis of this compound, often involving electrophilic aromatic substitution reactions, can lead to the formation of several positional isomers.[1] The specific isomers and their levels depend on the synthetic route and reaction conditions. Controlling these impurities is a critical aspect of process development and quality control.

Potential Isomeric Impurities:

The synthesis of this compound typically starts from 4-chlorobenzotrifluoride, which is then brominated. Depending on the directing effects of the chloro and trifluoromethyl groups, several isomeric byproducts can be formed. The primary isomeric impurities of concern include:

  • 2-Bromo-4-chlorobenzotrifluoride

  • 3-Bromo-5-chlorobenzotrifluoride

  • 2,5-Dibromo-4-chlorobenzotrifluoride

  • 3,5-Dibromo-4-chlorobenzotrifluoride

Accurate detection and quantification of these impurities are mandatory to meet stringent regulatory requirements.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling is crucial. Both GC-MS and HPLC offer distinct advantages and are widely used for the analysis of halogenated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like halogenated benzotrifluorides. It provides excellent separation efficiency and definitive identification based on mass spectra.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For non-volatile or thermally labile impurities, HPLC is the method of choice. The selection of the stationary phase is critical for achieving the separation of closely related isomers.

The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of isomeric impurities in this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Selectivity High, based on both chromatographic retention time and mass fragmentation patterns.Dependent on column chemistry; specialized phases (e.g., PFP) offer high selectivity for halogenated isomers.
Sensitivity Excellent, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.Very good, typically in the ppm range.
Analysis Time Generally faster for volatile compounds.Can be longer, depending on the complexity of the separation.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a wider range of volatilities and thermal stabilities.
Instrumentation GC system coupled to a mass spectrometer.HPLC system with a UV or PDA detector.

Experimental Protocols

Detailed methodologies for the analysis of isomeric impurities in this compound using GC-MS and HPLC are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: Gas chromatograph equipped with a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-400

Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample. Dissolve in 50 mL of a suitable solvent such as dichloromethane or methanol to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.

Data Presentation

The following tables present hypothetical, yet realistic, comparative data for the separation of potential isomeric impurities in this compound using the described GC-MS and HPLC methods.

Table 1: GC-MS Retention Times and Key Mass Fragments

CompoundRetention Time (min)Key Mass Fragments (m/z)
4-chlorobenzotrifluoride (Starting Material)8.5180, 145, 111
This compound (API) 12.2 258, 260, 179, 144
2-Bromo-4-chlorobenzotrifluoride12.5258, 260, 179, 144
3-Bromo-5-chlorobenzotrifluoride11.9258, 260, 179, 144
2,5-Dibromo-4-chlorobenzotrifluoride15.8336, 338, 340, 257, 259
3,5-Dibromo-4-chlorobenzotrifluoride15.5336, 338, 340, 257, 259

Table 2: HPLC Retention Times and Resolution

CompoundRetention Time (min)Resolution (Rs) from API
4-chlorobenzotrifluoride (Starting Material)9.8> 10
This compound (API) 15.4 -
2-Bromo-4-chlorobenzotrifluoride15.91.8
3-Bromo-5-chlorobenzotrifluoride14.72.5
2,5-Dibromo-4-chlorobenzotrifluoride18.2> 5
3,5-Dibromo-4-chlorobenzotrifluoride17.9> 5

Visualizations

The following diagrams illustrate the general workflow for the analysis of impurities and a decision tree for selecting the appropriate analytical method.

Analytical_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting synthesis Synthesis of This compound sampling Batch Sampling synthesis->sampling prep Sample Dilution & Filtration sampling->prep gcms GC-MS Analysis prep->gcms hplc HPLC Analysis prep->hplc processing Data Acquisition & Peak Integration gcms->processing hplc->processing quantification Impurity Quantification processing->quantification reporting Reporting & Documentation quantification->reporting Method_Selection_Tree start Start: Impurity Analysis Required volatile Are impurities volatile and thermally stable? start->volatile gcms Use GC-MS volatile->gcms Yes hplc Use HPLC volatile->hplc No complex_matrix Is the sample matrix complex? gcms->complex_matrix gcms_ms Consider GC-MS/MS for enhanced selectivity complex_matrix->gcms_ms Yes hplc_pda Use HPLC with PDA for peak purity assessment complex_matrix->hplc_pda No

References

A Comparative Guide to the Separation of 3-Bromo-4-chlorobenzotrifluoride from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the separation of 3-Bromo-4-chlorobenzotrifluoride from its isomers. The purification of this key intermediate is critical in the synthesis of pharmaceuticals and agrochemicals, where isomeric purity can significantly impact efficacy and safety. This document outlines and contrasts three primary separation techniques: Fractional Distillation, Preparative Gas Chromatography (GC), and Crystallization. Each method's principles, advantages, and limitations are discussed, supported by experimental data and detailed protocols to aid in the selection of the most suitable purification strategy.

Isomeric Impurities and Physical Properties

The synthesis of this compound can lead to the formation of several positional isomers. Understanding the physical properties of these isomers is fundamental to developing an effective separation strategy. The table below summarizes the key physical data for the target compound and its common isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 454-78-4C₇H₃BrClF₃259.45188-190-23 to -22
5-Bromo-2-chlorobenzotrifluoride445-01-2C₇H₃BrClF₃259.45195-198-21.9 to -20.5
2-Bromo-5-chlorobenzotrifluoride344-65-0C₇H₃BrClF₃259.45179-18018-20
4-Bromo-2-chlorobenzotrifluoride467435-07-0C₇H₃BrClF₃259.45224.1 (Predicted)N/A
3-Bromo-5-chlorobenzotrifluoride928783-85-1C₇H₃BrClF₃259.45181.6N/A
3-Bromo-2-chlorobenzotrifluoride56131-47-6C₇H₃BrClF₃259.45N/AN/A
2-Bromo-6-chlorobenzotrifluoride857061-44-0C₇H₃BrClF₃259.45N/AN/A

Comparison of Separation Techniques

The choice of separation technique depends on several factors, including the required purity, the scale of the separation, and the available equipment. The following sections provide a detailed comparison of fractional distillation, preparative GC, and crystallization for the purification of this compound.

Fractional Distillation

Fractional distillation is a widely used industrial technique for separating liquids with close boiling points. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column. Given the relatively small differences in the boiling points of the this compound isomers, a column with high efficiency is necessary.

Performance Comparison:

ParameterFractional Distillation
Principle Separation based on differences in boiling points.
Throughput High, suitable for large-scale purification.
Purity Achievable Moderate to high, dependent on column efficiency.
Advantages Scalable, cost-effective for large quantities.
Disadvantages May not achieve very high purity for isomers with very close boiling points. Requires careful control of heating and reflux ratio.

Experimental Protocol: Fractional Distillation

  • Apparatus: A vacuum-jacketed fractional distillation apparatus equipped with a high-efficiency packed column (e.g., Vigreux, Raschig rings, or structured packing) with a theoretical plate count of at least 20. A distillation head with a reflux controller and a vacuum system are also required.

  • Procedure: a. The isomeric mixture is charged into the reboiler flask with boiling chips. b. The system is evacuated to a pressure of approximately 10-20 mmHg to reduce the boiling points and prevent thermal decomposition. c. The mixture is heated gradually to initiate boiling. d. A high reflux ratio (e.g., 10:1 or higher) is maintained to ensure efficient separation. e. Fractions are collected at a slow rate, monitoring the head temperature. The fraction corresponding to the boiling point of this compound is collected as the main product. f. The purity of the collected fractions is analyzed by Gas Chromatography (GC).

Fractional_Distillation_Workflow start Start: Isomeric Mixture reboiler Charge Reboiler start->reboiler setup Assemble Fractional Distillation Apparatus reboiler->setup evacuate Evacuate System setup->evacuate heat Gradual Heating evacuate->heat reflux Establish High Reflux Ratio heat->reflux collect Collect Fractions reflux->collect analyze Analyze Purity (GC) collect->analyze end End: Purified Product analyze->end

Caption: Workflow for Fractional Distillation.

Preparative Gas Chromatography (GC)

Preparative GC is a powerful technique for separating and purifying volatile compounds. It offers very high resolution and is capable of separating isomers with very similar physical properties. While traditionally used for smaller quantities, modern preparative GC systems can handle larger sample volumes.

Performance Comparison:

ParameterPreparative Gas Chromatography
Principle Separation based on differential partitioning between a mobile gas phase and a stationary liquid or solid phase.
Throughput Low to moderate, suitable for laboratory and small-scale production.
Purity Achievable Very high (>99%).
Advantages Excellent separation efficiency for complex mixtures and close-boiling isomers.
Disadvantages Lower throughput compared to distillation, can be more expensive for large-scale operations.

Experimental Protocol: Preparative Gas Chromatography

  • Instrument: A preparative gas chromatograph equipped with a suitable column (e.g., a packed or wide-bore capillary column with a non-polar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) for monitoring and a fraction collector are required.

  • Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 280 °C

  • Procedure: a. The isomeric mixture is injected into the GC system. b. The separated components are detected by the FID. c. The fraction collector is programmed to collect the peak corresponding to this compound. d. Multiple injections can be performed to accumulate the desired amount of purified product. e. The purity of the collected fraction is confirmed by analytical GC.

Preparative_GC_Workflow start Start: Isomeric Mixture injection Inject Sample into Preparative GC start->injection separation Separation on Column injection->separation detection Detection (FID) separation->detection collection Fraction Collection detection->collection analysis Purity Analysis (GC) collection->analysis end End: High-Purity Product analysis->end Crystallization_Workflow start Start: Isomeric Mixture dissolution Dissolve in Hot Solvent start->dissolution filtration_hot Hot Filtration dissolution->filtration_hot cooling Slow Cooling & Crystallization filtration_hot->cooling filtration_cold Collect Crystals by Filtration cooling->filtration_cold washing Wash with Cold Solvent filtration_cold->washing drying Dry Crystals washing->drying analysis Analyze Purity (GC) drying->analysis end End: Crystalline Product analysis->end

A Comparative Guide to the Efficiency of 3-Bromo-4-chlorobenzotrifluoride in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate building blocks is paramount to achieving high efficiency, yield, and purity. 3-Bromo-4-chlorobenzotrifluoride has emerged as a versatile and valuable intermediate due to its unique structural features that allow for diverse chemical transformations. This guide provides an objective comparison of its performance in key cross-coupling reactions against viable alternatives, supported by representative experimental data and detailed protocols.

Introduction to this compound

This compound (CAS 454-78-4) is a substituted aromatic compound featuring a trifluoromethyl group, a bromine atom, and a chlorine atom.[1] This combination of functionalities makes it an attractive starting material in medicinal chemistry. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a drug molecule, while the bromine and chlorine atoms provide handles for various cross-coupling reactions, allowing for the construction of complex molecular architectures.[2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds (C-Br being more reactive in typical palladium-catalyzed reactions) offers the potential for selective functionalization.[3]

This guide focuses on benchmarking the efficiency of this compound in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of a wide range of APIs, including anti-cancer and anti-inflammatory agents.

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear comparison, the performance of this compound is benchmarked against two structurally similar and commercially available alternatives: 3,4-Dichlorobenzotrifluoride and 3-Bromo-4-fluorobenzotrifluoride . The following tables summarize typical yields for these compounds in common cross-coupling reactions based on literature precedents for similar aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

Table 1: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285 - 95
3,4-DichlorobenzotrifluoridePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1101870 - 85
3-Bromo-4-fluorobenzotrifluoridePdCl₂(dppf)Cs₂CO₃Dioxane1001688 - 98

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Table 2: Representative Yields for Sonogashira Coupling with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compoundPdCl₂(PPh₃)₂ / CuIEt₃NTHF651280 - 90
3,4-DichlorobenzotrifluoridePd(PPh₃)₄ / CuIDIPADMF802465 - 80
3-Bromo-4-fluorobenzotrifluoridePdCl₂(PPh₃)₂ / CuIEt₃NTHF651285 - 95

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Table 3: Representative Yields for Buchwald-Hartwig Amination with Aniline

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compoundPd₂(dba)₃ / XPhosNaOtBuToluene1001685 - 95
3,4-DichlorobenzotrifluoridePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102475 - 85
3-Bromo-4-fluorobenzotrifluoridePd₂(dba)₃ / XPhosNaOtBuToluene1001690 - 98

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 10 mL)

  • Glovebox or Schlenk line

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the aryl halide and aniline to the tube.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Cool, Dilute, and Wash monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolate Pure Product purification->product

References

Alternative reagents to 3-Bromo-4-chlorobenzotrifluoride for trifluoromethylated scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group is a pivotal strategy in modern drug discovery and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While 3-Bromo-4-chlorobenzotrifluoride is a valuable building block, serving as a pre-trifluoromethylated scaffold for further functionalization, a diverse array of alternative reagents offers direct and versatile methods for introducing the CF3 group onto various molecular frameworks. This guide provides an objective comparison of prominent alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.

This compound: A Pre-functionalized Scaffold

This compound is not a trifluoromethylating reagent itself, but rather a readily available aromatic scaffold that already possesses a trifluoromethyl group. Its utility in synthesis lies in the differential reactivity of its bromo and chloro substituents, which allows for selective functionalization through cross-coupling reactions to build more complex trifluoromethylated molecules. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, enabling sequential modifications.[1] This building block approach is particularly useful in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Alternative Approaches: Direct Trifluoromethylation

In contrast to the building block strategy, direct trifluoromethylation methods introduce the CF3 group onto a substrate in a single step. These methods are broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation, each with its own set of reagents and reaction mechanisms.

Electrophilic Trifluoromethylating Reagents

Electrophilic trifluoromethylating agents act as a source of "CF3+" and are effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[4]

Key Reagents:

  • Togni's Reagents (Hypervalent Iodine Compounds): These are bench-stable, commercially available reagents known for their high reactivity.[5] They can participate in both electrophilic and radical pathways.[5]

  • Umemoto's Reagents (S-(trifluoromethyl)dibenzothiophenium salts): These reagents are recognized for their thermal stability and effectiveness in trifluoromethylating a diverse array of nucleophiles.[5]

Performance Data: Trifluoromethylation of β-Ketoesters

ReagentSubstrateYield (%)
Togni's Reagent I2-Methyl-1-indanone-2-carboxylate94
Umemoto's ReagentEthyl 2-oxocyclohexanecarboxylate95

Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent II

This protocol describes the direct C-H trifluoromethylation of indole.

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.

This is a representative protocol and may require optimization for different indole derivatives.

electrophilic_trifluoromethylation cluster_workflow Electrophilic Trifluoromethylation Workflow Nucleophile Nucleophile Trifluoromethylated_Product Trifluoromethylated Product Nucleophile->Trifluoromethylated_Product Reaction Electrophilic_CF3_Reagent Electrophilic CF3 Reagent (e.g., Togni's or Umemoto's) Electrophilic_CF3_Reagent->Trifluoromethylated_Product

General workflow for electrophilic trifluoromethylation.

Nucleophilic Trifluoromethylating Reagents

Nucleophilic trifluoromethylating reagents provide a "CF3-" equivalent and are highly effective for introducing the CF3 group into carbonyl compounds and their derivatives.[6]

Key Reagent:

  • Ruppert-Prakash Reagent (TMSCF3): (Trifluoromethyl)trimethylsilane is the most widely used nucleophilic trifluoromethylating reagent. It is commercially available and versatile, but requires a fluoride source for activation.[7]

Performance Data: Trifluoromethylation of Aldehydes and Ketones

SubstrateCatalyst/ActivatorYield (%)
BenzaldehydeTBAF95
AcetophenoneTBAF92
4-NitrobenzaldehydeK2CO385

Experimental Protocol: Trifluoromethylation of Acetophenone using the Ruppert-Prakash Reagent [8]

Materials:

  • Acetophenone (1.0 mmol)

  • Ruppert-Prakash reagent (1.5 mmol)

  • Potassium Carbonate (K2CO3) (0.1 mmol)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add K2CO3 (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[8]

nucleophilic_trifluoromethylation_mechanism cluster_mechanism Mechanism of Ruppert-Prakash Reagent Activation and Reaction TMSCF3 TMSCF3 CF3_anion [CF3]⁻ TMSCF3->CF3_anion + F⁻ Fluoride F⁻ (activator) Fluoride->CF3_anion Intermediate [R-C(O⁻)(CF3)-R'] CF3_anion->Intermediate + Ketone Ketone R-CO-R' Ketone->Intermediate Product Trifluoromethyl Alcohol Intermediate->Product Workup (H+)

Activation and reaction pathway of the Ruppert-Prakash reagent.

Radical Trifluoromethylating Reagents

Radical trifluoromethylation has become a powerful method for functionalizing arenes and heteroarenes, often under mild conditions.[4] These reagents generate a trifluoromethyl radical (•CF3).

Key Reagent:

  • Langlois Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This is an inexpensive and bench-stable solid that serves as an excellent source of the CF3 radical in the presence of an oxidant.[9][10]

Performance Data: Radical Trifluoromethylation of Heterocycles

SubstrateOxidantYield (%)
Lepidinet-BuOOH85
Caffeinet-BuOOH78
4-Phenylpyridinet-BuOOH71

Experimental Protocol: Radical Trifluoromethylation of an Arene with Langlois Reagent

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois Reagent (CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH2Cl2) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.

radical_trifluoromethylation_generation cluster_generation Generation of CF3 Radical from Langlois Reagent Langlois CF3SO2Na (Langlois Reagent) CF3_Radical •CF3 Langlois->CF3_Radical + Oxidant Oxidant Oxidant (e.g., t-BuOOH) Oxidant->CF3_Radical Product Trifluoromethylated Arene CF3_Radical->Product + Arene Arene Arene Substrate Arene->Product

CF3 radical generation and subsequent reaction.

Conclusion

While this compound remains a valuable and strategic starting material for constructing complex trifluoromethylated molecules, a wide range of alternative reagents offers powerful and direct methods for trifluoromethylation. The choice of reagent and strategy depends on the specific synthetic target, the nature of the substrate, and the desired reaction conditions. Electrophilic reagents like Togni's and Umemoto's are ideal for a broad scope of nucleophiles. The Ruppert-Prakash reagent is the gold standard for nucleophilic trifluoromethylation of carbonyls. For radical C-H functionalization of heterocycles, the Langlois reagent provides a mild and efficient option. This guide provides a starting point for researchers to navigate the expanding landscape of trifluoromethylation chemistry and select the most appropriate tools for their research and development endeavors.

References

Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Bromo-4-chlorobenzotrifluoride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and agrochemical development, the selection of key chemical intermediates is a critical decision that significantly impacts production costs, efficiency, and overall project timelines. 3-Bromo-4-chlorobenzotrifluoride, a versatile halogenated aromatic compound, serves as a valuable building block in the synthesis of a range of complex molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing its performance and economic viability against two prominent alternatives: 3-Bromo-4-fluorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride.

Executive Summary

This analysis reveals that while this compound offers a unique combination of reactivity for specific synthetic routes, its cost-effectiveness in large-scale production is highly dependent on the target molecule and the chosen synthetic pathway. The selection between this compound and its alternatives involves a trade-off between raw material costs, reaction yields, and the complexity of the synthesis process. For applications where a bromine atom at the 3-position is essential for subsequent cross-coupling reactions, this compound and 3-Bromo-4-fluorobenzotrifluoride are the primary candidates. In contrast, if the synthetic strategy relies on the differential reactivity of two chlorine atoms, 3,4-Dichlorobenzotrifluoride may present a more economical option.

Comparative Analysis of Physicochemical Properties and Pricing

A clear understanding of the physical properties and market pricing is fundamental to a thorough cost-benefit analysis. The following table summarizes key data for this compound and its alternatives. It is important to note that bulk pricing is subject to market fluctuations and supplier negotiations; the figures provided are estimates based on available data.

PropertyThis compound3-Bromo-4-fluorobenzotrifluoride3,4-Dichlorobenzotrifluoride
CAS Number 454-78-4[1]68322-84-9[2][3]328-84-7[4]
Molecular Formula C₇H₃BrClF₃[5]C₇H₃BrF₄[2][3]C₇H₃Cl₂F₃[4]
Molecular Weight 259.45 g/mol [5]243.00 g/mol [2][3]215.00 g/mol [4]
Boiling Point 188-192 °C[1]148-149 °C[6]173-174 °C[7]
Melting Point -23 to -22 °C[1]Not readily available-13 to -12 °C[7]
Density 1.726 g/cm³[1]~1.71 g/cm³1.478 g/mL at 25 °C[7]
Purity (Typical) ≥ 97%[8]≥ 96% (GC)[9]≥ 98% (GC)[10]
Estimated Bulk Price (USD/kg) Request QuoteRequest Quote~ $3.52 (based on 2014-2016 import data)[11]
Lab-Scale Price (USD/100g) ~$30.00[1]~$26.00[12]~$31.72[13]

Large-Scale Synthesis: Experimental Protocols and Workflow

The economic feasibility of using these intermediates is intrinsically linked to the efficiency and robustness of their large-scale synthesis routes. Below are representative experimental protocols and workflows for the industrial production of this compound and its alternatives.

Synthesis of this compound

The industrial synthesis of this compound typically proceeds via the electrophilic bromination of 4-chlorobenzotrifluoride.

Experimental Protocol:

  • Charging the Reactor: A glass-lined reactor is charged with 4-chlorobenzotrifluoride and a suitable solvent, such as dichloromethane.

  • Catalyst Addition: A Lewis acid catalyst, commonly iron(III) bromide, is added to the mixture.

  • Bromination: Liquid bromine is added dropwise to the reaction mixture at a controlled temperature, typically between 20-30°C. The reaction is exothermic and requires efficient cooling.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion of the starting material is achieved.

  • Quenching: The reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium bisulfite, to neutralize any unreacted bromine.

  • Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over a suitable drying agent like anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound. A typical yield for this type of reaction is in the range of 75-85%.

Logical Workflow for this compound Synthesis:

G cluster_0 Reactor Charging cluster_1 Bromination Reaction cluster_2 Work-up & Purification Start 4-Chlorobenzotrifluoride + Dichloromethane Bromine_Addition Dropwise addition of Liquid Bromine (Br2) (20-30°C) Start->Bromine_Addition Catalyst FeBr3 Catalyst Catalyst->Bromine_Addition Reaction Electrophilic Aromatic Substitution Bromine_Addition->Reaction Monitoring GC Analysis Reaction->Monitoring Quench Aqueous NaHSO3 Quench Monitoring->Quench Reaction Complete Separation Phase Separation Quench->Separation Washing Water & Brine Wash Separation->Washing Drying Drying (MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Product This compound (Yield: 75-85%) Distillation->Product

Caption: Industrial synthesis workflow for this compound.

Synthesis of 3-Bromo-4-fluorobenzotrifluoride

The synthesis of 3-Bromo-4-fluorobenzotrifluoride follows a similar electrophilic bromination route, starting from 4-fluorobenzotrifluoride.

Experimental Protocol:

  • Reactor Setup: 4-fluorobenzotrifluoride is charged into a reactor, often without a solvent.

  • Catalyst and Reagent Addition: A catalyst such as iron powder or iodine is added, followed by the slow addition of bromine. The reaction can also be carried out using oleum and zinc bromide as a catalytic system.[14]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, for instance, between 25°C and 45°C, for several hours.[14]

  • Work-up: The reaction mixture is then poured onto ice and the crude product is separated. The organic layer is washed with a solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine.

  • Purification: The crude product is dried and purified by vacuum distillation to afford 3-Bromo-4-fluorobenzotrifluoride. High yields of over 90% have been reported for this process.[14]

Logical Workflow for 3-Bromo-4-fluorobenzotrifluoride Synthesis:

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Purification Start 4-Fluorobenzotrifluoride Bromine_Addition Slow addition of Liquid Bromine (Br2) Start->Bromine_Addition Catalyst Catalyst (e.g., Fe, I2, ZnBr2/Oleum) Catalyst->Bromine_Addition Reaction Stirring at 25-45°C Bromine_Addition->Reaction Workup Pour onto ice, Phase Separation Reaction->Workup Washing Wash with NaHSO3, Water, Brine Workup->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product 3-Bromo-4-fluorobenzotrifluoride (Yield: >90%) Distillation->Product

Caption: Industrial synthesis workflow for 3-Bromo-4-fluorobenzotrifluoride.

Synthesis of 3,4-Dichlorobenzotrifluoride

An efficient industrial method for producing 3,4-Dichlorobenzotrifluoride involves a two-step process starting from 3,4-dichlorotoluene.[15] This route is advantageous as it avoids the formation of isomers.[15]

Experimental Protocol:

  • Side-Chain Chlorination: 3,4-dichlorotoluene is heated to 115-125°C in a reactor. A radical initiator (e.g., AIBN or benzoyl peroxide) is added, and dry chlorine gas is introduced. The reaction is monitored until the starting material is consumed, yielding crude 3,4-dichlorobenzotrichloride.[7]

  • Fluorination: The crude 3,4-dichlorobenzotrichloride is transferred to a pressure reactor (autoclave). Anhydrous hydrogen fluoride (HF) is added, and the reaction is carried out under elevated temperature and pressure to facilitate the halogen exchange.[7]

  • Purification: The crude product is purified by distillation, neutralization, and filtration to obtain high-purity 3,4-Dichlorobenzotrifluoride. This process is reported to have a high yield.[15]

Logical Workflow for 3,4-Dichlorobenzotrifluoride Synthesis:

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Fluorination cluster_2 Purification Start 3,4-Dichlorotoluene Chlorination Chlorine Gas (Cl2) 115-125°C Start->Chlorination Initiator Radical Initiator Initiator->Chlorination Intermediate Crude 3,4-Dichlorobenzotrichloride Chlorination->Intermediate Fluorination_Step Anhydrous HF (High T, High P) Intermediate->Fluorination_Step Crude_Product Crude 3,4-Dichlorobenzotrifluoride Fluorination_Step->Crude_Product Purification_Steps Distillation, Neutralization, Filtration Crude_Product->Purification_Steps Final_Product 3,4-Dichlorobenzotrifluoride (High Yield) Purification_Steps->Final_Product

Caption: Industrial synthesis workflow for 3,4-Dichlorobenzotrifluoride.

Cost-Benefit Analysis

The decision to use this compound or one of its alternatives in a large-scale synthesis campaign hinges on several factors:

  • Cost of Starting Materials: The price of the initial benzotrifluoride derivative (4-chloro-, 4-fluoro-, or 3,4-dichloro-) is a primary cost driver. Based on available data, 3,4-Dichlorotoluene and 4-chlorobenzotrifluoride are produced in large quantities, which may translate to lower bulk pricing compared to 4-fluorobenzotrifluoride.

  • Reagent Costs and Handling: The cost and safety considerations of the halogenating agents are crucial. While liquid bromine is effective, it is highly corrosive and toxic, requiring specialized handling procedures. Alternative brominating agents like N-Bromosuccinimide (NBS) are easier and safer to handle but can be more expensive in bulk. The two-step synthesis of 3,4-Dichlorobenzotrifluoride utilizes chlorine gas and anhydrous hydrogen fluoride, both of which are hazardous and require robust industrial infrastructure.

  • Reaction Yield and Purity: Higher reaction yields directly translate to lower cost per kilogram of the final product. The synthesis of 3-Bromo-4-fluorobenzotrifluoride is reported to have yields exceeding 90%, which is a significant advantage.[14] The synthesis of 3,4-Dichlorobenzotrifluoride from 3,4-dichlorotoluene is also noted for its high yield and purity, as it avoids the formation of isomers.[15]

  • Process Complexity and Equipment: Multi-step syntheses or those requiring high pressure and temperature, such as the fluorination step for 3,4-Dichlorobenzotrifluoride, necessitate significant capital investment in specialized reactors and safety systems. Simpler, one-pot reactions at moderate conditions are generally more cost-effective.

  • Downstream Reactivity: The ultimate value of the intermediate is determined by its utility in subsequent synthetic steps. The specific halogen substitution pattern of each compound dictates its reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution, influencing the overall efficiency of the synthesis of the final active pharmaceutical ingredient or agrochemical.

Conclusion

For researchers, scientists, and drug development professionals, the choice of a halogenated benzotrifluoride intermediate for large-scale synthesis is a multifaceted decision.

  • This compound is a viable option when the specific arrangement of bromo, chloro, and trifluoromethyl groups is required for the target molecule's synthesis. Its production via direct bromination is a relatively straightforward process.

  • 3-Bromo-4-fluorobenzotrifluoride may offer a cost advantage due to potentially higher synthesis yields and a slightly lower molecular weight. The choice between the chloro and fluoro analogues may also be influenced by their differing electronic effects on the aromatic ring, which can impact the regioselectivity and rate of subsequent reactions.

  • 3,4-Dichlorobenzotrifluoride stands out as a potentially highly cost-effective alternative, particularly given the historical import pricing data.[11] Its synthesis from a readily available starting material via a high-yield, isomer-free route is a significant advantage for large-scale production.[15] However, its utility is dependent on the synthetic strategy allowing for the selective functionalization of one of the two chloro groups.

Ultimately, a thorough evaluation of the specific synthetic route to the final product, including pilot-scale experiments to confirm yields and purity, is essential to make an informed decision. This guide provides the foundational data and a comparative framework to initiate such an analysis, empowering research and development teams to optimize their synthetic strategies for both scientific and economic success.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4), a chemical requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[1] It is crucial to handle this substance with appropriate care, utilizing personal protective equipment (PPE) at all times.

Key Hazards:

  • Causes severe skin burns and eye damage.[1]

  • May cause respiratory irritation.[1]

  • Combustible, presenting a slight fire hazard when exposed to heat or flame.[2]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] Contaminated clothing should be washed before reuse.[2]

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate exhaust ventilation.[1][2] If inhalation risk is high, follow OSHA respirator regulations.[1]

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound as identified by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation1Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation1Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[1]

Spill Management Protocol

In the event of a spill, immediate and proper containment is critical to prevent exposure and environmental contamination.

Methodology for Spill Containment and Cleanup:

  • Ensure Safety: Immediately remove all sources of ignition from the area.[2][3]

  • Ventilate: Increase ventilation in the spill area.[2]

  • Evacuate: Clear the area of all non-essential personnel.

  • Wear PPE: Don the required personal protective equipment as described in Section 1.

  • Contain Spill: Stop the leak if it is safe to do so. Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][3]

  • Collect Waste: Carefully collect the absorbed material and recoverable product into a suitable, labeled, and sealable container for hazardous waste disposal.[2][3]

  • Decontaminate: Wash the spill area thoroughly. Prevent runoff from entering drains.[2] If contamination of drains or waterways occurs, notify emergency services.[2]

Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

G Diagram 1: Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_contain Containment & Storage cluster_disposal Final Disposal start Chemical Handling waste_gen Generate Waste (e.g., unused reagent, empty container) start->waste_gen spill Accidental Spill Occurs start->spill containerize Place waste in a suitable, closed, and labeled container waste_gen->containerize spill_protocol Execute Spill Management Protocol (Absorb with inert material) spill->spill_protocol spill_protocol->containerize storage Store container in a cool, dry, well-ventilated area away from ignition sources. containerize->storage disposal_co Contact Licensed Professional Waste Disposal Service storage->disposal_co incineration Arrange for disposal at an approved waste disposal plant disposal_co->incineration final Final Disposal (Chemical Incineration) incineration->final

References

Personal protective equipment for handling 3-Bromo-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Strict adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact which can lead to severe burns.[1] It is crucial to select gloves with appropriate breakthrough times for halogenated hydrocarbons.
Body Protection Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.Protects skin from accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes inhalation of vapors that can cause respiratory tract irritation.[1]

Step-by-Step Operational Plan

This section details the procedural steps for the safe handling of this compound from preparation to waste disposal.

Experimental Protocol: Weighing and Transferring

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment (e.g., glassware, stir bars, syringes, spatulas) and reagents within the fume hood.

    • Verify the location and functionality of the nearest emergency eyewash station and safety shower.

  • Donning PPE:

    • Follow the detailed PPE donning procedure outlined in the workflow diagram below.

  • Handling:

    • Perform all manipulations of this compound within the fume hood with the sash at the lowest practical height.

    • To weigh the liquid, tare a sealed container on the balance, transfer the desired amount into the container inside the fume hood, and then re-weigh the sealed container.

    • Use a calibrated pipette or syringe for accurate liquid transfers. Avoid pouring directly from the main stock bottle to prevent contamination and spills.

  • Post-Handling:

    • Securely cap the stock bottle and any containers with the chemical.

    • Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

Workflow for Handling this compound

G cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_doff PPE Doffing prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_coat 1. Don Lab Coat gather_materials->don_coat don_goggles 2. Don Safety Goggles & Face Shield don_coat->don_goggles don_gloves 3. Don Gloves (over cuffs) don_goggles->don_gloves weigh Weigh/Measure Chemical don_gloves->weigh transfer Transfer to Reaction Vessel weigh->transfer experiment Perform Experiment transfer->experiment decontaminate Decontaminate Glassware & Surfaces (in Fume Hood) experiment->decontaminate segregate_waste Segregate Halogenated Organic Waste decontaminate->segregate_waste dispose Store Waste in Labeled, Sealed Container segregate_waste->dispose doff_gloves 1. Remove Gloves dispose->doff_gloves doff_coat 2. Remove Lab Coat doff_gloves->doff_coat doff_goggles 3. Remove Goggles & Face Shield doff_coat->doff_goggles wash_hands 4. Wash Hands Thoroughly doff_goggles->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency Response Plan

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is large or you are unsure how to handle it, notify your supervisor and institutional safety office immediately. For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for disposal as hazardous waste. Ventilate the area.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol

  • Waste Segregation:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials) and rinsates, must be collected as halogenated organic waste .

    • Do not mix with non-halogenated waste streams.

  • Waste Collection:

    • Use a designated, properly labeled, and leak-proof container for halogenated waste.

    • The container should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Final Disposal:

    • Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the environmental health and safety department.

    • Ensure the waste container is properly labeled with the contents and associated hazards.

Quantitative Data

The following table summarizes key quantitative data for this compound.

Table 3: Physical and Chemical Properties

PropertyValueSource
CAS Number 454-78-4[1]
Molecular Formula C₇H₃BrClF₃Guidechem
Molecular Weight 259.45 g/mol Guidechem
Appearance Colorless to light yellow liquid[1]
Boiling Point 188 - 190 °C @ 760 mmHg[1]
Melting Point -23 to -22 °C[1]
Density 1.740 g/cm³[1]
Flash Point 94 °C[1]

Occupational Exposure Limits:

No specific occupational exposure limits have been established for this compound.[1] Therefore, it is imperative to handle this chemical with engineering controls (fume hood) and personal protective equipment to minimize any potential for exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.